molecular formula C33H66O16 B1192894 Hydroxy-PEG13-Boc

Hydroxy-PEG13-Boc

カタログ番号: B1192894
分子量: 718.9 g/mol
InChIキー: VCMFXOTTYDVNJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hydroxy-PEG13-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

特性

分子式

C33H66O16

分子量

718.9 g/mol

IUPAC名

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C33H66O16/c1-33(2,3)49-32(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-30-48-31-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-34/h34H,4-31H2,1-3H3

InChIキー

VCMFXOTTYDVNJC-UHFFFAOYSA-N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Hydroxy-PEG13-t-butyl ester

製品の起源

United States

Foundational & Exploratory

Navigating the Solubility of Hydroxy-PEG13-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of linker compounds like Hydroxy-PEG13-Boc is paramount for successful experimental design and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvents, based on its structural characteristics and data from analogous compounds. While precise quantitative data is not widely published, this guide offers strong predictive insights and detailed experimental protocols to empower researchers in their specific applications.

The unique structure of this compound, featuring a hydrophilic polyethylene glycol (PEG) chain and a lipophilic tert-butyloxycarbonyl (Boc) protecting group, dictates its solubility profile. The PEG moiety, with its repeating ether units, enhances solubility in aqueous solutions and polar organic solvents through hydrogen bonding. Conversely, the bulky, non-polar Boc group contributes to its solubility in less polar organic media. This dual nature makes this compound a versatile tool in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Predicted Solubility Profile

Based on the analysis of its constituent functional groups and data from structurally similar molecules, the following table summarizes the expected solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions, and empirical testing is recommended for precise quantitative determination.

Solvent ClassificationSolventPredicted SolubilityRationale
Aqueous WaterSolubleThe long, hydrophilic PEG-13 chain is expected to dominate, rendering the molecule soluble in aqueous media.
Phosphate-Buffered Saline (PBS)SolubleSimilar to water, the salt content of PBS should not significantly hinder the solubility conferred by the PEG chain.
Polar Protic MethanolVery SolubleThe polarity and hydrogen bonding capability of methanol make it an excellent solvent for both the PEG and, to some extent, the Boc group.
EthanolVery SolubleSimilar to methanol, ethanol is a good solvent for PEGylated compounds.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar regions.
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a versatile polar aprotic solvent that should readily dissolve this compound.
AcetonitrileSolubleWhile slightly less polar than DMSO and DMF, acetonitrile should still be a good solvent due to the PEG chain.
Chlorinated Dichloromethane (DCM)SolubleThe Boc group and the overall organic nature of the molecule contribute to solubility in chlorinated solvents like DCM.
ChloroformSolubleSimilar to DCM, chloroform is expected to be a suitable solvent.
Non-Polar HexanesInsolubleThe dominant hydrophilic character of the PEG-13 chain will likely make it insoluble in non-polar aliphatic solvents.
TolueneSparingly SolubleThe Boc group may provide some solubility, but the long PEG chain will limit its overall solubility in aromatic hydrocarbons.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound in a specific solvent, the following experimental protocol, based on the static equilibrium method, is recommended.

Materials:

  • This compound

  • Selected solvent(s) of interest

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

Procedure:

  • Preparation of Stock Solutions (for Calibration Curve):

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation for Solubility Testing:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

    • Record the exact weight of the added compound.

    • Add a known volume of the test solvent to the vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) to facilitate dissolution.

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

    • Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key processes related to the solubility assessment of this compound.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Calibration Standards analyze Analyze via HPLC/Other prep_stock->analyze prep_sample Prepare Supersaturated Sample equilibrate Equilibrate at Constant Temp. prep_sample->equilibrate separate Centrifuge to Pellet Solid equilibrate->separate filter Filter Supernatant separate->filter filter->analyze calculate Calculate Solubility analyze->calculate

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

G Factors Influencing this compound Solubility cluster_hydrophilic Hydrophilic Contribution cluster_lipophilic Lipophilic Contribution solubility Overall Solubility peg_chain PEG-13 Chain peg_chain->solubility Increases Aqueous/Polar Solubility hydroxyl Terminal Hydroxyl Group hydroxyl->solubility Enhances H-Bonding boc_group Boc Protecting Group boc_group->solubility Increases Non-Polar/Organic Solubility

Caption: A diagram illustrating the influence of molecular components on solubility.

A Technical Guide to the Boc Protecting Group in PEG Linkers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the tert-butyloxycarbonyl (Boc) protecting group as a critical component of polyethylene glycol (PEG) linkers. It covers the fundamental chemistry, practical applications, and detailed experimental considerations for professionals in the fields of bioconjugation, drug delivery, and peptide synthesis.

Introduction: The Synergy of Boc and PEG in Bioconjugation

In the sophisticated landscape of modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precise control of molecular assembly is paramount.[1] PEG linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][] The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, valued for its stability in various conditions and its clean, acid-labile removal.[3][4]

The combination of a Boc protecting group with a PEG linker creates a powerful heterobifunctional reagent.[5][6] This allows for a controlled, stepwise approach to synthesis. One end of the PEG linker can be conjugated to a molecule, while the Boc-protected amine on the other end remains inert.[1] Following the initial conjugation, the Boc group can be selectively removed under mild acidic conditions to reveal a primary amine, which is then available for subsequent modification.[7][] This strategic control is essential for building the complex, well-defined architectures required for advanced therapeutics.

Core Chemistry: Protection and Deprotection

The Boc Group: Structure and Properties

The Boc group (tert-butyloxycarbonyl) protects primary and secondary amines by converting them into carbamates.[3] This transformation effectively reduces the nucleophilicity and basicity of the amine, rendering it unreactive to many reagents and reaction conditions.[9] Boc-protected amines are notably resistant to basic hydrolysis, catalytic hydrogenation, and many nucleophiles, making the Boc group orthogonal to other common protecting groups like Fmoc and Cbz.[3]

Boc Protection Mechanism

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[4] The resulting intermediate collapses, releasing a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and t-butoxide, driving the reaction to completion.[4]

Boc Deprotection: An Acid-Labile Strategy

The key advantage of the Boc group is its susceptibility to cleavage under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are typically used.[4][10] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[11] This is followed by the fragmentation of the protonated carbamate, which yields a stable tert-butyl cation and a carbamic acid intermediate.[11] The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[11]

Boc_Deprotection_Mechanism BocPEG Boc-NH-PEG-R Protonated Boc-NH(H+)-PEG-R BocPEG->Protonated + H⁺ CarbamicAcid H₂N-PEG-R (Carbamic Acid Intermediate) Protonated->CarbamicAcid Fragmentation TertButyl tert-Butyl Cation Protonated->TertButyl FinalAmine H₃N⁺-PEG-R (Amine Salt) CarbamicAcid->FinalAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 TFA_minus TFA⁻ FinalAmine->TFA_minus Forms Salt Isobutene Isobutene TertButyl->Isobutene H_plus H⁺ (Acid)

Boc deprotection mechanism under acidic conditions.

Quantitative Data Summary

Successful Boc deprotection depends on the careful selection of reagents, solvents, and reaction conditions. The following tables summarize common parameters for the acid-mediated cleavage of Boc groups from PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Concentration Solvent Temperature (°C) Typical Time (h) Citation
Trifluoroacetic Acid (TFA) 20-50% (v/v) Dichloromethane (DCM) 0 to Room Temp 1 - 2 [10]
Hydrogen Chloride (HCl) 4 M 1,4-Dioxane Room Temp 1 - 4 [5][10]
Oxalyl Chloride 3 equivalents Methanol (MeOH) Room Temp < 4 [12]

| Fluorinated Alcohols (TFE/HFIP) | Neat | TFE or HFIP | Reflux / Microwave | 5 min - 2 h |[13] |

Table 2: Monitoring Techniques for Deprotection Reactions

Technique Principle Observation Citation
TLC Polarity Change Deprotected amine is more polar (lower Rf) than the starting material. [10]
¹H NMR Signal Disappearance Disappearance of the tert-butyl proton singlet at ~1.4 ppm. [10]

| LC-MS | Mass & Retention Time | Appearance of product peak with expected mass and different retention time. |[10] |

Experimental Protocols

This section provides detailed methodologies for the deprotection of a Boc-protected PEG linker and a general workflow for its use in bioconjugation.

Standard Protocol for TFA-Mediated Boc Deprotection

This protocol is a standard procedure for removing the Boc group from a PEG linker using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[10]

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

  • Diethyl ether (optional, for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate contains sensitive functional groups, add a scavenger like TIS (2.5-5% v/v) to trap the reactive tert-butyl cations.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[10]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure (rotoevaporation) to remove the bulk of the DCM and excess TFA.

  • TFA Removal: To remove residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times.

  • Workup/Purification:

    • Direct Use: The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.

    • Neutralization: To obtain the free amine, dissolve the residue in an appropriate organic solvent and wash it with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[10]

    • Precipitation: Alternatively, the deprotected PEG-linker salt can sometimes be precipitated by adding a non-polar solvent like diethyl ether to the concentrated reaction mixture.[10]

General Experimental Workflow

The following diagram illustrates a typical workflow for using a heterobifunctional Boc-PEG linker to conjugate two molecules, A and B.

Experimental_Workflow General Bioconjugation Workflow start Boc-NH-PEG-X Linker conjugation1 Step 1: Conjugation start->conjugation1 mol_A Molecule A mol_A->conjugation1 intermediate A-X-PEG-NH-Boc conjugation1->intermediate Formation of Intermediate deprotection Step 2: Boc Deprotection (e.g., TFA/DCM) intermediate->deprotection activated_linker A-X-PEG-NH₃⁺ deprotection->activated_linker Acidic Cleavage conjugation2 Step 3: Conjugation activated_linker->conjugation2 mol_B Molecule B mol_B->conjugation2 final_product A-X-PEG-NH-B conjugation2->final_product Final Product Formation

Workflow for stepwise conjugation using a Boc-PEG linker.

Troubleshooting Boc Deprotection

Incomplete deprotection is a common challenge that can arise from several factors. A systematic approach to troubleshooting is essential for optimizing the reaction.

Common Issues and Solutions:

  • Incomplete Reaction: The primary cause is often insufficient acid strength, concentration, or reaction time.[10] Steric hindrance from a bulky PEG chain can also slow the reaction rate.[10]

    • Solution: Increase the TFA concentration (e.g., from 20% to 50%), extend the reaction time, or consider a stronger acid system like 4M HCl in dioxane.[10]

  • Side Product Formation: Acid-labile functional groups elsewhere in the molecule may be cleaved, or the reactive tert-butyl cation may cause unwanted alkylation.

    • Solution: Perform the reaction at a lower temperature (0°C) and add a scavenger such as triisopropylsilane (TIS) to quench the tert-butyl cation.[10]

  • Solubility Issues: Poor solubility of the PEGylated compound in the reaction solvent can hinder the reaction.

    • Solution: Ensure the chosen solvent (e.g., DCM) fully dissolves the substrate. If not, explore alternative solvent systems.[10]

The following decision tree provides a logical workflow for addressing common deprotection issues.

Troubleshooting_Tree Troubleshooting Boc Deprotection start Deprotection Incomplete? check_conditions Review Reaction Conditions: - Acid Concentration? - Reaction Time? - Temperature? start->check_conditions Yes success Problem Resolved start->success No increase_acid Action: Increase Acid Conc. (e.g., 20% -> 50% TFA) check_conditions->increase_acid Low Conc. increase_time Action: Extend Reaction Time (Monitor by LC-MS/TLC) check_conditions->increase_time Short Time stronger_acid Action: Use Stronger Acid (e.g., 4M HCl in Dioxane) check_conditions->stronger_acid Persistent Issue side_products Side Products Observed? increase_acid->side_products increase_time->side_products stronger_acid->side_products add_scavenger Action: Add Scavenger (TIS) and/or Lower Temperature (0°C) side_products->add_scavenger Yes solubility Substrate Fully Soluble? side_products->solubility No add_scavenger->solubility change_solvent Action: Change Solvent System solubility->change_solvent No solubility->success Yes change_solvent->success fail Consult Further

A decision tree for troubleshooting Boc deprotection.

References

The Cornerstone of Bioconjugation: A Technical Guide to the Role of the Hydroxyl Group in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) has become an indispensable tool in drug development, dramatically enhancing the therapeutic properties of proteins, peptides, and small molecules through the process of PEGylation. This modification can improve a drug's solubility, extend its circulating half-life, and reduce its immunogenicity.[1][2] At the heart of this versatile technology lies a simple yet critical functional group: the terminal hydroxyl (-OH) group of the PEG polymer. This technical guide provides an in-depth exploration of the pivotal role of the hydroxyl group in PEGylation, from its inherent chemical properties to the strategies required for its activation and subsequent conjugation. This document details the chemistry, experimental protocols, and analytical techniques that underpin successful PEGylation, offering a comprehensive resource for professionals in the field of drug development.

The Chemical Nature of the PEG Hydroxyl Group

Polyethylene glycol is a linear or branched polyether terminated with hydroxyl groups.[3] In its native state, the hydroxyl group is relatively inert and not reactive towards common functional groups found on biomolecules, such as the amine groups of lysine residues.[1] This low reactivity is a double-edged sword: while it contributes to the biocompatibility of PEG, it also necessitates chemical activation to enable covalent conjugation to a target molecule.[4]

The most common form of PEG used in bioconjugation is monomethoxy-PEG (mPEG), where one terminal hydroxyl group is replaced by an inert methoxy group.[4] This prevents the PEG from acting as a cross-linking agent, which could lead to the undesirable formation of large protein-PEG aggregates.[5] The single remaining hydroxyl group in mPEG is the primary site for chemical activation.[5][6]

The Imperative of Activation: Transforming Inertness into Reactivity

To achieve covalent attachment of PEG to a therapeutic molecule, the terminal hydroxyl group must be converted into a more reactive functional group. This process, known as "activation," involves reacting the PEG-OH with a reagent that introduces an electrophilic center, making the PEG susceptible to nucleophilic attack by functional groups on the target molecule.[4][7] The choice of activation chemistry is critical and depends on the desired target on the biomolecule (e.g., amines, thiols, or carboxylates).[8]

First-generation PEGylation techniques often involved reacting the PEG polymer with reagents reactive towards hydroxyl groups, such as anhydrides, acid chlorides, chloroformates, and carbonates.[] Modern, second-generation methods provide more efficient and specific functional groups like aldehydes, esters, and amides for conjugation.[]

Key Activation Chemistries and Methodologies

Several well-established methods exist for activating the terminal hydroxyl group of PEG. These methods generate "activated PEGs" with various reactive functionalities.

Logical Workflow of PEGylation

PEGylation_Workflow cluster_0 PEG Polymer cluster_1 Activation cluster_2 Bioconjugation cluster_3 Analysis Inert_PEG PEG-OH (Hydroxyl Terminus) Activation Chemical Activation (e.g., Tresyl Chloride, NHS) Inert_PEG->Activation Reacts with activating agent Activated_PEG Activated PEG-X (Electrophilic) Activation->Activated_PEG Yields Conjugation Covalent Bonding Activated_PEG->Conjugation Target Therapeutic Molecule (Protein, Peptide, etc.) Target->Conjugation PEGylated_Molecule PEGylated Conjugate Conjugation->PEGylated_Molecule Forms Purification Purification (SEC, IEX) PEGylated_Molecule->Purification Requires Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Followed by Final_Product Purified PEG-Drug Characterization->Final_Product Validates

Caption: Overall workflow of PEGylation starting from the inert hydroxyl group.

Activation for Amine-Reactive PEGylation

The most common targets for PEGylation on proteins are the primary amine groups of lysine residues and the N-terminus.[10]

  • N-Hydroxysuccinimide (NHS) Esters: A widely used method involves converting the terminal hydroxyl group into a carboxylic acid, which is then activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8][11] The resulting PEG-NHS ester reacts efficiently with primary amines under mild conditions (pH 7-9) to form a stable amide bond.[8][12]

  • Tresyl Chloride: Activation of PEG-OH with 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) produces a highly reactive PEG-tresylate.[13][14] This derivative readily reacts with primary amines via nucleophilic substitution to form a stable secondary amine linkage.[13][15]

Activation for Thiol-Reactive PEGylation

For more site-specific PEGylation, the free sulfhydryl group of a cysteine residue can be targeted.

  • Maleimides: The hydroxyl group of PEG can be functionalized to introduce a maleimide group. PEG-maleimide reacts specifically with thiol groups at a pH range of 6.5-7.5 to form a stable thioether bond.[10]

Quantitative Analysis of PEGylation

The success of PEGylation is determined by its efficiency and its impact on the therapeutic molecule's properties.

Table 1: Comparative Impact of PEGylation on Pharmacokinetics
Drug/MoleculePEG Size (kDa)Change in Half-LifeReference
Proticles (nanoparticles)Not specified~4-fold increase in blood levels at 1h post-injection[16]
Doxorubicin (in liposomes)2>90-fold increase in bioavailability; half-life of 72 hours[2]
Generic Polymer6 -> 50Half-life increased from 18 minutes to 16.5 hours[]
PRINT NanoparticlesNot specified>17-fold increase in circulation half-life[18]
Table 2: Impact of PEGylation on Biological Activity
ProteinPEG Size (kDa)Degree of PEGylationImpact on ActivityReference
α-Chymotrypsin0.7, 2, 51-9 PEGs/enzyme~50% decrease in catalytic turnover (kcat)[19]
Tumor Necrosis Factor-α40 (branched)Not specifiedLoss of activity[20]
Recombinant Human DNase20, 30, 40 (2-armed)Not specifiedIn vitro activity retention of 82%, 58%, and 93% respectively[20]

Note: The impact of PEGylation on activity is highly dependent on the specific protein, the site of PEGylation, and the size/structure of the PEG.[21][22]

Experimental Protocols

Protocol 1: Activation of mPEG-OH with Tresyl Chloride

This protocol describes the conversion of the terminal hydroxyl group of mPEG-OH to a tresyl group, which is highly reactive towards primary amines.[15]

Materials:

  • mPEG-OH

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold Diethyl ether

  • Magnetic stirrer, ice bath, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolve mPEG-OH in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.[15]

  • Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.[15]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[15]

  • Confirm the structure and purity by ¹H NMR spectroscopy.

Workflow for Tresyl Chloride Activation and Conjugation

Tresyl_Activation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step A Dissolve mPEG-OH in anhydrous DCM B Cool to 0°C A->B C Add Pyridine B->C D Add Tresyl Chloride dropwise C->D E Stir at 0°C then RT D->E F Precipitate with cold Diethyl Ether E->F G Filter and Dry F->G H mPEG-Tresylate (Activated PEG) G->H J Add mPEG-Tresylate (5-20 fold molar excess) H->J Use in... I Dissolve Protein in Reaction Buffer (pH 7.5-9.0) I->J K Incubate at RT (2-24 hours) J->K L Quench Reaction (e.g., with Tris or Glycine) K->L M PEGylated Protein (Crude Mixture) L->M

Caption: Detailed workflow for mPEG-OH activation and subsequent protein conjugation.

Protocol 2: Conjugation of Tresyl-Activated PEG to a Protein

This protocol details the reaction between the activated PEG-tresylate and a protein containing accessible primary amines.[15]

Materials:

  • Tresyl-activated PEG (from Protocol 5.1)

  • Protein of interest

  • Reaction Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-9.0)

  • Quenching Solution (e.g., 1 M Tris or Glycine, pH 8.0)

Procedure:

  • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Add the tresyl-activated PEG to the protein solution. A 5 to 20-fold molar excess of PEG over the protein is a typical starting point.

  • Gently mix and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal conditions depend on the protein's stability.[15]

  • Monitor the reaction progress by SDS-PAGE, observing the molecular weight shift of the PEGylated protein.[15][23]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to react with any remaining activated PEG.[15]

  • Incubate for an additional 30 minutes. The crude PEGylated protein mixture is now ready for purification.

Protocol 3: Purification and Characterization of PEGylated Protein

Purification is essential to remove unreacted PEG, unreacted protein, and other by-products from the reaction mixture.

A. Purification by Size-Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating the larger PEGylated conjugate from the smaller, unreacted protein.[][24] It is also efficient at removing low molecular weight by-products.[]

  • Equilibrate an appropriate SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS).

  • Concentrate the crude PEGylation reaction mixture if necessary.

  • Load the sample onto the column.

  • Elute the sample with the equilibration buffer at a constant flow rate.

  • Collect fractions and monitor the eluate by UV absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.

  • Pool the desired fractions.

B. Characterization

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a primary tool for assessing the outcome of a PEGylation reaction. PEGylated proteins migrate slower than their unmodified counterparts, resulting in a band of higher apparent molecular weight.[23] This allows for the visualization of the extent of conjugation and the presence of unreacted protein.

  • Mass Spectrometry (MS): MS is the technique of choice for accurately determining the average molecular weight and the degree of PEGylation (the number of PEG chains per protein).[25][26] Techniques like MALDI-TOF and ESI-MS can identify and quantify PEGylation sites.[25][26]

Chemical Principles of Hydroxyl Activation

Activation_Chemistry cluster_path1 NHS Ester Pathway cluster_path2 Tresylate Pathway reagents Activating Reagents peg_oh PEG-OH Hydroxyl oxidation {Oxidation | (e.g., Jones Reagent)} peg_oh->oxidation Step 1 peg_cooh PEG-COOH Carboxylic Acid oxidation->peg_cooh edc_nhs {EDC / NHS | Carbodiimide Chemistry} peg_cooh->edc_nhs Step 2 peg_nhs PEG-NHS Amine-Reactive Ester edc_nhs->peg_nhs amide_bond PEG-NH-Protein Stable Amide Bond peg_nhs->amide_bond peg_oh2 PEG-OH Hydroxyl tresyl {Tresyl Chloride / Pyridine} peg_oh2->tresyl peg_tresyl PEG-Tresylate Amine-Reactive Sulfonate tresyl->peg_tresyl amine_bond PEG-NH-Protein Stable Secondary Amine peg_tresyl->amine_bond target {Protein-NH2 | Primary Amine} target->amide_bond Reacts with target->amine_bond Reacts with

References

An In-depth Technical Guide to the Mechanism of Action of Hydroxy-PEG13-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Hydroxy-PEG13-Boc, a heterobifunctional linker critical in the field of bioconjugation. This linker is instrumental in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), and other complex biomolecular constructs.

Core Concepts: Structure and Functionality

This compound is a bifunctional molecule featuring a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine (-NHBoc) at the other, separated by a 13-unit polyethylene glycol (PEG) spacer. This distinct architecture allows for a controlled, sequential conjugation of two different molecules, a strategy known as orthogonal chemical ligation.

The PEG spacer is a key component, imparting several advantageous properties to the linker and the final conjugate. Its hydrophilic nature enhances the solubility of hydrophobic molecules in aqueous environments, which is crucial for improving the stability and bioavailability of drug formulations. Furthermore, the PEG chain can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity, potentially extending its circulation half-life. The flexibility and length of the PEG chain can also be precisely controlled to optimize the spacing between the conjugated molecules.

The Boc-protected amine is central to the linker's utility in multi-step synthesis. The Boc group is a robust protecting group for the amine, rendering it unreactive under a variety of conditions. This allows for chemical modifications to be performed at the hydroxyl terminus without unintended reactions at the amine end. The Boc group can be selectively and efficiently removed under mild acidic conditions, revealing the primary amine for subsequent conjugation.

The hydroxyl group , while less reactive than the primary amine, provides a versatile handle for conjugation. It can be activated to facilitate reaction with a second molecule of interest or can be directly coupled with specific functional groups.

Mechanism of Action in Bioconjugation

The bioconjugation strategy using this compound is a two-stage process that leverages the differential reactivity of its terminal functional groups. This sequential approach ensures the precise assembly of the desired bioconjugate.

Stage 1: Boc Deprotection and First Conjugation

The process typically begins with the removal of the Boc protecting group to expose the primary amine. This is achieved by treating the linker with a strong acid, most commonly trifluoroacetic acid (TFA). The deprotection reaction is generally rapid and proceeds with high efficiency.

Following deprotection, the now-free primary amine is a potent nucleophile that can readily react with an electrophilic functional group on the first binding partner (e.g., a small molecule drug). A widely used and highly efficient method is the reaction of the amine with an N-hydroxysuccinimide (NHS)-activated ester to form a stable amide bond.

Stage 2: Activation and Second Conjugation at the Hydroxyl Terminus

Once the first molecule is conjugated to the amine end of the PEG linker, the hydroxyl group at the other end is utilized for the second conjugation. The hydroxyl group can be reacted through several methods:

  • Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. The activated PEG linker can then react with a nucleophile (e.g., an amine or thiol) on the second molecule (e.g., an antibody or peptide).

  • Esterification: The hydroxyl group can be directly reacted with a carboxylic acid on the second molecule using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an ester linkage. The addition of NHS or its water-soluble analog, Sulfo-NHS, can improve the efficiency of this reaction by forming a more stable NHS ester intermediate.

  • Isocyanate Reaction: The hydroxyl group can react with an isocyanate to form a stable urethane linkage.

The following diagram illustrates the overall workflow of a typical bioconjugation process using this compound.

G cluster_0 Stage 1: Amine Conjugation cluster_1 Stage 2: Hydroxyl Conjugation Start This compound Boc_Deprotection Boc Deprotection (e.g., TFA) Start->Boc_Deprotection Free_Amine HO-PEG13-NH2 Boc_Deprotection->Free_Amine Conjugation_1 Amine Conjugation (Amide Bond Formation) Free_Amine->Conjugation_1 Molecule_1 Molecule 1 (e.g., with NHS ester) Molecule_1->Conjugation_1 Intermediate Molecule 1-NH-PEG13-OH Conjugation_1->Intermediate OH_Activation Hydroxyl Activation (e.g., EDC/NHS for Carboxylic Acid) Intermediate->OH_Activation Activated_Intermediate Activated Intermediate OH_Activation->Activated_Intermediate Conjugation_2 Hydroxyl Conjugation (Ester Bond Formation) Activated_Intermediate->Conjugation_2 Molecule_2 Molecule 2 (e.g., with Carboxylic Acid) Molecule_2->Conjugation_2 Final_Conjugate Final Bioconjugate (Molecule 1-Linker-Molecule 2) Conjugation_2->Final_Conjugate

General workflow for bioconjugation using this compound.

Experimental Protocols

The following are generalized protocols for the key steps in utilizing this compound for bioconjugation. Researchers should optimize these protocols for their specific molecules and applications.

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield the free primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Diisopropylethylamine (DIPEA) or other suitable base for neutralization

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound in DCM.

  • Add a solution of 20-50% TFA in DCM to the linker solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture by adding DIPEA until the pH is basic.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker (HO-PEG13-NH2).

Quantitative Data: Boc deprotection under acidic conditions is typically a high-yielding reaction, often with quantitative conversion (>99%) as confirmed by NMR or LC-MS analysis.

Conjugation of a Carboxylic Acid-Containing Molecule to the Deprotected Amine

Objective: To form an amide bond between the deprotected linker and a molecule containing a carboxylic acid.

Materials:

  • HO-PEG13-NH2 (from Protocol 3.1)

  • Carboxylic acid-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

  • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS for aqueous reactions).

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the HO-PEG13-NH2 in the reaction buffer.

  • Add the activated carboxylic acid solution to the deprotected linker solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

Quantitative Data: Amide bond formation via NHS esters is highly efficient, with typical conjugation yields ranging from 70% to over 95%, depending on the specific reactants and conditions.

ParameterConditionExpected Yield
Boc Deprotection 20-50% TFA in DCM, 1-2h, RT>99%
Amine Conjugation (NHS ester) pH 7.2-8.0, 2-4h, RT70-95%
Hydroxyl Activation (EDC/NHS) pH 4.5-7.2, 15-30 min, RTHigh
Activation of the Hydroxyl Group and Conjugation to an Amine-Containing Molecule

Objective: To conjugate a second, amine-containing molecule to the hydroxyl terminus of the PEG linker.

Materials:

  • Molecule 1-NH-PEG13-OH (from Protocol 3.2)

  • Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate

  • Amine-containing molecule (e.g., antibody, peptide)

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., PBS, pH 7.5-8.5)

Procedure:

  • Activation of the hydroxyl group:

    • Dissolve the Molecule 1-NH-PEG13-OH conjugate in anhydrous DMF or DMSO.

    • Add an excess of DSC or p-nitrophenyl chloroformate and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the formation of the activated intermediate (e.g., NHS carbonate or p-nitrophenyl carbonate) by HPLC.

    • Purify the activated linker intermediate.

  • Conjugation to the amine-containing molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated linker intermediate to the solution of the amine-containing molecule.

    • Allow the reaction to proceed for 2-12 hours at room temperature with gentle stirring.

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

    • Purify the final bioconjugate using a suitable method, such as size-exclusion chromatography, to remove unreacted components.

Quantitative Data: The efficiency of this two-step process depends on both the activation and conjugation steps. With optimization, overall yields for this second conjugation can be in the range of 50-80%.

Visualization of Key Processes

The following diagrams illustrate the core chemical transformations involved in the mechanism of action of this compound.

G Boc_Amine Boc-NH-R Protonation Protonation Boc_Amine->Protonation + H+ (TFA) Protonated_Boc Boc-N+H2-R Protonation->Protonated_Boc Loss_of_Boc Loss of tert-butyl cation and CO2 Protonated_Boc->Loss_of_Boc Free_Amine H2N-R Loss_of_Boc->Free_Amine

Mechanism of acid-catalyzed Boc deprotection.

G Amine R-NH2 Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack NHS_Ester R'-CO-O-NHS NHS_Ester->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Amide_Bond R-NH-CO-R' Tetrahedral_Intermediate->Amide_Bond - NHS NHS_Leaving_Group NHS Tetrahedral_Intermediate->NHS_Leaving_Group

Amide bond formation via NHS ester chemistry.

G Hydroxyl R-OH Esterification Esterification Hydroxyl->Esterification Carboxylic_Acid R'-COOH Activation Activation Carboxylic_Acid->Activation EDC EDC EDC->Activation O_Acylisourea O-Acylisourea Intermediate Activation->O_Acylisourea NHS_Ester_Formation NHS Ester Formation O_Acylisourea->NHS_Ester_Formation NHS NHS NHS->NHS_Ester_Formation NHS_Ester R'-CO-O-NHS NHS_Ester_Formation->NHS_Ester NHS_Ester->Esterification Ester_Bond R-O-CO-R' Esterification->Ester_Bond

Ester bond formation via EDC/NHS chemistry.

Conclusion

This compound is a versatile and powerful tool in bioconjugation, enabling the precise and controlled linkage of diverse molecular entities. Its mechanism of action, centered on the orthogonal reactivity of its Boc-protected amine and hydroxyl termini, provides a robust strategy for the synthesis of complex bioconjugates. The inclusion of a PEG13 spacer further enhances the desirable properties of the final product, making this linker highly valuable for applications in drug delivery, diagnostics, and fundamental biological research. A thorough understanding of the reaction mechanisms and optimization of the experimental protocols are crucial for the successful implementation of this compound in the development of novel and effective biomolecular technologies.

An In-depth Technical Guide to Polyethylene Glycol (PEG) Linkers: Core Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[1][2] These versatile molecules serve as flexible spacers to connect various molecular entities, including drugs, proteins, peptides, and nanoparticles.[3] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a cornerstone of biopharmaceutical development, significantly enhancing the therapeutic efficacy and safety of various drugs.[4] The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immunogenicity.[1][2] Since then, PEG linkers have evolved from simple spacers to sophisticated architectures designed for a multitude of applications in drug delivery, bioconjugation, and diagnostics.[2]

Core Characteristics of PEG Linkers

The widespread utility of PEG linkers stems from their unique combination of physicochemical and biological properties. These characteristics can be finely tuned by varying the length and structure (linear vs. branched) of the PEG chain.[4]

Physicochemical Properties
  • Water Solubility: The repeating ethylene oxide units form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments and many organic solvents.[2][5][6][7] This property is particularly advantageous for improving the solubility of hydrophobic drugs.[3]

  • Flexibility: The C-O bonds within the PEG backbone can rotate freely, providing significant conformational flexibility.[2] This flexibility helps to minimize steric hindrance between conjugated molecules.[8]

  • Tunable Length and Molecular Weight: PEG linkers are available in a wide range of molecular weights, from a few hundred to several thousand Daltons.[9] The length of the PEG chain is a critical parameter that influences the overall properties of the conjugate, such as its hydrodynamic radius and in vivo circulation time.[9][10] Shorter chains (e.g., PEG2-PEG12) are often used for compact labeling, while longer chains (e.g., PEG2000 and above) are preferred for enhancing solubility and reducing immunogenicity.[9]

  • Polydispersity: PEG linkers can be classified as either monodisperse or polydisperse.[11] Monodisperse PEGs consist of a single molecular entity with a precise molecular weight, whereas polydisperse PEGs are a mixture of chains with varying lengths, characterized by an average molecular weight and a polydispersity index (PDI).[2][11][12] Polydisperse PEGs typically have a PDI between 1.01 and 1.10.[13]

Biological Properties
  • Biocompatibility: PEG is well-known for its minimal toxicity and is considered safe for various biomedical applications by regulatory agencies.[2][14]

  • Low Immunogenicity: PEG generally elicits a minimal immune response.[2][14] It creates a hydration shell around the conjugated molecule, which can mask immunogenic epitopes and reduce recognition by the immune system.[2][8] However, it is important to note that anti-PEG antibodies have been observed in some cases.[2]

  • "Stealth" Properties: The hydration layer formed by PEG reduces protein adsorption and recognition by the reticuloendothelial system, leading to a "stealth" effect.[2] This property is crucial for extending the circulation half-life of therapeutic molecules.[3]

  • Favorable Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which reduces its renal clearance and extends its circulation time in the bloodstream.[2][3]

Quantitative Data on PEG Linker Properties

The following tables summarize key quantitative data for common PEG linkers.

Property Description Typical Values/Ranges Significance in Drug Development
Molecular Weight (MW) The mass of the PEG linker, typically expressed in Daltons (Da).200 Da to > 20,000 Da[11]Influences hydrodynamic radius, circulation half-life, and steric hindrance.[9]
Number of Repeating Units (n) The number of ethylene oxide units in the polymer chain.2 to > 450Directly correlates with the length and molecular weight of the linker.
Polydispersity Index (PDI) A measure of the distribution of molecular weights in a given polymer sample. PDI = Mw/Mn.Monodisperse: PDI ≈ 1.0; Polydisperse: PDI = 1.01 - 1.10[12][13]A lower PDI indicates a more homogeneous product, which is critical for reproducibility in pharmaceutical applications.
Solubility The ability of the PEG linker to dissolve in a solvent.Highly soluble in water and polar organic solvents (e.g., DMF, DMSO, CH2Cl2).[5][6][7] Insoluble in nonpolar solvents like hydrocarbons.[7]Crucial for formulation and administration of drugs, especially hydrophobic ones.
Density Mass per unit volume.Approximately 1.125 g/mL[5]Useful for formulation calculations.
PEG Linker (Number of Units) Molecular Weight (Da) Contour Length (nm)
PEG2880.7
PEG41761.4
PEG83522.8
PEG125284.2
PEG2410568.4
PEG48 (2kDa)~2000~16.8
PEG114 (5kDa)~5000~39.9

Note: Contour length is an approximation and can vary based on the conformation of the PEG chain.

Structural Classification of PEG Linkers

PEG linkers can be categorized based on their architecture and the nature of their terminal functional groups.

  • Linear PEG Linkers: These are straight-chain polymers with one or two reactive terminal groups.[9] They are the simplest and most common type of PEG linker.[9]

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core.[9] This architecture allows for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) and provides enhanced shielding effects.[14]

  • Heterobifunctional PEG Linkers: These linkers possess different reactive groups at each end, enabling the sequential conjugation of two different molecules.[]

  • Cleavable PEG Linkers: These linkers contain a labile bond that can be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[2] This allows for controlled drug release at the target site.[]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated molecules. Below are protocols for common experimental procedures.

Protocol 1: Amine PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein.

Materials:

  • Protein to be PEGylated

  • PEG NHS Ester reagent

  • Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)[16]

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous[16]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[17]

  • Dialysis or gel filtration equipment for purification[16]

Procedure:

  • Preparation: Allow the vial of PEG NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[16] Dissolve the protein to be PEGylated in amine-free PBS at a concentration of 1-10 mg/mL.[18]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the PEG NHS Ester in anhydrous DMSO or DMF.[16][18] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[16]

  • Conjugation Reaction: Add a 20-fold molar excess of the PEG NHS Ester solution to the protein solution.[18] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[16]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[16][18]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer that contains primary amines.

  • Purification: Remove unreacted PEG NHS Ester and byproducts by dialysis or size exclusion chromatography.[16]

  • Characterization: Analyze the PEGylated protein to determine the degree of PEGylation.

Protocol 2: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

This protocol outlines a general procedure for analyzing PEGylated proteins using MALDI-TOF MS.

Materials:

  • PEGylated protein sample

  • MALDI Matrix (e.g., sinapic acid or α-Cyano-4-hydroxycinnamic acid - HCCA)[19][20]

  • Solvent for matrix and sample (e.g., 50:50 acetonitrile:water with 0.1% TFA)[21]

  • MALDI target plate[21]

Procedure:

  • Sample Preparation: Dissolve the PEGylated protein in the appropriate solvent at a concentration of approximately 1 mg/mL.[21]

  • Matrix Preparation: Prepare a saturated solution of the chosen matrix in the same solvent.[22]

  • Spotting the Target Plate:

    • Dried Droplet Method: Apply 1 µL of the matrix solution to the MALDI target and let it air dry. Then, mix the analyte solution 1:1 with the matrix solution and apply 1 µL of this mixture onto the dried matrix spot.[22]

    • Alternative Method: Mix the matrix solution, a salt solution (e.g., NaCl), and the PEGylated peptide solution at a ratio of 10:1:1, respectively. Spot 1 µL of this mixture onto the target plate.[21]

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (e.g., linear or reflector positive ion mode).[21] The instrument will detect the mass-to-charge ratio of the ions, allowing for the determination of the molecular weight of the PEGylated protein and the degree of PEGylation.[19]

Protocol 3: Purification of PEGylated Conjugates by Size Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated conjugates from unreacted molecules based on their size.[23]

Materials:

  • Crude PEGylation reaction mixture

  • SEC column with an appropriate pore size for the expected molecular weight range of the conjugate[24]

  • Mobile phase/equilibration buffer (e.g., PBS)[25]

  • Chromatography system (e.g., FPLC or HPLC) with a UV detector[26]

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.[25]

  • Sample Loading: Inject the crude reaction mixture onto the column. The injection volume should typically not exceed 1-5% of the total column volume to ensure good resolution.[24]

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Larger molecules (the PEGylated conjugate) will elute first, followed by smaller molecules (unreacted PEG linker and protein).[26]

  • Fraction Collection: Collect fractions as the components elute from the column.

  • Analysis: Analyze the collected fractions (e.g., by SDS-PAGE or UV-Vis spectroscopy) to identify those containing the purified PEGylated conjugate.

Applications of PEG Linkers in Drug Development

PEG linkers are indispensable tools in modern drug development, with applications spanning from improving the properties of small molecules to enabling the targeted delivery of potent biologics.

  • Protein and Peptide PEGylation: This is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of protein and peptide drugs.[11] PEGylation can increase their stability, solubility, and circulation half-life while reducing their immunogenicity.[3][8]

  • Antibody-Drug Conjugates (ADCs): PEG linkers play a crucial role in the design of ADCs, which are targeted cancer therapies.[] They connect a potent cytotoxic drug to a monoclonal antibody, enhancing the ADC's solubility, stability, and pharmacokinetic profile.[] The use of hydrophilic PEG linkers can overcome issues of aggregation often seen with hydrophobic drugs and linkers.[14]

  • Drug Delivery Systems: PEG linkers are used to functionalize nanoparticles and liposomes for drug delivery.[3] The PEG coating provides a "stealth" layer that helps the nanoparticles evade the immune system and prolongs their circulation time, allowing for enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[27]

  • Controlled Drug Release: Cleavable PEG linkers can be incorporated into drug delivery systems to trigger drug release in response to specific stimuli at the target site, such as a lower pH in the tumor microenvironment or the presence of specific enzymes.[27][28]

Visualizations of Key Concepts

The following diagrams, created using the DOT language, illustrate important workflows and mechanisms involving PEG linkers.

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_linker_drug Linker-Drug Preparation cluster_conjugation ADC Conjugation & Purification Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., DTT) Antibody->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Reduced Antibody PEG_Linker PEG Linker (e.g., Maleimide-PEG-NHS) Linker_Activation Linker-Drug Conjugation PEG_Linker->Linker_Activation Cytotoxic_Drug Cytotoxic Drug Cytotoxic_Drug->Linker_Activation Linker_Activation->Conjugation Activated Linker-Drug Purification Purification (e.g., SEC) Conjugation->Purification ADC Final ADC Product Purification->ADC

A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG linker.

pH_Sensitive_Release cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) Liposome_Stable PEGylated Liposome Stable Linker Drug Encapsulated Liposome_Cleaved Cleaved PEG Linker Drug Release Liposome_Stable->Liposome_Cleaved EPR Effect & Low pH Trigger Tumor_Cell Tumor Cell Liposome_Cleaved->Tumor_Cell Drug Uptake

Mechanism of pH-sensitive drug release from a PEGylated liposome in the tumor microenvironment.

Linker_Selection_Logic Start Define Application (e.g., ADC, Protein PEGylation) Q1 Controlled Release Required? Start->Q1 Cleavable Select Cleavable Linker (e.g., Hydrazone, Disulfide) Q1->Cleavable Yes NonCleavable Select Non-Cleavable Linker Q1->NonCleavable No Q2 Target Functional Group? Cleavable->Q2 NonCleavable->Q2 Amine Use Amine-Reactive Chemistry (e.g., NHS Ester) Q2->Amine Amine (-NH2) Thiol Use Thiol-Reactive Chemistry (e.g., Maleimide) Q2->Thiol Thiol (-SH) Q3 Desired Properties? (Solubility, PK) Amine->Q3 Thiol->Q3 ShortPEG Short PEG Chain (e.g., PEG4-12) Q3->ShortPEG Minimal PK change LongPEG Long PEG Chain (e.g., PEG24+) Q3->LongPEG Enhanced Solubility/ Longer Half-life FinalLinker Final Linker Choice ShortPEG->FinalLinker LongPEG->FinalLinker

A logical decision-making workflow for selecting an appropriate PEG linker for a bioconjugation application.

Conclusion

PEG linkers are a versatile and powerful class of molecules that have revolutionized the field of drug development. Their unique combination of properties, including hydrophilicity, biocompatibility, and tunability, allows for the significant improvement of the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutic agents. As our understanding of the structure-property relationships of PEG linkers continues to grow, so too will their applications in creating safer and more effective medicines. The careful selection and application of PEG linkers, guided by the principles and protocols outlined in this guide, are essential for the successful development of next-generation bioconjugates and drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG13-Boc in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydroxy-PEG13-Boc and its Application in Targeted Protein Degradation

This compound is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are revolutionary therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4] This "protein labeling" for degradation is achieved by the PROTAC molecule which consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4]

The this compound linker serves as the crucial bridge in the PROTAC structure. Its heterobifunctional nature, with a hydroxyl (-OH) group at one end and a Boc-protected amine (-NHBoc) group at the other, allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand. The polyethylene glycol (PEG) chain, consisting of 13 ethylene glycol units, imparts favorable physicochemical properties to the resulting PROTAC molecule.

The advantages of using a PEG-based linker like this compound in PROTAC design are numerous. The PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its cell permeability and overall pharmacokinetic profile.[5] The flexibility and length of the PEG linker are critical in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5]

Principle of PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) POI Target Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ub_POI Polyubiquitinated POI POI->Ub_POI Polyubiquitination E3_Ligase->POI Ubiquitin Transfer E2_Ub E2~Ub E2_Ub->E3_Ligase Recruitment Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Ub_POI->Proteasome Recognition

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data on PEG Linkers in PROTACs

The length and composition of the PEG linker are critical determinants of a PROTAC's efficacy. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of target proteins.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

Target Protein E3 Ligase Linker Composition Linker Length (atoms) DC50 (nM) Dmax (%)
TBK1 VHL PEG < 12 No degradation N/A
TBK1 VHL PEG 21 3 96
TBK1 VHL PEG 29 292 76
BRD4 CRBN PEG 8 300 65
PI3K VHL PEG N/A 42.23 88.6
mTOR VHL PEG N/A 45.4 74.9

Data is illustrative and compiled from various sources in the literature.[4][6] DC50 and Dmax values are cell-line dependent.

Table 2: Physicochemical Properties of PEG Linkers

Property Description Impact on PROTACs
Solubility PEG linkers are hydrophilic due to the repeating ethylene oxide units.[7] Enhances the aqueous solubility of the often lipophilic PROTAC molecule, improving its drug-like properties.[7]
Flexibility The C-O-C bonds in the PEG backbone allow for free rotation, imparting flexibility to the linker. Allows the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex.[5]
Biocompatibility PEG is generally considered biocompatible and non-immunogenic. Reduces the potential for adverse immune responses to the PROTAC molecule.

| Tunable Length | The number of ethylene glycol units can be precisely controlled during synthesis. | Enables the systematic optimization of the distance between the POI and E3 ligase for maximal degradation efficiency.[2] |

Experimental Protocols

The following section provides detailed methodologies for the synthesis and evaluation of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis and Evaluation Workflow start Start: This compound deprotection Step 1: Boc Deprotection start->deprotection conjugation1 Step 2: Conjugation to E3 Ligase Ligand deprotection->conjugation1 conjugation2 Step 3: Conjugation to POI Ligand conjugation1->conjugation2 purification Step 4: Purification conjugation2->purification characterization Step 5: Characterization purification->characterization evaluation Step 6: In Vitro Evaluation characterization->evaluation end End: Functional PROTAC evaluation->end

Figure 2: Experimental workflow for PROTAC synthesis and evaluation.
Step 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the linker.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM (0.1 M) in a round-bottom flask.

    • Add TFA (10-20 equivalents) dropwise to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Hydroxy-PEG13-NH2 linker.

Step 2: Conjugation of the Deprotected Amine to an E3 Ligase Ligand

This protocol outlines the coupling of the free amine on the PEG linker to a carboxylic acid group on an E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) using EDC/NHS chemistry.[8]

  • Materials:

    • Hydroxy-PEG13-NH2 (from Step 1)

    • E3 ligase ligand with a carboxylic acid handle

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • DIPEA (N,N-Diisopropylethylamine)

    • Preparative HPLC system

  • Procedure:

    • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF in a reaction vessel.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

    • In a separate vessel, dissolve Hydroxy-PEG13-NH2 (1.1 equivalents) in anhydrous DMF.

    • Add the solution of the deprotected linker and DIPEA (2-3 equivalents) to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the resulting POI Ligand-PEG13-OH conjugate by preparative HPLC.[9]

Step 3: Conjugation of the Hydroxyl Group to the Protein of Interest (POI) Ligand

This protocol describes the coupling of the hydroxyl terminus of the PEG linker to a POI ligand containing a carboxylic acid, via an esterification reaction.

  • Materials:

    • E3 Ligase Ligand-PEG13-OH (from Step 2)

    • POI ligand with a carboxylic acid handle

    • Dicyclohexylcarbodiimide (DCC) or EDC

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous DCM or DMF

  • Procedure:

    • Dissolve the POI ligand (1 equivalent) and the E3 Ligase Ligand-PEG13-OH (1.1 equivalents) in anhydrous DCM or DMF.

    • Add DCC (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Purify the final PROTAC molecule by preparative HPLC.

Step 4: Purification and Characterization of the Final PROTAC
  • Purification:

    • The crude PROTAC is typically purified using reversed-phase preparative HPLC. A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used.[9][10]

  • Characterization:

    • Mass Spectrometry (MS): Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) to obtain the exact mass.[11][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final PROTAC using 1H and 13C NMR.[]

Step 5: In Vitro Evaluation of the PROTAC

This protocol describes the use of Western blotting to determine the DC50 and Dmax of the synthesized PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • Synthesized PROTAC

    • DMSO

    • Cell culture medium and supplements

    • Multi-well cell culture plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system for chemiluminescence detection

  • Procedure:

    • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

    • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the protein bands using an ECL substrate and an imaging system.

      • Strip the membrane and re-probe with the primary antibody for the loading control.

    • Data Analysis:

      • Quantify the band intensities for the target protein and the loading control.

      • Normalize the target protein levels to the loading control.

      • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[14][15]

Conclusion

This compound is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its heterobifunctional nature and the inclusion of a PEG spacer facilitate the rational design and synthesis of effective PROTAC molecules. The detailed protocols and quantitative data provided in these application notes offer a comprehensive guide for the utilization of this compound in the development of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols for the Conjugating Hydroxy-PEG13-Boc to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, including antibodies.[1][2][3][4][] The covalent attachment of PEG chains can improve pharmacokinetics by increasing the hydrodynamic size, which reduces renal clearance and extends circulation half-life.[1][2][] Furthermore, PEGylation can shield the antibody from proteolytic degradation and diminish its immunogenicity.[1][2][]

This document provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, Hydroxy-PEG13-Boc, to antibodies. This linker possesses a hydroxyl group that can be activated for conjugation and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group serves as a protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps if required.[6][7][8] This protocol will focus on the initial conjugation of the activated PEG linker to the antibody. The primary targets for this conjugation on the antibody are the ε-amino groups of lysine residues.[9][10][11]

Principle of the Method

The conjugation of this compound to an antibody is a multi-step process that begins with the activation of the terminal hydroxyl group of the PEG linker. A common method for this is the conversion to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards the primary amines of lysine residues on the antibody surface.[11] The reaction is typically performed in a buffer with a pH range of 7-9 to ensure the lysine amine is deprotonated and thus nucleophilic.[3][11] Following the conjugation reaction, the PEGylated antibody is purified to remove unreacted PEG linker and any aggregated or unmodified antibody.[]

Experimental Protocols

Materials and Equipment
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium phosphate buffer, pH 7.4

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis or diafiltration system (e.g., Amicon Ultra centrifugal filters) for buffer exchange and purification

  • Chromatography system (e.g., FPLC or HPLC)

  • Size Exclusion Chromatography (SEC) column

  • Ion Exchange Chromatography (IEX) column (Cation exchange is often used for PEGylated proteins)[][13]

  • Hydrophobic Interaction Chromatography (HIC) column[][13]

  • UV-Vis spectrophotometer

  • SDS-PAGE system

Protocol 1: Activation of this compound to NHS Ester
  • Preparation: Ensure all glassware is dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination of the NHS ester.

  • Dissolution: Dissolve this compound and a 1.2-fold molar excess of N,N'-Disuccinimidyl carbonate (DSC) in anhydrous DMF or DMSO.

  • Activation Reaction: Add a 2-fold molar excess of triethylamine (TEA) or diisopropylethylamine (DIPEA) to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 4-6 hours.

  • Confirmation (Optional): The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

  • Use: The activated PEG-NHS ester solution should be used immediately for the conjugation reaction.

Protocol 2: Antibody Preparation
  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), it must be exchanged into an amine-free buffer such as PBS at a pH of 7.4. This can be achieved through dialysis or diafiltration.

  • Concentration Adjustment: Adjust the antibody concentration to a range of 2-10 mg/mL. The optimal concentration should be determined for each specific antibody.

  • Purity Check: Confirm the purity and integrity of the antibody using SDS-PAGE and SEC.

Protocol 3: Conjugation of Activated this compound-NHS to Antibody
  • Molar Ratio: The molar ratio of the activated PEG linker to the antibody is a critical parameter that influences the degree of PEGylation. A starting point is to test a range of molar excess of the PEG linker, for example, 10:1, 20:1, and 50:1 (PEG:antibody).

  • Reaction Setup: Slowly add the freshly prepared activated this compound-NHS ester solution (in DMF or DMSO) to the antibody solution with gentle stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining NHS esters. Incubate for an additional 30 minutes at room temperature.

Protocol 4: Purification of the PEGylated Antibody

The purification process is crucial to separate the desired PEGylated antibody from unreacted PEG, unmodified antibody, and potential aggregates.[] A multi-step purification strategy is often necessary.

  • Initial Purification (Diafiltration/Dialysis): Remove excess unreacted PEG linker and quenching buffer by extensive dialysis or diafiltration against the desired storage buffer (e.g., PBS).

  • Chromatographic Purification:

    • Size Exclusion Chromatography (SEC): SEC is effective in separating PEGylated antibodies from smaller molecules like unreacted PEG and can also remove high molecular weight aggregates.[]

    • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of the antibody, altering its isoelectric point.[] This change in charge can be exploited for separation using IEX. Cation exchange chromatography is often employed for purifying PEGylated proteins.[13]

    • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of the antibody, providing another means of purification.[][13]

Protocol 5: Characterization of the PEGylated Antibody
  • SDS-PAGE: Analyze the purified PEGylated antibody by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the antibody bands. The degree of PEGylation may be visualized as a smear or a ladder of bands corresponding to different numbers of attached PEG chains.

  • Size Exclusion Chromatography (SEC): Analytical SEC can be used to assess the purity of the conjugate and detect the presence of aggregates.

  • Mass Spectrometry (MS): MS analysis can confirm the covalent attachment of the PEG linker and provide information on the distribution of PEGylated species.

  • Functional Assays: It is essential to evaluate the biological activity of the PEGylated antibody. This includes antigen-binding affinity assays (e.g., ELISA, Surface Plasmon Resonance) and any relevant functional assays (e.g., cell-based assays).

Data Presentation

The following table summarizes key quantitative parameters for a typical antibody PEGylation experiment.

ParameterTypical Value/RangeMethod of DeterminationReference
Antibody Concentration2 - 10 mg/mLUV-Vis Spectroscopy (A280)General Knowledge
Molar Ratio (PEG:Antibody)10:1 to 50:1Calculation[14]
Reaction pH7.0 - 9.0pH Meter[3][11]
Reaction Time1 - 2 hours (RT) or Overnight (4°C)Timed IncubationGeneral Knowledge
Conjugation EfficiencyVaries (dependent on mAb and conditions)SDS-PAGE, MSGeneral Knowledge
Purity of Final Conjugate> 95%SEC-HPLC[13]
Antibody Recovery> 80%UV-Vis Spectroscopy (A280)[15][16]

Visualizations

experimental_workflow cluster_activation Step 1: PEG Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A This compound + DSC + TEA B Incubate RT, 4-6h A->B C Activated this compound-NHS B->C E Add Activated PEG-NHS C->E D Antibody (in PBS, pH 7.4) D->E F Incubate RT, 1-2h E->F G Quench with Tris Buffer F->G H Diafiltration / Dialysis G->H I Chromatography (SEC/IEX/HIC) H->I J Purified PEGylated Antibody I->J K SDS-PAGE J->K L SEC-HPLC J->L M Mass Spectrometry J->M N Functional Assays J->N

Caption: Experimental workflow for antibody PEGylation.

Caption: Conjugation of an NHS-activated PEG to a lysine residue.

References

Application Notes and Protocols for Hydroxy-PEG13-Boc in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG13-Boc is a heterobifunctional linker containing a hydroxyl group, a 13-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine group. This molecule is of significant interest in the field of targeted drug delivery due to the versatile properties imparted by its distinct functional moieties. The PEG spacer enhances the solubility and biocompatibility of the final conjugate, while the terminal hydroxyl and protected amine groups allow for sequential and controlled conjugation to targeting ligands and drug-loaded nanoparticles.[1][2] The Boc (tert-butyloxycarbonyl) protecting group provides a stable shield for the amine functionality, which can be readily removed under acidic conditions to enable further chemical modification.[3][4]

These application notes provide a comprehensive overview of the utility of this compound in the development of targeted drug delivery systems. Detailed protocols for key experimental procedures are included to guide researchers in the successful application of this linker in their work.

Data Presentation

The following tables summarize quantitative data from studies on PEGylated nanoparticles for targeted drug delivery. While specific data for this compound is limited in publicly available literature, the presented data from various PEGylated systems provide a valuable reference for expected outcomes.

Table 1: Drug Loading and Encapsulation Efficiency of PEGylated Nanoparticles

Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
PEG-PLGA NanoparticlesDoxorubicin5.2 ± 0.485.3 ± 3.1[5]
PEGylated LiposomesPaclitaxel2.192.5[6]
PCL/PEG/PCL NanoparticlesDoxorubicinNot Specified91.7[7]
Gold Nanoparticles-PEGIbuprofen~33Not Specified[8]
mPEG-PLA NanoparticlesDocetaxelNot Specified>90[9]

Table 2: In Vitro Drug Release from PEGylated Nanoparticles

Nanoparticle FormulationDrugRelease Conditions (pH, Time)Cumulative Release (%)Reference
P(D,L)LA-b-PEG NanoparticlesDocetaxelpH 7.4, 48h67.4 ± 6.9[10]
P(D,L)LA-b-PEG NanoparticlesDocetaxelpH 7.4, 48h55.2 ± 4.5[10]
PEG-PLGA NanoparticlesDoxorubicinpH 5.5, 96h~80[11]
PEGylated LiposomesDoxorubicinpH 7.4, 24h~20[6]

Table 3: Cellular Uptake of PEGylated Nanoparticles in Cancer Cell Lines

Nanoparticle FormulationCell LineIncubation Time (h)Uptake Efficiency (%)Reference
PEGylated PLGA Nanoparticles (15% PEG)4T1 (Breast Cancer)24High (Qualitative)[12]
GNP PEG-RGDHeLa (Cervical Cancer)24~6-fold higher than normal fibroblasts[13]
GNP PEG-RGDMDA-MB-231 (Breast Cancer)24~6-fold higher than normal fibroblasts[13]
PEGylated Gold NanoparticlesC33A (Cervical Cancer)Not Specified32.3% reduction in viability[14]

Table 4: Cytotoxicity of Drug-Loaded PEGylated Nanoparticles

Nanoparticle FormulationDrugCell LineIC50 (µg/mL)Reference
DTX-loaded mPEG-PLA-NPsDocetaxelMCF-7 (Breast Cancer)Lower than free DTX[9]
DTX-loaded mPEG-PLA-NPsDocetaxelMDA-MB-231 (Breast Cancer)Lower than free DTX[9]
SA-modified LiposomesDocetaxel4T1 (Breast Cancer)4.89[9]
Cisplatin-loaded PBCA NPs (1% PEG)LLC1 (Lung Cancer)Not SpecifiedLower than free Cisplatin[15]
PEGylated liposomesPaclitaxelMCF-7 (Breast Cancer)Lower than standard paclitaxel[6]

Table 5: In Vivo Biodistribution of PEGylated Nanoparticles in Mice (% Injected Dose per Gram of Organ)

Nanoparticle FormulationOrgan1h4h8h24h48hReference
PEG-0 MicellesTumor--~4.0--[16]
PEG-0 MicellesLiver--4.4--[16]
PEG-0 MicellesSpleen--3.9--[16]
4nm PEGylated GNPs/AS1411Tumor---~0.8~1.2[17]
10nm PEGylated GNPs/AS1411Tumor---~1.5~1.0[17]
4nm PEGylated GNPs/AS1411Liver---~15~12[17]
10nm PEGylated GNPs/AS1411Liver---~25~20[17]
4nm PEGylated GNPs/AS1411Spleen---~20~18[17]
10nm PEGylated GNPs/AS1411Spleen---~30~25[17]
89Zr/GdIII-LTL−PEGLungsHigh initial--Decreasing-[18]
89Zr/GdIII-LTL−PEGLiverIncreasing--High-[18]

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded PEGylated Nanoparticles via Emulsification-Solvent Evaporation

This protocol describes the preparation of drug-loaded polymeric nanoparticles with a PEGylated surface using the emulsification-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • This compound functionalized lipid or polymer

  • Drug to be encapsulated

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: a. Dissolve a specific amount of PLGA and the drug in DCM. b. Add the this compound functionalized lipid/polymer to the organic phase. The amount will depend on the desired PEG density on the nanoparticle surface.

  • Emulsification: a. Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously on a magnetic stirrer. b. Sonicate the resulting mixture using a probe sonicator on ice to form a stable oil-in-water (o/w) emulsion. Sonication parameters (power, time) should be optimized for desired particle size.

  • Solvent Evaporation: a. Transfer the emulsion to a rotary evaporator and remove the organic solvent under reduced pressure. This will lead to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes) to pellet the nanoparticles. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and washing steps at least three times to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional): a. For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder.

Protocol 2: In Vitro Drug Release Study using Dialysis Method

This protocol outlines the procedure for determining the in vitro release kinetics of a drug from PEGylated nanoparticles.[19][20]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane tubing (with a molecular weight cut-off (MWCO) appropriate to retain nanoparticles but allow free drug diffusion)

  • Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4, and an acidic buffer like acetate buffer, pH 5.5, to simulate physiological and tumor microenvironments)

  • Shaking incubator or water bath

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dialysis Bag Preparation: a. Cut a piece of dialysis membrane tubing of the desired length and activate it according to the manufacturer's instructions. b. Securely close one end of the tubing with a clip.

  • Sample Loading: a. Pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag. b. Securely close the other end of the bag with another clip, ensuring no leakage.

  • Release Study: a. Place the dialysis bag into a container with a known volume of pre-warmed release medium. b. Place the container in a shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm).

  • Sampling: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Quantification: a. Analyze the drug concentration in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: a. Calculate the cumulative percentage of drug released at each time point. b. Plot the cumulative drug release versus time to obtain the release profile.

Protocol 3: Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol details the quantification of fluorescently labeled PEGylated nanoparticle uptake by cancer cells.[21][22][23][24][25]

Materials:

  • Fluorescently labeled PEGylated nanoparticles

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: a. Seed the cancer cells into the wells of a cell culture plate at a predetermined density and allow them to adhere overnight.

  • Nanoparticle Treatment: a. Prepare different concentrations of the fluorescently labeled PEGylated nanoparticles in complete cell culture medium. b. Remove the old medium from the cells and add the nanoparticle-containing medium. c. Incubate the cells for a specific period (e.g., 4 or 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Staining: a. After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. b. Detach the cells using Trypsin-EDTA. c. Centrifuge the cell suspension to pellet the cells and resuspend them in cold PBS.

  • Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer. b. Use an appropriate laser and filter set to detect the fluorescence of the labeled nanoparticles. c. Gate the live cell population based on forward and side scatter profiles. d. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population.

  • Data Analysis: a. Compare the fluorescence intensity of treated cells with that of untreated control cells to determine the extent of nanoparticle uptake.

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of drug-loaded PEGylated nanoparticles.[26][27][28][29][30]

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells in a 96-well plate at a specific density per well and allow them to attach overnight.

  • Treatment: a. Prepare serial dilutions of the drug-loaded nanoparticles, free drug (as a positive control), and empty nanoparticles (as a negative control) in complete cell culture medium. b. Replace the medium in the wells with the prepared solutions. Include untreated cells as a viability control. c. Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation: a. After the incubation period, add a specific volume of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. b. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualization of Key Processes

Signaling Pathway for Targeted Nanoparticle Uptake

The following diagram illustrates a simplified signaling pathway for the uptake of a targeted PEGylated nanoparticle via receptor-mediated endocytosis.

Targeted_Nanoparticle_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Targeted_NP Targeted PEGylated Nanoparticle Receptor Cell Surface Receptor Targeted_NP->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Internalization Endosome Early Endosome Clathrin_Coated_Pit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Degradation & Drug Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Receptor-mediated endocytosis of a targeted nanoparticle.

Experimental Workflow for Nanoparticle Formulation and Characterization

This diagram outlines the general workflow for the formulation and characterization of drug-loaded PEGylated nanoparticles.

Nanoparticle_Workflow Start Start: Define Drug and Targeting Strategy Formulation Nanoparticle Formulation (e.g., Emulsification) Start->Formulation Purification Purification (Centrifugation/Dialysis) Formulation->Purification Characterization Physicochemical Characterization (Size, Zeta, Morphology) Purification->Characterization Drug_Loading Determine Drug Loading & Encapsulation Efficiency Characterization->Drug_Loading In_Vitro_Release In Vitro Drug Release Study Drug_Loading->In_Vitro_Release Cellular_Studies In Vitro Cellular Studies (Uptake, Cytotoxicity) In_Vitro_Release->Cellular_Studies In_Vivo_Studies In Vivo Studies (Biodistribution, Efficacy) Cellular_Studies->In_Vivo_Studies End End: Data Analysis and Conclusion In_Vivo_Studies->End

Caption: Workflow for developing targeted drug delivery systems.

Logical Relationship of PEGylation Benefits

This diagram illustrates the interconnected benefits of using PEGylation in nanoparticle-based drug delivery.

Caption: Key advantages of PEGylating nanoparticles for drug delivery.

References

Step-by-step guide for PEGylation of peptides with Hydroxy-PEG13-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as peptides, is a cornerstone strategy in drug development. This modification enhances the pharmacokinetic and pharmacodynamic properties of peptides by increasing their hydrodynamic size, which in turn improves solubility, extends circulatory half-life by reducing renal clearance, and shields the peptide from proteolytic degradation and immune recognition.[1] This guide provides a detailed, step-by-step protocol for the PEGylation of a peptide using a heterobifunctional linker, Hydroxy-PEG13-Boc.

This specific linker features a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. The protocol will focus on a two-stage process: first, the activation of the terminal hydroxyl group for covalent attachment to a primary amine on the peptide (e.g., the N-terminus or the side chain of a lysine residue), and second, the optional deprotection of the Boc group to reveal a terminal amine on the PEGylated peptide for potential further modifications. The choice of activation chemistry for the hydroxyl group is critical and this protocol will detail a common and effective method: conversion of the hydroxyl group to a tosylate, which is a good leaving group for nucleophilic substitution by the peptide's amine.

Principle of the Reaction

The overall process involves three key stages:

  • Activation of this compound: The terminal hydroxyl group of the PEG linker is not sufficiently reactive for direct conjugation to a peptide.[2][3] Therefore, it must first be activated. This protocol describes the conversion of the hydroxyl group into a tosylate ester by reacting it with tosyl chloride (TsCl) in the presence of a base. The tosyl group is an excellent leaving group, making the PEG linker susceptible to nucleophilic attack.

  • Conjugation to the Peptide: The activated PEG-tosylate is then reacted with the peptide. The primary amine groups on the peptide (typically the N-terminal α-amine or the ε-amine of lysine residues) act as nucleophiles, displacing the tosylate group and forming a stable secondary amine linkage with the PEG chain. The reaction is performed under conditions that favor the reactivity of the peptide's amine groups.

  • Purification and Characterization: Following the conjugation reaction, the desired PEGylated peptide must be separated from unreacted peptide, excess PEG linker, and reaction byproducts. Purification is typically achieved using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is then characterized to confirm its identity, purity, and the extent of PEGylation.

Experimental Workflow Diagram

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_purification Purification & Analysis Peptide Peptide Solution (in appropriate buffer) Conjugation Conjugation (Activated PEG + Peptide) Peptide->Conjugation PEG_Reagent This compound Solution (in anhydrous solvent) Activation Activation of PEG-OH (with Tosyl Chloride) PEG_Reagent->Activation Activation->Conjugation Activated PEG-OTs Quenching Reaction Quenching (e.g., with Tris buffer) Conjugation->Quenching Purification Purification (e.g., RP-HPLC) Quenching->Purification Characterization Characterization (e.g., MALDI-TOF MS, HPLC) Purification->Characterization Final_Product Purified PEGylated Peptide Characterization->Final_Product

Caption: General experimental workflow for the PEGylation of a peptide.

Experimental Protocols

Materials and Reagents
  • Peptide of interest (with at least one primary amine)

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Tris buffer (for quenching)

  • Nitrogen gas supply

  • Standard laboratory glassware (dried)

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (e.g., MALDI-TOF)

Step 1: Activation of this compound (Tosylation)

This step converts the terminal hydroxyl group of the PEG linker into a more reactive tosylate group.

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The concentration should be approximately 10-20 mg/mL.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) to the solution with gentle stirring.

  • Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the activated PEG-tosylate (Boc-NH-PEG13-OTs).

  • Confirm the structure of the activated PEG linker using NMR or mass spectrometry.

Step 2: Conjugation of Activated PEG to the Peptide

This step involves the reaction of the activated PEG-tosylate with the primary amine(s) of the peptide.

  • Dissolve the peptide of interest in a suitable buffer, such as 0.1 M phosphate buffer (pH 7.5-8.5), to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.

  • Dissolve the activated Boc-NH-PEG13-OTs in a minimal amount of a water-miscible organic solvent like N,N-Dimethylformamide (DMF).

  • Add the dissolved activated PEG to the peptide solution. The molar ratio of activated PEG to the peptide should be optimized, but a starting point of a 3:1 to 5:1 molar excess of PEG is recommended to drive the reaction to completion.

  • Allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring. The optimal reaction time will depend on the specific peptide and should be determined by monitoring the reaction progress.

  • Monitor the formation of the PEGylated peptide using RP-HPLC. The PEGylated peptide will have a longer retention time than the unmodified peptide.

  • Once the desired level of conversion is achieved, quench the reaction by adding a small amount of an amine-containing buffer, such as 1 M Tris, to react with any remaining activated PEG.

Step 3: Purification of the PEGylated Peptide

Purification is crucial to isolate the desired mono-PEGylated peptide from unreacted starting materials and potential di- or multi-PEGylated products.

  • Acidify the quenched reaction mixture with a small amount of trifluoroacetic acid (TFA) to a pH of 2-3.

  • Filter the solution to remove any precipitates.

  • Purify the PEGylated peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.

  • Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). A typical gradient might be 5-95% B over 30-60 minutes.

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure PEGylated peptide.

  • Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a white powder.

Step 4: Characterization of the PEGylated Peptide

Confirm the identity and purity of the final product.

  • Purity Assessment: Analyze the purified product by analytical RP-HPLC. The purity should ideally be >95%.

  • Identity Confirmation: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the PEGylated peptide. The observed mass should correspond to the mass of the peptide plus the mass of the attached PEG linker.

Chemical Reaction Pathway

Reaction_Pathway cluster_activation Activation Stage cluster_conjugation Conjugation Stage PEG_OH Boc-NH-PEG13-OH TsCl Tosyl Chloride (TsCl) + Pyridine PEG_OTs Boc-NH-PEG13-OTs (Activated PEG) TsCl->PEG_OTs Tosylation Peptide_NH2 Peptide-NH2 (N-terminus or Lysine) PEGylated_Peptide Peptide-NH-PEG13-NH-Boc (PEGylated Peptide) Peptide_NH2->PEGylated_Peptide Nucleophilic Substitution

Caption: Chemical reaction pathway for peptide PEGylation.

Data Presentation

The following table provides representative data for a typical peptide PEGylation reaction. Actual results will vary depending on the specific peptide, linker, and reaction conditions.

ParameterUnmodified PeptidePEGylated Peptide
Molecular Weight (Da) 2500.03146.8
RP-HPLC Retention Time (min) 15.222.5
Reaction Conversion (%) -~85%
Post-Purification Yield (%) -45-65%
Post-Purification Purity (%) >98%>95%

Note: The molecular weight of this compound is approximately 646.8 Da. The yield and purity are highly dependent on the optimization of the reaction and purification steps.[4]

Conclusion

This guide provides a comprehensive protocol for the PEGylation of peptides using this compound. By following these steps for activation, conjugation, purification, and characterization, researchers can successfully synthesize PEGylated peptides with improved therapeutic potential. Careful optimization of reaction parameters and rigorous purification are essential for obtaining a final product with high purity and yield. The resulting Boc-protected PEGylated peptide can be used as is, or the Boc group can be removed under acidic conditions to expose a terminal amine for further functionalization.

References

Application Notes and Protocols for Surface Modification using Hydroxy-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the surface modification of substrates using Hydroxy-PEG13-Boc. This bifunctional linker allows for the covalent attachment of a polyethylene glycol (PEG) layer to a surface, which can then be further functionalized after the removal of the Boc protecting group. This process is particularly relevant for improving the biocompatibility of materials, reducing non-specific protein adsorption, and providing a platform for the subsequent conjugation of biomolecules in drug delivery systems and diagnostic applications.[1]

Principle of Surface Modification with this compound

The surface modification process involves a two-step approach. First, the terminal hydroxyl group of the this compound molecule is covalently attached to a suitable substrate. Common substrates include materials with surface hydroxyl groups, such as glass, silicon wafers, or other metal oxides.[] The reaction creates a stable, hydrophilic PEG layer.

The second step involves the deprotection of the tert-butyloxycarbonyl (Boc) group at the other end of the PEG chain. This is typically achieved under acidic conditions and exposes a primary amine group.[3] This newly available amine functionality can then be used for the covalent attachment of a wide range of molecules, such as proteins, peptides, antibodies, or small molecule drugs, through standard bioconjugation techniques.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the surface modification process. These values are indicative and may vary depending on the specific substrate, reaction conditions, and analytical instrumentation used.

Table 1: Surface Characterization Before and After PEGylation

ParameterUnmodified Substrate (e.g., Silica)This compound Modified Surface
Water Contact Angle (θ)< 20° (hydrophilic)30° - 50°
Surface Elemental Composition (XPS)Si, OSi, O, C, N
PEG Layer Thickness (Ellipsometry)N/A10 - 20 Å

Table 2: Protein Adsorption on Modified Surfaces

SurfaceProtein Adsorption (e.g., Fibrinogen)Reduction in Protein Adsorption
Unmodified SubstrateHighN/A
This compound Modified SurfaceLow> 90%

Experimental Protocols

Protocol 1: Surface PEGylation with this compound

This protocol describes the covalent attachment of this compound to a hydroxyl-bearing substrate, such as a silicon wafer or glass slide.

Materials:

  • This compound

  • Substrate (e.g., silicon wafer, glass slide)

  • Anhydrous Toluene

  • (3-Aminopropyl)triethoxysilane (APTES) for aminosilanization (optional, for enhancing reactivity)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate by sonicating in a series of solvents: acetone, ethanol, and deionized water (15 minutes each).

    • Dry the substrate with a stream of inert gas (argon or nitrogen).

  • Surface Activation (Hydroxylation):

    • Expose the cleaned substrate to an oxygen plasma cleaner for 2-5 minutes to generate surface hydroxyl (-OH) groups. This step enhances the reactivity of the surface.

  • PEGylation Reaction:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound in anhydrous toluene to a final concentration of 1-10 mg/mL.

    • Add triethylamine (TEA) as a catalyst, typically at a 1.5-fold molar excess relative to the this compound.

    • Immerse the activated substrates in the reaction solution.

    • Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.

  • Post-Reaction Cleaning:

    • Remove the substrates from the reaction solution.

    • Rinse the substrates thoroughly with toluene to remove any non-covalently bound PEG.

    • Perform a final rinse with ethanol and then deionized water.

  • Drying:

    • Dry the PEGylated substrates with a stream of inert gas.

    • Store the functionalized substrates in a desiccator or under vacuum until further use.

Protocol 2: Boc Deprotection of Surface-Grafted PEG

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound modified substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium bicarbonate (NaHCO3) solution (5% w/v)

Procedure:

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% TFA in DCM (v/v).

    • Immerse the PEGylated substrate in the deprotection solution.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Washing and Neutralization:

    • Remove the substrate from the deprotection solution and rinse thoroughly with DCM.

    • Neutralize any residual acid by immersing the substrate in a 5% sodium bicarbonate solution for 5 minutes.

    • Rinse the substrate extensively with deionized water.

  • Final Drying:

    • Dry the substrate with a stream of inert gas.

    • The surface now presents a terminal primary amine and is ready for subsequent bioconjugation reactions.

Mandatory Visualizations

G cluster_0 Surface Preparation cluster_1 PEGylation cluster_2 Deprotection & Further Functionalization Substrate Substrate Cleaning Cleaning Substrate->Cleaning Activation\n(Hydroxylation) Activation (Hydroxylation) Cleaning->Activation\n(Hydroxylation) Covalent Attachment\nof this compound Covalent Attachment of this compound Activation\n(Hydroxylation)->Covalent Attachment\nof this compound Boc Deprotection\n(TFA/DCM) Boc Deprotection (TFA/DCM) Covalent Attachment\nof this compound->Boc Deprotection\n(TFA/DCM) This compound This compound This compound->Covalent Attachment\nof this compound Amine-Terminated\nSurface Amine-Terminated Surface Boc Deprotection\n(TFA/DCM)->Amine-Terminated\nSurface Bioconjugation Bioconjugation Amine-Terminated\nSurface->Bioconjugation Biomolecule Biomolecule Biomolecule->Bioconjugation

Caption: Experimental workflow for surface modification.

G cluster_0 Surface Modification Pathway Start Start Substrate_OH Substrate with -OH groups Start->Substrate_OH PEGylated_Surface_Boc PEGylated Surface (-PEG-NH-Boc) Substrate_OH->PEGylated_Surface_Boc Reaction with PEG_OH_Boc PEG_OH_Boc This compound PEG_OH_Boc->PEGylated_Surface_Boc Deprotection Acidic Deprotection PEGylated_Surface_Boc->Deprotection PEGylated_Surface_NH2 PEGylated Surface (-PEG-NH2) Deprotection->PEGylated_Surface_NH2 Bioconjugation Bioconjugation PEGylated_Surface_NH2->Bioconjugation Functionalized_Surface Functionalized Surface Bioconjugation->Functionalized_Surface Biomolecule Biomolecule (e.g., Antibody, Drug) Biomolecule->Bioconjugation

Caption: Signaling pathway of surface functionalization.

G Unmodified_Surface Unmodified Surface + High Protein Adsorption + High Cell Adhesion PEGylated_Surface This compound Modified Surface - Reduced Protein Adsorption - Reduced Cell Adhesion + Biocompatible Unmodified_Surface->PEGylated_Surface PEGylation Functionalized_Surface Bio-functionalized Surface + Targeted Binding + Drug Delivery Capability PEGylated_Surface->Functionalized_Surface Boc Deprotection & Bioconjugation

Caption: Logical relationship of surface properties.

References

Application Notes and Protocols for the Attachment of Hydroxy-PEG13-Boc to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methods for attaching Hydroxy-PEG13-Boc to various nanoparticle surfaces. This process, known as PEGylation, is crucial for enhancing the biocompatibility, stability, and circulation time of nanoparticles in biological systems.[1][2] The protocols detailed below cover two primary strategies: a two-step approach involving the modification of the terminal hydroxyl group for subsequent conjugation, and a direct coupling method to appropriately functionalized nanoparticles. Additionally, methods for the deprotection of the Boc group to expose a primary amine for further functionalization are provided.

Introduction to Nanoparticle PEGylation

Polyethylene glycol (PEG) is a hydrophilic polymer that, when attached to the surface of nanoparticles, forms a protective layer.[1] This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing uptake by the mononuclear phagocyte system (MPS) and prolonging systemic circulation.[1] The choice of conjugation chemistry depends on the functional groups present on both the nanoparticle surface and the PEG derivative. The this compound molecule offers two functionalities: a terminal hydroxyl group for initial attachment and a Boc-protected amine that can be later deprotected for secondary functionalization with targeting ligands, imaging agents, or therapeutic molecules.

Data Presentation: Characterization of PEGylated Nanoparticles

The successful attachment of this compound to nanoparticles can be verified and quantified using various analytical techniques. The following tables summarize typical changes observed in nanoparticle characteristics upon successful PEGylation.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

ParameterBefore PEGylationAfter PEGylationSignificance
Hydrodynamic Diameter (DLS) e.g., 100 ± 5 nme.g., 120 ± 7 nmIncrease indicates the presence of the PEG layer.
Zeta Potential e.g., -30 ± 3 mV (for carboxylated NPs)e.g., -15 ± 2 mVA shift towards neutral indicates shielding of the surface charge by the PEG layer.[3]
Polydispersity Index (PDI) < 0.2< 0.2A low PDI indicates a monodisperse and stable nanoparticle formulation.

Table 2: Quantitative Analysis of PEG Grafting Density

TechniquePrincipleTypical Results
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature. The weight loss corresponding to PEG degradation is used to quantify the amount of grafted PEG.[1][3]1.44 PEG chains per nm²[4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy The characteristic peak of the ethylene oxide protons of PEG (around 3.65 ppm) is integrated and compared to a standard to quantify the amount of PEG.[1][2]1.55 PEG chains per nm²[4]

Experimental Protocols

Protocol 1: Two-Step Attachment via Carboxyl-Modification of this compound

This is a versatile method applicable to nanoparticles with primary amine groups on their surface. It involves two main stages: the conversion of the terminal hydroxyl group of the PEG to a carboxylic acid, followed by the coupling of the carboxylated PEG to the amine-functionalized nanoparticles.

Part A: Modification of this compound with Succinic Anhydride

This procedure converts the terminal hydroxyl group to a carboxylic acid.

Materials:

  • This compound

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dry Dichloromethane (DCM)

  • Diethyl ether

  • Magnetic stirrer and heating mantle

  • Round bottom flask and condenser

Procedure:

  • In a round bottom flask, dissolve this compound (1 equivalent) in dry DCM.

  • Add succinic anhydride (1.5 equivalents) and a catalytic amount of DMAP to the solution.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding the reaction mixture dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether to remove unreacted succinic anhydride and DMAP.

  • Dry the resulting Boc-PEG13-COOH under vacuum.

  • Characterize the product using ¹H NMR and FTIR to confirm the presence of the carboxylic acid group.

Part B: EDC/NHS Coupling of Boc-PEG13-COOH to Amine-Functionalized Nanoparticles

This protocol describes the formation of a stable amide bond between the carboxylated PEG and amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide)

  • Boc-PEG13-COOH (from Part A)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Centrifugal filter units

Procedure:

  • Activation of Boc-PEG13-COOH:

    • Dissolve Boc-PEG13-COOH in MES buffer to a final concentration of 10 mM.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the Boc-PEG13-COOH solution.

    • Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1 mg/mL.

    • Add the activated Boc-PEG13-COOH solution to the nanoparticle dispersion. The molar ratio of PEG to nanoparticles should be optimized, but a starting point of 1000:1 is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS. Use centrifugal filter units to facilitate the washing process. Perform at least three wash cycles.

  • Characterization:

    • Characterize the purified nanoparticles using DLS to measure the hydrodynamic diameter and zeta potential to assess the surface charge.

    • Use TGA or ¹H NMR to quantify the PEG grafting density.

Protocol 2: Direct Attachment of this compound to Isocyanate-Functionalized Nanoparticles

This method allows for a direct, one-step conjugation of the hydroxyl group of the PEG to isocyanate-functionalized nanoparticles, forming a urethane linkage.

Materials:

  • Isocyanate-functionalized nanoparticles (e.g., silica nanoparticles modified with (3-isocyanatopropyl)triethoxysilane)

  • This compound

  • Anhydrous toluene or another suitable anhydrous solvent

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Magnetic stirrer

  • Round bottom flask

Procedure:

  • Disperse the isocyanate-functionalized nanoparticles in anhydrous toluene in a round bottom flask.

  • Add this compound (in molar excess) to the nanoparticle dispersion.

  • If required, add a catalytic amount of DBTDL.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours.

  • Monitor the reaction by FTIR, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane linkage peaks.

  • Purify the PEGylated nanoparticles by centrifugation and repeated washing with toluene and then an appropriate buffer (e.g., PBS) to remove unreacted PEG and catalyst.

  • Characterize the purified nanoparticles as described in Protocol 1.

Protocol 3: Boc Deprotection for Secondary Functionalization

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine on the surface of the PEGylated nanoparticles.

Materials:

  • Boc-protected PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Suspend the Boc-protected PEGylated nanoparticles in DCM.

  • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).

  • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

  • Wash the resulting amine-functionalized nanoparticles extensively with PBS using centrifugation to remove residual acid and byproducts. Ensure the pH of the final nanoparticle suspension is neutral.

  • The exposed amine groups can be quantified using a ninhydrin assay.

Visualizations

experimental_workflow cluster_modification Part A: PEG Modification cluster_conjugation Part B: Nanoparticle Conjugation cluster_deprotection Part C: Boc Deprotection peg This compound peg_cooh Boc-PEG13-COOH peg->peg_cooh Reflux succinic Succinic Anhydride succinic->peg_cooh reagents_mod DMAP in DCM reagents_mod->peg_cooh peg_cooh_input Boc-PEG13-COOH np_nh2 Amine-Functionalized Nanoparticles peg_np PEGylated Nanoparticles (Boc-protected) np_nh2->peg_np 2-4h, RT peg_cooh_input->peg_np reagents_conj EDC / NHS in MES Buffer reagents_conj->peg_np peg_np_input PEGylated Nanoparticles (Boc-protected) final_np Amine-Functionalized PEGylated Nanoparticles peg_np_input->final_np 30-60 min, RT reagents_dep TFA in DCM reagents_dep->final_np

Caption: Workflow for the two-step attachment of this compound.

logical_relationship cluster_choice Choice of Nanoparticle Surface Chemistry cluster_process Conjugation Strategy cluster_result Resulting Functionalized Nanoparticle cluster_final Optional Final Step start Start with This compound two_step Two-Step Protocol: 1. Modify PEG-OH to PEG-COOH 2. EDC/NHS coupling start->two_step one_step One-Step Protocol: Direct reaction of PEG-OH start->one_step amine_np Amine-functionalized Nanoparticle amine_np->two_step isocyanate_np Isocyanate-functionalized Nanoparticle isocyanate_np->one_step boc_peg_np Boc-PEG-Nanoparticle two_step->boc_peg_np one_step->boc_peg_np deprotection Boc Deprotection (TFA) boc_peg_np->deprotection amine_peg_np Amine-PEG-Nanoparticle (for further conjugation) deprotection->amine_peg_np

Caption: Decision tree for selecting a conjugation strategy.

References

Hydroxy-PEG13-Boc: Application Notes and Protocols for Targeted Protein Degradation in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG13-Boc is a discrete polyethylene glycol (dPEG) linker utilized primarily in the field of chemical biology and drug discovery. Its structure, featuring a terminal hydroxyl group, a 13-unit polyethylene glycol chain, and a Boc-protected amine, makes it a valuable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a powerful strategy for therapeutic intervention.[1][2][3] The PEG linker in a PROTAC is a critical component that influences the molecule's solubility, cell permeability, and the efficiency of forming the ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for subsequent protein degradation.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of PROTACs for proteomics applications. There is currently no documented application of this compound in the field of genomics.

Application in Proteomics: PROTAC-Mediated Targeted Protein Degradation

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are designed to induce the degradation of a protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The this compound linker serves as a flexible spacer between the ligand that binds the POI and the ligand that recruits the E3 ligase. The length and composition of this linker are crucial for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts the efficiency of protein degradation.[2][3]

Key Advantages of PEG Linkers in PROTACs:
  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often hydrophobic PROTAC molecule.[3][4]

  • Improved Cell Permeability: By modulating the physicochemical properties of the PROTAC, PEG linkers can enhance its ability to cross cell membranes.[3]

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG linker can be tuned to achieve the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[2]

Quantitative Data on PEG-Based PROTAC Performance

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table presents representative data for PROTACs utilizing PEG linkers to degrade various target proteins. While not specific to a 13-unit PEG chain, this data illustrates the typical performance of such molecules.

Target ProteinCell LineLinker TypeDC50 (nM)Dmax (%)Reference
BRD4SU-DHL-4PEG-based10.84 (µM)98[5]
BTKMinoPEG-based2.297[6]
p110αMDA-MB-231PEG-based227.471.3[7]
p110γMDA-MB-231PEG-based42.2388.6[7]
mTORMDA-MB-231PEG-based45.474.9[7]
BRD4HEK293TPEG-based12.2>95[8]

Experimental Protocols

I. Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC using a this compound linker. The synthesis involves a stepwise conjugation of the POI ligand and the E3 ligase ligand to the linker.

Diagram: PROTAC Synthesis Workflow

PROTAC_Synthesis A This compound B Activate Hydroxyl Group (e.g., MsCl, TsCl) A->B Activation C Activated-PEG13-Boc B->C D Couple E3 Ligase Ligand C->D Coupling E E3 Ligand-PEG13-Boc D->E F Boc Deprotection (e.g., TFA) E->F Deprotection G E3 Ligand-PEG13-NH2 F->G H Couple POI Ligand G->H Coupling I Final PROTAC (E3 Ligand-PEG13-POI Ligand) H->I

Caption: A general workflow for the synthesis of a PROTAC molecule using a this compound linker.

Materials:

  • This compound

  • Protein of Interest (POI) ligand with a suitable functional group for coupling (e.g., carboxylic acid)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., amine)

  • Activating agents (e.g., mesyl chloride (MsCl) or tosyl chloride (TsCl))

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Boc deprotection reagent (e.g., trifluoroacetic acid (TFA))

  • Anhydrous solvents (e.g., DMF, DCM)

  • Bases (e.g., DIPEA, triethylamine)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve this compound in anhydrous DCM.

    • Add a base such as triethylamine.

    • Cool the reaction mixture to 0°C.

    • Add an activating agent like mesyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the activated linker.

  • Coupling of the E3 Ligase Ligand:

    • Dissolve the activated PEG13-Boc linker and the E3 ligase ligand in anhydrous DMF.

    • Add a base such as DIPEA.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the resulting E3 Ligand-PEG13-Boc conjugate by column chromatography or preparative HPLC.

  • Boc Deprotection:

    • Dissolve the E3 Ligand-PEG13-Boc conjugate in DCM.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the E3 Ligand-PEG13-NH2 intermediate.

  • Coupling of the POI Ligand:

    • Activate the carboxylic acid group of the POI ligand using coupling reagents like HATU in DMF.

    • Add the E3 Ligand-PEG13-NH2 intermediate and a base like DIPEA to the activated POI ligand.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC molecule using preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

II. Evaluation of PROTAC-Mediated Protein Degradation

A. Western Blot Analysis

Western blotting is a standard method to quantify the reduction in the level of the target protein upon PROTAC treatment.[9][10][11]

Diagram: Western Blot Workflow for PROTAC Evaluation

Western_Blot_Workflow A Cell Seeding and Treatment (with PROTAC and controls) B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Protein Transfer B->C D Immunoblotting (Primary and Secondary Antibodies) C->D E Detection and Data Analysis (Quantify band intensity) D->E F Determine DC50 and Dmax E->F

Caption: A standard workflow for assessing PROTAC-induced protein degradation using Western Blot analysis.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

B. Mass Spectrometry-Based Quantitative Proteomics

For a global and unbiased assessment of PROTAC activity and to identify potential off-target effects, mass spectrometry-based proteomics is the method of choice.[1][12][13]

Diagram: Quantitative Proteomics Workflow for PROTAC Analysis

Proteomics_Workflow A Cell Culture and PROTAC Treatment B Cell Lysis and Protein Digestion (e.g., with Trypsin) A->B C Peptide Labeling (e.g., TMT or iTRAQ) B->C D LC-MS/MS Analysis C->D E Data Analysis and Quantification D->E F Identify On- and Off-Target Effects E->F

Caption: A workflow for the global analysis of PROTAC-induced changes in the proteome using mass spectrometry.

Protocol:

  • Sample Preparation:

    • Treat cells with the PROTAC and appropriate controls as described for the Western blot.

    • Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT):

    • Label the peptide samples from different treatment conditions with tandem mass tags (TMT). This allows for multiplexing and accurate relative quantification.

  • LC-MS/MS Analysis:

    • Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis:

    • Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different samples.

    • Identify proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples. The intended target should be among the most significantly downregulated proteins.

    • Any other significantly downregulated proteins are considered potential off-targets.

C. Cellular Target Engagement and Ternary Complex Formation Assays

To confirm that the PROTAC is engaging its target and forming the ternary complex within living cells, assays like NanoBRET can be employed.[14][15][16][17]

Diagram: NanoBRET Assay Principle

NanoBRET cluster_0 Target Engagement cluster_1 Ternary Complex Formation A NanoLuc-POI B Fluorescent Tracer A->B Binding D BRET Signal C PROTAC B->C Competition E NanoLuc-POI G PROTAC E->G H BRET Signal F HaloTag-E3 Ligase + Fluorescent Ligand F->G

Caption: Principles of NanoBRET assays for measuring target engagement and ternary complex formation.

Protocol (General Overview):

  • Cell Line Engineering:

    • Create a cell line that expresses the POI fused to NanoLuc luciferase and/or the E3 ligase fused to HaloTag.

  • Target Engagement Assay:

    • Treat the NanoLuc-POI expressing cells with a fluorescent tracer that binds to the POI.

    • Add the PROTAC, which will compete with the tracer for binding to the POI.

    • The displacement of the tracer by the PROTAC leads to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal, which can be measured to determine the intracellular affinity of the PROTAC for its target.

  • Ternary Complex Formation Assay:

    • Co-express the NanoLuc-POI and HaloTag-E3 ligase in cells.

    • Label the HaloTag-E3 ligase with a fluorescent ligand.

    • Add the PROTAC, which will induce the formation of the ternary complex.

    • The proximity of the NanoLuc and the fluorescently labeled HaloTag results in a BRET signal, which is proportional to the amount of ternary complex formed.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs, a promising class of therapeutics for targeted protein degradation. The PEG linker plays a crucial role in the efficacy of these molecules. The protocols provided here offer a framework for the synthesis of PEG-based PROTACs and their comprehensive evaluation using a combination of biochemical, proteomic, and cell-based assays. A thorough characterization of on-target degradation and potential off-target effects is essential for the development of safe and effective PROTAC-based drugs.

References

Troubleshooting & Optimization

How to improve the efficiency of Hydroxy-PEG13-Boc conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG13-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient conjugation of hydroxyl-containing molecules with Boc-protected PEG13 linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for conjugating this compound to a hydroxyl-containing molecule?

A1: The most common method for this conjugation is the Williamson ether synthesis. This reaction involves the deprotonation of the more acidic hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an electrophilic carbon on the PEG linker, displacing a leaving group and forming a stable ether bond.

Q2: Why is the amine group on the PEG linker protected with a Boc group?

A2: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine.[1][2] This prevents the amine from participating in side reactions during the conjugation of the hydroxyl group. The Boc group can be easily removed under acidic conditions after the ether linkage is formed, revealing the free amine for subsequent modification if required.[2][3][4]

Q3: What are the most critical factors influencing the efficiency of the conjugation reaction?

A3: The key factors include the choice of base, reaction solvent, temperature, and the molar ratio of the reactants. Anhydrous (water-free) conditions are also crucial as water can deactivate the strong bases typically used and hydrolyze reagents.[5]

Q4: How do I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] These methods help to track the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Deprotonation of Hydroxyl Group: The base used may be too weak or may have degraded due to improper storage or exposure to moisture. 2. Poor Nucleophilicity of the Alkoxide: The solvent may be solvating the alkoxide, reducing its reactivity. Protic solvents are particularly problematic.[6] 3. Reaction Temperature is Too Low: The activation energy for the reaction is not being overcome.1. Use a strong, fresh base such as sodium hydride (NaH) under strictly anhydrous conditions. Ensure all glassware and solvents are thoroughly dried.[6] 2. Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the alkoxide.[6] 3. Gradually increase the reaction temperature while monitoring for the formation of byproducts. A typical range for Williamson ether synthesis is 50-100°C.[7]
Formation of Alkene Byproduct Competing E2 Elimination Reaction: This is a common side reaction, especially with secondary halides or tosylates. The alkoxide acts as a base, abstracting a proton and leading to the formation of a double bond.[6]1. Lower the Reaction Temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at the lowest effective temperature will favor the desired SN2 substitution.[6] 2. Use a Less Hindered Base/Alkoxide: If possible, choose reaction partners that minimize steric hindrance around the reaction center.
Presence of Unreacted Starting Material 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Suboptimal Molar Ratio: An incorrect ratio of PEG linker to the hydroxyl-containing molecule can leave one of the reactants in excess.1. Increase the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed.[5] 2. Optimize the molar ratio of reactants. A slight excess of the PEGylating agent (1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
Product is Difficult to Purify Formation of Multiple PEGylated Species or Side Products: This can result from reactions at other functional groups on the target molecule or from side reactions of the PEG linker itself.1. Ensure that other reactive functional groups on your molecule are appropriately protected. 2. Use mPEG (monomethoxy-PEG) derivatives to avoid crosslinking if your starting PEG has two reactive ends. 3. Optimize reaction conditions (temperature, base, solvent) to minimize side reactions.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables provide illustrative data on how varying key reaction parameters can affect the yield of the desired ether product and the formation of byproducts in a typical Williamson ether synthesis for PEGylation.

Table 1: Effect of Temperature on Product Distribution

Temperature (°C)Desired Ether Product Yield (%)Alkene Byproduct Yield (%)
25 (Room Temp)45< 5
507510
806025
1004045
Higher temperatures can increase the rate of the competing elimination reaction, leading to more alkene byproduct and a lower yield of the desired ether.[6]

Table 2: Influence of Solvent on Reaction Yield

SolventDielectric ConstantDesired Ether Product Yield (%)
Dichloromethane (DCM)9.155
Tetrahydrofuran (THF)7.565
Acetonitrile (ACN)37.580
N,N-Dimethylformamide (DMF)36.785
Polar aprotic solvents like DMF and acetonitrile are generally preferred as they effectively solvate the cation of the alkoxide salt while leaving the alkoxide nucleophile more reactive, thus accelerating the rate of SN2 reactions.

Table 3: Impact of PEG-to-Substrate Molar Ratio on Mono-PEGylated Product Yield

Molar Ratio (PEG:Substrate)Mono-PEGylated Product (%)Di/Multi-PEGylated Product (%)Unreacted Substrate (%)
1:165530
3:183125
5:18614<1
Increasing the molar excess of the PEGylating agent can drive the reaction towards higher conversion of the substrate, but may also increase the formation of multiple PEGylation products if the substrate has more than one reactive site.[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation via Williamson Ether Synthesis

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the hydroxyl-containing molecule (1 equivalent) to a flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 1.2 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Conjugation: Add the Boc-protected PEG13-tosylate (or other suitable leaving group, 1.1 equivalents) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess NaH by the slow, dropwise addition of water.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection

  • Dissolution: Dissolve the purified Boc-protected PEG conjugate in dichloromethane (DCM).

  • Acidification: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The final product is often obtained as a TFA salt.

Visualizations

experimental_workflow This compound Conjugation Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_deprotection Deprotection (Optional) start Start: Hydroxyl-containing molecule add_base Add NaH in anhydrous DMF start->add_base alkoxide Alkoxide Formation add_base->alkoxide add_peg Add this compound-OTs alkoxide->add_peg reaction Heat (50-60°C) add_peg->reaction product Boc-Protected Conjugate reaction->product quench Quench with H2O product->quench extract Extraction quench->extract purify Column Chromatography extract->purify pure_product Purified Boc-Protected Conjugate purify->pure_product add_tfa Add TFA/DCM pure_product->add_tfa final_product Final Amine-PEGylated Conjugate add_tfa->final_product

Caption: Workflow for this compound conjugation and subsequent deprotection.

troubleshooting_logic Troubleshooting Low Yield cluster_sm_present Starting Material Present? cluster_byproduct Byproduct Observed? start Low Yield Observed check_sm Analyze crude reaction mixture (TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes elimination E2 Elimination Byproduct check_sm->elimination Byproduct no_product No significant product or byproduct check_sm->no_product No optimize_base Check base quality/quantity incomplete_rxn->optimize_base optimize_time_temp Increase reaction time/temperature incomplete_rxn->optimize_time_temp lower_temp Lower reaction temperature elimination->lower_temp change_solvent Use polar aprotic solvent elimination->change_solvent check_reagents Verify reagent quality and stoichiometry no_product->check_reagents

Caption: Decision tree for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Hydroxy-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG13-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for a successful reaction involving the hydroxyl group of this compound?

A1: The primary considerations for reacting the terminal hydroxyl group are:

  • Activation of the Hydroxyl Group: The hydroxyl group is not sufficiently reactive on its own and typically requires activation. This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate, or by using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for esterification with a carboxylic acid.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time is crucial. Anhydrous conditions are often necessary to prevent hydrolysis of activated intermediates.

  • Stoichiometry: The molar ratio of reactants should be optimized to maximize the yield of the desired product and minimize side reactions.[1][2]

Q2: My PEGylation reaction is resulting in a low yield. What are the common causes?

A2: Low yields in PEGylation reactions can be attributed to several factors:

  • Suboptimal pH: The pH of the reaction medium is critical, especially when targeting specific functional groups. For instance, targeting N-terminal amino groups is often more selective at a pH of 7 or below.[1]

  • Inadequate Molar Ratio: The ratio of the PEG reagent to your substrate is a key parameter to optimize.[1][2]

  • Reaction Time and Temperature: These parameters directly influence the reaction kinetics and should be carefully controlled and optimized.[1]

  • Reagent Quality: Ensure that the this compound and other reagents have been stored correctly (typically at -20°C) and have not degraded.

  • Presence of Oxygen: For reactions involving thiol-specific PEGylation, the exclusion of oxygen can be important to prevent intermolecular disulfide bond formation.[1]

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A3: The presence of multiple products can be due to several side reactions:

  • Disulfide-linked dimerization and aggregation: This is common in thiol-specific PEGylation under neutral to slightly alkaline conditions.[1]

  • Over-PEGylation: Modification of multiple sites on a single molecule if the reaction is not optimized for site-specificity.

  • Off-target alkylation: Reaction with other nucleophilic residues such as methionine, lysine, or histidine.[3]

  • Alkylation by tert-butyl cation: During acidic deprotection of the Boc group, the released tert-butyl cation can alkylate electron-rich residues.[3][4]

Q4: What is the best way to monitor the progress of my PEGylation reaction?

A4: Several analytical techniques can be used to monitor the reaction progress:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are powerful for separating the PEGylated product from unreacted starting materials and byproducts.[1][5][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the products, confirming the addition of the PEG chain.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Useful for visualizing the increase in molecular weight of a protein after PEGylation.[2]

Q5: What are the recommended methods for purifying the final PEGylated product?

A5: The choice of purification method depends on the properties of your target molecule and the impurities present.

  • Ion-Exchange Chromatography (IEX): This is a highly effective method for purifying PEGylated proteins, as the PEG chain can shield charges on the protein surface, altering its binding properties.[1][]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, which increases upon PEGylation. It is effective for removing unreacted PEG and other low molecular weight impurities.[][7]

  • Hydrophobic Interaction Chromatography (HIC): This technique can be used as a complementary method to IEX for purifying PEGylated proteins.[]

  • Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation for smaller molecules and peptides.

  • Membrane-Based Methods: Techniques like ultrafiltration and diafiltration can be used for removing unreacted PEG and for buffer exchange.[8]

Troubleshooting Guides

Guide 1: Boc-Protection of an Amine with Di-tert-butyl dicarbonate (Boc₂O)
Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Weakly nucleophilic amineConsider using an alcoholic solvent like methanol, which can accelerate the reaction rate.[9]
Insufficient baseEnsure at least stoichiometric amounts of a suitable base (e.g., triethylamine, DMAP, or sodium bicarbonate) are used.[10][11]
Low temperature or short reaction timeIncrease the reaction temperature to around 40°C and/or extend the reaction time.[10]
Formation of Side Products Isocyanate or urea formationFor reactions with α-amino alcohols, using a catalyst like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can prevent these side reactions.[12]
Guide 2: Deprotection of the Boc Group
Issue Potential Cause Troubleshooting Steps
Incomplete Deprotection Insufficient acid strength or concentrationIncrease the concentration of the acid (e.g., from 20% TFA in DCM to 50%) or use a stronger acid system like 4M HCl in dioxane.[13]
Inadequate reaction time or temperatureExtend the reaction time and monitor progress. Gentle heating may be required for some substrates.[13]
Steric hindranceThe bulky PEG chain may hinder the approach of the acid. Longer reaction times or increased acid concentration may be necessary.[13]
Formation of Side Products Alkylation of nucleophilic residues by tert-butyl cationAdd a scavenger such as anisole, thioanisole, or triisopropylsilane (TIS) to the reaction mixture.[3][4][11]
Cleavage of other acid-sensitive groupsUse milder deprotection conditions or an orthogonal protection strategy for other functional groups.[4]

Experimental Protocols

General Protocol for Boc-Protection of a Primary Amine
  • Dissolve the amine-containing substrate in a suitable solvent (e.g., THF, acetonitrile, or a mixture with water).[10]

  • Add 1-1.5 equivalents of a base (e.g., triethylamine, DMAP, or sodium bicarbonate).[10]

  • Add 1.1-1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction mixture at room temperature or moderate heat (e.g., 40°C) for 1-12 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent.

  • Purify the product using an appropriate chromatographic technique.

General Protocol for Acidic Deprotection of the Boc Group
  • Dissolve the Boc-protected compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[10]

  • Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane).[10][13]

  • If the substrate contains sensitive functional groups prone to alkylation, add a scavenger (e.g., 2.5-5% v/v anisole or TIS).[3]

  • Stir the reaction at room temperature for 30 minutes to a few hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the excess acid and solvent under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.

Data Presentation

Table 1: Typical Reaction Conditions for Boc-Protection of Amines

Parameter Condition Notes
Solvent THF, Acetonitrile, Water/THF, Dioxane, Methanol[10]Alcoholic solvents can accelerate the reaction for aromatic amines.[9]
Base Triethylamine (TEA), DMAP, Sodium Bicarbonate, Sodium Hydroxide[10]1-1.5 equivalents are typically used.[10]
Temperature Room Temperature to 40°C[10]
Reaction Time 1 - 12 hoursDependent on the reactivity of the amine.

Table 2: Common Conditions for Boc-Deprotection

Reagent Solvent Typical Concentration Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[13]A scavenger is recommended to prevent side reactions.[4]
Hydrochloric Acid (HCl)1,4-Dioxane, Methanol, Ethyl Acetate[10][14]4M is a common concentration.[13]
Phosphoric AcidWater[14]An alternative to strong acids.

Visualizations

experimental_workflow cluster_activation Step 1: Hydroxyl Activation (Optional) cluster_coupling Step 2: Coupling Reaction cluster_deprotection Step 3: Boc Deprotection cluster_purification Step 4: Purification A This compound B Activate Hydroxyl Group (e.g., Tosylation) A->B C Activated PEG linker D Couple with Target Molecule C->D E PEGylated Conjugate (Boc-protected) F Acidic Deprotection (e.g., TFA) E->F G Crude Product H Purify (e.g., IEX, SEC) G->H I Final Product H->I

Caption: General experimental workflow for using this compound.

troubleshooting_low_yield start Low Yield? check_reagents Reagents Degraded? start->check_reagents optimize_ratio Optimize Molar Ratio check_reagents->optimize_ratio No consult Consult Further check_reagents->consult Yes optimize_ph Optimize pH optimize_ratio->optimize_ph No Improvement success Yield Improved optimize_ratio->success Improved optimize_temp_time Optimize Temp/Time optimize_ph->optimize_temp_time No Improvement optimize_ph->success Improved optimize_temp_time->success Improved optimize_temp_time->consult No Improvement

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated proteins?

A1: The purification of PEGylated proteins is challenging due to several factors arising from the PEGylation process itself. The reaction often results in a complex mixture of products, including unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, and multi-PEGylated species).[][2][3] Furthermore, PEGylation can occur at different sites on the protein, leading to positional isomers that are difficult to separate.[][4] The attached PEG chains can also shield the protein's surface charges and increase its hydrodynamic radius, altering its chromatographic behavior and making separation from the native protein and other variants difficult.[][4][5]

Q2: Which chromatographic techniques are most commonly used for PEGylated protein purification?

A2: The most frequently employed chromatographic techniques for purifying PEGylated proteins are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][2][3] SEC separates molecules based on size and is effective for removing unreacted PEG and native protein.[][4] IEX separates based on charge differences, which can be exploited to separate species with different degrees of PEGylation or even positional isomers, as PEG attachment can shield charged residues.[][6][7] HIC separates based on hydrophobicity and can be a useful complementary technique to IEX.[][8] RP-HPLC is often used for analytical-scale separation of positional isomers and for assessing the quality of the PEG linker.[][6]

Q3: How does PEGylation affect the behavior of a protein in Ion Exchange Chromatography (IEX)?

A3: PEGylation can significantly alter a protein's interaction with IEX resins. The neutral and hydrophilic PEG chains can shield the charged residues on the protein's surface, leading to a reduction in the protein's net surface charge.[][5] This "charge shielding" effect generally weakens the protein's interaction with the IEX resin, resulting in earlier elution compared to the unmodified protein.[5][6] The extent of this effect is proportional to the degree of PEGylation; thus, IEX can effectively separate proteins with different numbers of attached PEG chains (e.g., mono- vs. di-PEGylated).[9][10]

Q4: Can Size Exclusion Chromatography (SEC) separate different PEGylated species?

A4: While SEC is very effective at separating PEGylated proteins from the smaller, unreacted native protein and free PEG, its ability to resolve species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) is limited.[4][7] The resolution decreases as the number of attached PEG chains increases.[4] For proteins with more than three attached PEG chains, achieving baseline separation between species differing by only one PEG chain at a preparative scale is often not economically feasible.[4]

Q5: What are the key parameters to optimize in the PEGylation reaction to simplify subsequent purification?

A5: Optimizing the PEGylation reaction is crucial for simplifying the downstream purification process. Key parameters to consider include the molar ratio of PEG to protein, reaction pH, temperature, and reaction time.[7][11][12] By carefully controlling these conditions, you can maximize the yield of the desired PEGylated species (e.g., mono-PEGylated) and minimize the formation of undesired byproducts like multi-PEGylated proteins and aggregates.[12][13] For site-specific PEGylation, controlling the pH can help target specific amino acid residues, such as directing the reaction to the lower-pK N-terminal amino group.[7]

Troubleshooting Guides

Issue 1: Poor Separation of PEGylated Species in Ion Exchange Chromatography (IEX)
Question Possible Cause Troubleshooting Steps
Why am I seeing poor resolution between my mono- and di-PEGylated protein? Inadequate charge difference between species. The shielding effect of PEG may be too similar between the two forms.Optimize the pH of the mobile phase: Small changes in pH can alter the surface charge of the protein and improve resolution.[7] Adjust the salt gradient: A shallower salt gradient can enhance the separation of species with small charge differences. Try a different IEX resin: Resins with different ligand densities or pore sizes may offer better selectivity.
My PEGylated protein is eluting in the void volume. What's happening? The PEGylation has shielded the protein's charge so effectively that it no longer binds to the resin under the starting conditions.Lower the ionic strength of the starting buffer: This will promote binding to the resin. Adjust the pH of the starting buffer: Move the pH further away from the protein's isoelectric point to increase its net charge. Consider switching to anion exchange or cation exchange: Depending on the protein's pI and the buffer pH, the opposite type of IEX may be more effective.
Issue 2: Low Yield of Purified PEGylated Protein
Question Possible Cause Troubleshooting Steps
After purification, the final yield of my target PEGylated protein is very low. What could be the reason? Suboptimal PEGylation reaction: The reaction may be producing a low amount of the desired product and a high amount of byproducts.[12]Re-optimize the PEGylation reaction conditions: Adjust the PEG:protein molar ratio, pH, temperature, and reaction time to favor the formation of the desired species.[7][12]
Protein precipitation or aggregation: The PEGylated protein may be precipitating on the column or in the collection tubes.[14]Analyze the column for precipitated protein: Clean the column according to the manufacturer's instructions.[14] Adjust buffer conditions: Include additives in the running buffer that are known to improve the solubility of your protein.[14]
Non-specific binding to the column: The protein may be irreversibly binding to the chromatography resin.Modify the elution buffer: Increase the salt concentration or change the pH to ensure complete elution. Add a mild non-ionic detergent to the buffers to reduce non-specific interactions.
Issue 3: Presence of Aggregates in the Final Product
Question Possible Cause Troubleshooting Steps
My purified PEGylated protein sample contains high molecular weight aggregates. How can I remove them? Ineffective initial purification step: The initial chromatography step may not be adequately removing aggregates.Incorporate a Size Exclusion Chromatography (SEC) step: SEC is the most effective method for removing aggregates based on their larger size.[] Optimize IEX or HIC conditions: Sometimes, aggregates can be separated from the desired product by optimizing the elution gradient.
Aggregation during the purification process: The buffer conditions or protein concentration may be promoting aggregation.Screen different buffer conditions: Evaluate the effect of pH, ionic strength, and excipients on protein stability. Work with lower protein concentrations during purification and in the final formulation.[14]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for PEGylated Protein Purification

Technique Principle of Separation Primary Application Advantages Limitations
Size Exclusion Chromatography (SEC) Hydrodynamic radius (Size)Removal of unreacted PEG and native protein; Aggregate removal.Robust and reliable for size-based separations.[]Poor resolution of species with similar sizes (e.g., mono- vs. di-PEGylated).[4][5]
Ion Exchange Chromatography (IEX) Net surface chargeSeparation of species with different degrees of PEGylation; Separation of positional isomers.High resolving power for charged molecules.[][7]PEG shielding can reduce charge differences, making separation challenging.[5]
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicityOrthogonal separation to IEX; Separation of PEGylated species.Can separate proteins that are difficult to resolve by IEX.[][15]Lower capacity and resolution compared to IEX for some applications.[]
Reversed-Phase HPLC (RP-HPLC) Polarity (Hydrophobicity)Analytical characterization; Separation of positional isomers.High resolution for analytical purposes.[]Denaturing conditions may not be suitable for all proteins; Problematic at a preparative scale.[4]

Experimental Protocols

Protocol 1: General Size Exclusion Chromatography (SEC) for Removal of Unreacted PEG and Protein
  • Column: Select an SEC column with a fractionation range appropriate for the size of your PEGylated protein (e.g., Superdex 200 or similar).

  • Mobile Phase: Prepare a buffer that is compatible with your protein and maintains its stability (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Filter and degas the buffer.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer.

  • Sample Preparation: Concentrate the PEGylation reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulates.[14]

  • Injection and Elution: Inject the sample onto the column. The injection volume should typically be less than 2% of the total column volume for optimal resolution. Elute with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm). The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted native protein and free PEG.[16]

  • Analysis: Analyze the collected fractions by SDS-PAGE or other analytical techniques to confirm the purity of the PEGylated protein.

Protocol 2: General Ion Exchange Chromatography (IEX) for Separation of PEGylated Species
  • Column Selection: Choose a cation or anion exchange column based on the isoelectric point (pI) of your native protein and the desired working pH.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): Prepare a low ionic strength buffer at a pH where the protein has a net charge that allows it to bind to the resin (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

    • Elution Buffer (Buffer B): Prepare Buffer A with a high concentration of salt (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).

  • System Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Dilute the sample (from the PEGylation reaction or a previous purification step) in Binding Buffer and load it onto the column.

  • Washing: Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove any unbound material.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). Species with a lower degree of PEGylation (and thus a higher net charge) will bind more tightly and elute at a higher salt concentration.[9]

  • Fraction Collection and Analysis: Collect fractions across the elution peak(s) and analyze them by SDS-PAGE, mass spectrometry, or other methods to identify the fractions containing the desired PEGylated species.

Visualizations

experimental_workflow pegylation_reaction PEGylation Reaction Mixture (PEG-Protein, Native Protein, Free PEG) sec Step 1: Size Exclusion Chromatography (SEC) pegylation_reaction->sec Bulk Separation iex Step 2: Ion Exchange Chromatography (IEX) sec->iex High-Resolution Separation (of PEGylated species) analysis Step 3: Analysis and Pooling iex->analysis Fraction Collection final_product Purified PEGylated Protein analysis->final_product Pooling of Pure Fractions

Caption: General experimental workflow for the purification of PEGylated proteins.

troubleshooting_tree start Poor Peak Resolution in IEX cause1 Inadequate Charge Difference? start->cause1 cause2 Gradient Too Steep? start->cause2 cause3 Wrong Resin Choice? start->cause3 solution1a Optimize Mobile Phase pH cause1->solution1a solution2a Use a Shallower Salt Gradient cause2->solution2a solution3a Test Resin with Different Selectivity cause3->solution3a

Caption: Troubleshooting decision tree for poor peak resolution in IEX.

logical_relationships pegylation PEGylation Characteristics degree Degree of PEGylation (Mono-, Di-, Multi-) pegylation->degree isomers Positional Isomers pegylation->isomers size Increased Hydrodynamic Size pegylation->size charge Charge Shielding pegylation->charge iex_res Altered IEX Selectivity degree->iex_res heterogeneity Product Heterogeneity degree->heterogeneity isomers->iex_res isomers->heterogeneity sec_res Low SEC Resolution (between PEG species) size->sec_res charge->iex_res challenge Purification Challenges hic_res Changes in Hydrophobicity

Caption: Relationship between PEGylation characteristics and purification challenges.

References

How to remove the Boc protecting group from Hydroxy-PEG13-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the tert-butyloxycarbonyl (Boc) protecting group from Hydroxy-PEG13-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound?

This compound is a polyethylene glycol (PEG) linker. It consists of 13 repeating ethylene glycol units. One terminus of the PEG chain is capped with a hydroxyl (-OH) group, while the other end features an amine group protected by a tert-butyloxycarbonyl (Boc) group.[1]

Q2: What is the most common method for Boc deprotection?

The most common and conventional method for removing a Boc group is through acid-catalyzed cleavage, also known as acidolysis.[2][3] This process involves treating the Boc-protected compound with a suitable acid.

Q3: What are the typical acidic reagents used for Boc deprotection?

Commonly used acidic reagents for Boc deprotection include Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), and p-Toluenesulfonic Acid (pTSA).[2] TFA is often used as a 20-50% solution in a solvent like Dichloromethane (DCM).[2][3][4] HCl is frequently used as a 4M solution in 1,4-dioxane.[2][3]

Q4: How does the acidic deprotection of a Boc group work?

The mechanism involves the protonation of the carbamate oxygen by the acid. This initial step facilitates the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine.[2]

Q5: Are there alternative, milder methods for Boc deprotection?

Yes, for substrates that are sensitive to strong acids, milder and more selective methods are available. One such method involves using oxalyl chloride in methanol, which can be performed at room temperature.[5][6] Other less common methods include the use of trimethylsilyl iodide (TMSI) or zinc bromide.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low for the reaction to go to completion.[3]Increase the acid concentration. For instance, if using 20% TFA in DCM, try increasing it to 50%.[3] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[3]
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.[3]Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[3] Gentle heating may be required for some substrates.[3]
Poor Solubility: The PEGylated compound may not be fully dissolved in the chosen solvent, limiting the access of the acidic reagent.Ensure that the solvent provides good solubility for your specific Hydroxy-PEG-Boc derivative. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[2][3]
Steric Hindrance: The bulky PEG chain might sterically hinder the acid's approach to the Boc-protected amine, which can slow down the reaction rate.[3]Consider extending the reaction time or using a less sterically hindered acid if possible.
Observation of Side Products Alkylation by t-Butyl Cation: The intermediate tert-butyl cation is an electrophile and can alkylate nucleophilic sites on the substrate or product.[8]Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture. Scavengers will trap the tert-butyl cation, preventing unwanted side reactions.
Acid-Labile Functional Groups: Other functional groups in the molecule might be sensitive to the acidic conditions used for Boc deprotection.If your molecule contains other acid-sensitive groups, consider using a milder deprotection method, such as oxalyl chloride in methanol.[5][6]
Difficulty in Product Isolation/Purification Product Solubility: The deprotected PEG product may have different solubility characteristics compared to the starting material.For deprotected PEG-linkers that are not water-soluble, an aqueous workup can be performed. This involves diluting the reaction mixture with an organic solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[3]
If the deprotected product is a salt, it can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[3]
For more complex mixtures, chromatographic techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) may be necessary for purification.[]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve the this compound (1.0 equivalent) in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[3][4] If necessary, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[3]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[2][4]

  • Workup: Upon completion, remove the solvent and excess TFA in vacuo. The crude product can then be purified by precipitation, aqueous workup, or chromatography.[3]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
  • Suspension: Suspend the this compound (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[2]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2 hours or more).[2]

  • Isolation: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected product.[2]

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with This compound Dissolve Dissolve in appropriate solvent (e.g., DCM) Start->Dissolve Cool Cool to 0°C (optional, for TFA) Dissolve->Cool Add_Reagent Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) Cool->Add_Reagent Add_Scavenger Add Scavenger (e.g., TIS, if needed) Add_Reagent->Add_Scavenger Optional Stir Stir at RT or as required Add_Reagent->Stir Add_Scavenger->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Quench Quench/Neutralize (if necessary) Monitor->Quench Reaction Complete Evaporate Solvent Evaporation Quench->Evaporate Purify Purification (Precipitation, Chromatography, etc.) Evaporate->Purify Product Isolated Hydroxy-PEG13-NH2 Purify->Product Boc_Deprotection_Mechanism Boc_PEG Hydroxy-PEG-NH-Boc Protonated_Boc Protonated Intermediate Boc_PEG->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Tert_Butyl tert-Butyl Cation Protonated_Boc->Tert_Butyl Fragmentation Free_Amine Hydroxy-PEG-NH3+ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutene Isobutene Tert_Butyl->Isobutene - H+ H_plus H+ H_plus2 H+

References

Side reactions to avoid when using Hydroxy-PEG13-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG13-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer troubleshooting support for experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional polyethylene glycol (PEG) linker. It possesses a terminal hydroxyl (-OH) group and a Boc-protected amine group. The PEG chain enhances solubility and provides a flexible spacer.[1][2] Its primary applications are in bioconjugation, targeted drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras), where it serves to connect two molecular entities.[3]

Q2: Under what conditions is the Boc protecting group cleaved?

The tert-butyloxycarbonyl (Boc) group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield a primary amine.[4][5]

Q3: What are the most common side reactions during Boc deprotection and how can I prevent them?

The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues (e.g., tryptophan, methionine, cysteine, tyrosine) by the tert-butyl cation that is generated.[4][6][7][8] To prevent this, it is crucial to use scavengers in the deprotection reaction mixture. Common scavengers include anisole, cresol, thiophenol, and triethylsilane (TES).[6][9]

Q4: Can the PEG chain degrade during my experiment?

While the polyethylene glycol backbone is generally stable, it can undergo degradation under certain conditions. Hydrolytic degradation can occur if there are ester linkages present, and oxidation of the ether backbone is also a possibility.[10] It is important to consider the stability of the entire linker under your specific experimental conditions, including pH and the presence of oxidizing or reducing agents.

Q5: How can I confirm the purity of my this compound and its conjugates?

Assessing the purity of PEGylated compounds can be challenging due to their heterogeneity.[11] Techniques such as two-dimensional liquid chromatography (2D-LC) with charged aerosol detection, and High-Performance Liquid Chromatography (HPLC) are effective for characterizing PEGylated molecules and their conjugates.[12][13][14][15][16]

Troubleshooting Guide: Side Reactions

The following table summarizes potential side reactions when using this compound, their causes, and recommended solutions.

Issue Potential Cause Recommended Solution Analytical Observation
Alkylation of Target Molecule Generation of tert-butyl cation during Boc deprotection in the presence of nucleophilic residues (e.g., Trp, Met, Cys, Tyr).[4][6][7][8]Add scavengers such as triethylsilane (TES), anisole, or thiophenol to the deprotection reaction mixture to trap the tert-butyl cation.[6][9]Mass spectrometry will show an unexpected mass increase of +56 Da on the target molecule.
Incomplete Boc Deprotection Insufficient acid concentration, reaction time, or steric hindrance.[6][9]Increase the concentration of the acid (e.g., TFA), prolong the reaction time, or gently warm the reaction. Monitor progress by TLC or LC-MS.[6]HPLC or LC-MS analysis will show a mixture of starting material and the desired deprotected product.
PEG Chain Degradation Presence of strong oxidizing agents or conditions promoting hydrolysis of any susceptible linkages.[10]Avoid harsh oxidizing conditions. If using a custom-synthesized linker with ester bonds, be mindful of pH to prevent hydrolysis.A distribution of lower molecular weight species may be observed by mass spectrometry or chromatography.
Side Reactions of the Terminal Hydroxyl Group Unintended esterification when using carboxylic acid activators (e.g., EDC/NHS) if the hydroxyl group is not protected.Protect the hydroxyl group (e.g., as a silyl ether) if it is not the intended site of conjugation.Formation of an unexpected ester adduct, detectable by mass spectrometry.
Low Yield in Amide Coupling (after Boc deprotection) Suboptimal pH for the coupling reaction. Hydrolysis of the activated carboxylic acid.For EDC/NHS coupling, maintain a pH of 4.5-5.5 for the activation step and adjust to pH 7.2-7.5 for coupling with the amine.[17][18]Low yield of the desired conjugate and presence of unreacted starting materials in the reaction mixture.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES, as a scavenger)

  • Cold diethyl ether

Procedure:

  • Dissolve this compound in DCM.

  • Add triethylsilane (10-20 equivalents) to the solution.

  • Add an equal volume of TFA to the reaction mixture.[6]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether to isolate the deprotected product, which will be the TFA salt.

Protocol 2: Amide Coupling of Deprotected Hydroxy-PEG13-Amine with a Carboxylic Acid

This protocol details the conjugation of the deprotected amine with a carboxylic acid-containing molecule using EDC/NHS chemistry.

Materials:

  • Deprotected Hydroxy-PEG13-Amine (as TFA salt)

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (0.1 M MES, pH 5.5)

  • Coupling Buffer (1X PBS, pH 7.2)

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

  • Add EDC (2 equivalents) and NHS (5 equivalents) to the solution.[17]

  • Allow the activation reaction to proceed for 30 minutes at room temperature.[17]

  • Dissolve the deprotected Hydroxy-PEG13-Amine in Coupling Buffer.

  • Add the activated carboxylic acid solution to the amine solution.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.[17]

  • Quench the reaction by adding the quenching solution.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.[19]

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling start This compound deprotection Treat with TFA/DCM + Scavenger (e.g., TES) start->deprotection deprotected_product Hydroxy-PEG13-Amine (TFA Salt) deprotection->deprotected_product coupling Couple with Amine (pH 7.2) deprotected_product->coupling carboxylic_acid Carboxylic Acid -containing Molecule activation Activate with EDC/NHS (pH 5.5) carboxylic_acid->activation activation->coupling conjugate Final Conjugate coupling->conjugate

Caption: Experimental workflow for Boc deprotection and subsequent amide coupling.

side_reactions cluster_boc Boc Deprotection Side Reactions cluster_peg PEG Chain Side Reactions boc_deprotection Boc Deprotection (Acidic Conditions) tert_butyl_cation tert-Butyl Cation Intermediate boc_deprotection->tert_butyl_cation incomplete_deprotection Incomplete Deprotection boc_deprotection->incomplete_deprotection alkylation Alkylation of Nucleophilic Residues (Trp, Met, Cys, Tyr) tert_butyl_cation->alkylation peg_chain PEG Chain oxidation Oxidation of Ether Backbone peg_chain->oxidation hydrolysis Hydrolysis of Ester Linkages (if present) peg_chain->hydrolysis

Caption: Potential side reactions associated with this compound.

References

Strategies for improving the stability of PEGylated compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary instability issues observed in PEGylated compounds?

A1: PEGylated compounds, particularly proteins and peptides, are susceptible to several instability issues that can compromise their efficacy and safety. The three main degradation pathways are:

  • Aggregation: PEGylation is often employed to reduce protein aggregation, but under certain conditions, it can still occur. This can be due to factors like high protein concentration, suboptimal pH, elevated temperatures, or mechanical stress during processing.[1]

  • Hydrolysis: The linker used to conjugate PEG to the molecule can be susceptible to hydrolysis, leading to the cleavage of the PEG chain. This is often dependent on the pH and the type of chemical bond in the linker (e.g., ester vs. amide).[2][3]

  • Oxidation: The polyethylene glycol chain itself can undergo oxidation, which may lead to chain scission. This process can be initiated by heat, light, or the presence of transition metals and is propagated by oxygen.[4][5]

Q2: How does the length and structure (linear vs. branched) of the PEG chain affect the stability of the compound?

A2: The molecular weight and structure of the PEG chain are critical factors influencing the stability of the final conjugate.

  • Increased Hydrodynamic Size: Longer PEG chains increase the hydrodynamic volume of the molecule, which can enhance stability by shielding it from proteolytic enzymes and reducing renal clearance.[6][7]

  • Aggregation: While PEGylation generally reduces aggregation, very long PEG chains can sometimes lead to increased viscosity or entanglement, which might promote aggregation under certain conditions.[8]

  • Steric Hindrance: Branched PEGs can offer greater protection to the protein surface compared to linear PEGs of the same molecular weight, potentially leading to enhanced stability against proteolysis. However, this can also lead to greater steric hindrance at the active site, possibly reducing biological activity.

Q3: What is the impact of the PEGylation site on the overall stability of a protein conjugate?

A3: The site of PEG attachment on a protein can significantly influence its conformational stability and propensity for aggregation. Site-specific PEGylation is often preferred over random conjugation to avoid modification at or near the active site, which could lead to a loss of biological activity. Attaching PEG to flexible regions of a protein, such as loops or termini, is generally less likely to disrupt the protein's core structure and may enhance its stability.[6][9]

Troubleshooting Guides

Issue 1: Aggregation During or After PEGylation

Q: I am observing precipitation or the formation of high molecular weight species during my PEGylation reaction or upon storage. What are the potential causes and how can I troubleshoot this?

A: Aggregation is a common challenge in PEGylation. The following workflow can help you troubleshoot this issue.

Aggregation_Troubleshooting start Aggregation Observed check_reaction Review Reaction Conditions start->check_reaction check_protein Assess Protein Stability start->check_protein optimize_conc Optimize Protein & PEG Concentration check_reaction->optimize_conc High concentrations? optimize_ph Optimize pH check_reaction->optimize_ph Suboptimal pH? optimize_temp Optimize Temperature check_reaction->optimize_temp High temperature? add_excipients Incorporate Stabilizing Excipients check_protein->add_excipients Protein inherently unstable? slow_reaction Control Reaction Rate optimize_conc->slow_reaction optimize_ph->slow_reaction optimize_temp->slow_reaction add_excipients->slow_reaction alternative_peg Consider Alternative PEG Reagent slow_reaction->alternative_peg Still aggregating? end Aggregation Minimized slow_reaction->end Problem solved alternative_peg->end

Troubleshooting workflow for PEGylation-induced aggregation.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Protein and PEG Concentration: High concentrations of either the protein or the PEG reagent can increase the likelihood of intermolecular cross-linking and aggregation. Try reducing the concentration of your protein (e.g., to 0.5-2 mg/mL) and perform a titration of the PEG reagent to find the lowest effective molar ratio.[10]

    • pH: The reaction pH is critical. The optimal pH for conjugation may not be the optimal pH for your protein's stability. Conduct small-scale experiments across a range of pH values (e.g., 6.5, 7.4, 8.0) to find a balance between reaction efficiency and protein stability.[11][12] For NHS-ester chemistries, a pH range of 7-9 is common, but hydrolysis of the activated PEG increases at higher pH.[12]

    • Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing hydrophobic regions that can lead to aggregation. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[11]

  • Incorporate Stabilizing Excipients:

    • Adding stabilizers to your reaction buffer can help maintain the conformational integrity of your protein. Common excipients include sugars (e.g., sucrose, trehalose), polyols (e.g., sorbitol, glycerol), and amino acids (e.g., arginine, glycine).[10]

  • Control the Reaction Rate:

    • A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking. Instead of adding the entire volume of activated PEG at once, try adding it in smaller aliquots over time.[10]

  • Consider Alternative PEG Reagents:

    • If you are using a bifunctional PEG reagent, the risk of cross-linking is inherent. Consider using a monofunctional PEG reagent (e.g., mPEG) to avoid this. The choice of the activating group on the PEG can also influence the reaction conditions required.

Issue 2: Hydrolysis of the PEG-Compound Linkage

Q: My PEGylated compound appears to be losing its PEG chain over time, as evidenced by the appearance of the unconjugated species in my analysis. What could be the cause and how can I improve its stability?

A: The stability of the linkage between the PEG and the molecule is crucial. Hydrolysis is a common cause of de-PEGylation, especially for certain types of linkers.

Degradation_Pathways peg_compound PEGylated Compound hydrolysis Hydrolysis peg_compound->hydrolysis pH, Temp, Linker Type oxidation Oxidation peg_compound->oxidation Oxygen, Metals, Light depegylated De-PEGylated Molecule + Free PEG hydrolysis->depegylated chain_scission PEG Chain Fragments oxidation->chain_scission

Primary degradation pathways for PEGylated compounds.

Troubleshooting Steps:

  • Linker Chemistry: Ester bonds are generally more susceptible to hydrolysis than amide bonds, particularly at neutral to alkaline pH.[2] If you are using a PEG reagent with an ester linkage and observing instability, consider switching to a reagent that forms a more stable amide or urethane linkage.

  • pH of Formulation: The rate of hydrolysis is highly pH-dependent. For ester-based linkers, hydrolysis is accelerated at both acidic and basic pH.[3] It is crucial to formulate your PEGylated compound at a pH where the linker is most stable. This often requires conducting a pH-rate profile study.

  • Formulation Excipients: Certain excipients can influence the local pH or interact with the linker. Ensure that all components of your formulation are compatible and do not catalyze the hydrolysis of the PEG linker.

Issue 3: Oxidative Degradation of the PEG Chain

Q: I am observing a loss of my main PEGylated compound peak and the appearance of smaller species, suggesting fragmentation. Could this be oxidation, and how can I prevent it?

A: Oxidation of the PEG backbone is a known degradation pathway that can lead to chain scission.

Troubleshooting Steps:

  • Minimize Exposure to Oxidants:

    • Oxygen: Protect your compound from oxygen by purging solutions with an inert gas like nitrogen or argon and storing vials with a nitrogen headspace.

    • Transition Metals: Trace amounts of metal ions can catalyze oxidation. Use high-purity reagents and consider including a chelating agent like EDTA in your formulation.

    • Light: Protect your compound from light by using amber vials or storing it in the dark.

  • Add Antioxidants: Including antioxidants in your formulation can help to scavenge free radicals and prevent oxidative degradation. Common antioxidants used in biopharmaceutical formulations include methionine and ascorbic acid.

  • Forced Degradation Studies: To confirm that oxidation is the cause of degradation, perform a forced degradation study by exposing your compound to an oxidizing agent like hydrogen peroxide (H₂O₂) or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13] The degradation profile can then be compared to what you observe in your stability studies.

Data Presentation

Table 1: Effect of pH on the Hydrolysis Rate Constant (k_hyd) of Thiol-Acrylate Photopolymers at 37°C

Buffer pHHydroxide Ion Concentration (M)Hydrolysis Rate Constant, k_hyd (days⁻¹)
7.42.5 x 10⁻⁷0.074 ± 0.003
8.01.0 x 10⁻⁶0.28 ± 0.005
Data adapted from reference[3]. This table illustrates the significant increase in the hydrolysis rate of an ester-based linker with a relatively small increase in pH.

Table 2: Aggregation of Bovine Hemoglobin (BHb) at Different Temperatures

Temperature (°C)Observed Aggregation Rate Constant, k_obs (L g⁻¹ h⁻¹)
230.008
260.015
310.035
350.070
Data adapted from reference[4]. This table shows the acceleration of protein aggregation with increasing temperature.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To assess the stability of a PEGylated compound to acid and base-catalyzed hydrolysis.

Materials:

  • PEGylated compound stock solution

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • pH meter

  • Appropriate buffer (e.g., phosphate, acetate)

  • Analytical method for separation and quantification (e.g., SEC-HPLC, RP-HPLC)

Procedure:

  • Prepare aliquots of the PEGylated compound at a known concentration (e.g., 1 mg/mL) in a low-ionic-strength buffer.

  • Acid Hydrolysis: Adjust the pH of an aliquot to pH 3.0 using 1 M HCl.

  • Base Hydrolysis: Adjust the pH of a separate aliquot to pH 9.0 using 1 M NaOH.

  • Control: Maintain one aliquot at the formulation pH.

  • Incubate all samples at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition and neutralize it if necessary.

  • Immediately analyze the samples by a validated stability-indicating method (e.g., SEC-HPLC) to quantify the percentage of the remaining main peak and the formation of degradation products (e.g., unconjugated protein/peptide).

  • Plot the percentage of remaining PEGylated compound versus time to determine the degradation rate under each condition.

Protocol 2: Quantification of Aggregates by SEC-MALS

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of a PEGylated protein.

Materials:

  • PEGylated protein sample

  • SEC-MALS system (including an HPLC/FPLC, a MALS detector, and a refractive index (RI) detector)

  • Appropriate SEC column (selected based on the molecular weight range of interest)

  • Mobile phase (e.g., phosphate-buffered saline, filtered and degassed)

  • Protein standards for calibration (e.g., BSA)

Procedure:

  • System Setup and Equilibration:

    • Set up the SEC-MALS system, ensuring the SEC column is appropriate for the expected size of your PEGylated protein and its potential aggregates.

    • Equilibrate the entire system, including the column and detectors, with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors (UV, MALS, and RI).

  • Sample Preparation:

    • Prepare your PEGylated protein sample in the mobile phase. The concentration should be optimized to give a good signal-to-noise ratio (a typical starting point for a ~67 kDa protein is 2 mg/mL).[12]

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove any particulate matter.

  • Data Acquisition:

    • Inject a defined volume of the prepared sample (e.g., 100 µL) onto the equilibrated SEC column.[12]

    • Collect data from the UV, MALS, and RI detectors throughout the chromatographic run.

  • Data Analysis:

    • Use the appropriate software (e.g., ASTRA) to analyze the collected data.

    • Define the baseline for each detector signal.

    • Select the peaks corresponding to the monomer and any aggregate species.

    • The software will use the light scattering and refractive index data to calculate the molar mass and concentration at each point across each peak.

    • Integrate the peaks to determine the percentage of monomer, dimer, and higher-order aggregates in the sample.[11] The molecular weight of each species can be determined absolutely from the MALS data, confirming their oligomeric state.[1]

References

Overcoming solubility issues with Hydroxy-PEG13-Boc conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with Hydroxy-PEG13-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of my this compound conjugate?

A1: The solubility of your this compound conjugate is primarily determined by a balance of the physicochemical properties of its constituent parts:

  • Hydroxy-PEG13 component: The polyethylene glycol (PEG) chain is hydrophilic and generally enhances solubility in aqueous solutions and polar organic solvents.[1][2][3][4][]

  • Boc (tert-Butyloxycarbonyl) protecting group: The Boc group is bulky and nonpolar (lipophilic), which contributes to solubility in organic solvents but can decrease aqueous solubility.[6][7]

  • Conjugated Molecule (Your "Payload"): The intrinsic properties of the molecule you have conjugated to the PEG linker will significantly impact the overall solubility of the final conjugate. Hydrophobic payloads can often lead to poor aqueous solubility.[7]

Q2: In which solvents should I initially attempt to dissolve my this compound conjugate?

A2: Based on the properties of PEG and Boc-protected compounds, a good starting point for solubilization is to use common polar organic solvents. The PEG chain imparts solubility in a range of solvents.[2] We recommend trying the following solvents sequentially:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Ethanol

PEG itself is soluble in water and many organic solvents.[2][8] However, the presence of the Boc group and a potentially hydrophobic payload may limit aqueous solubility.

Q3: My conjugate has poor aqueous solubility. What are the initial steps to improve this?

A3: For initial, small-scale experiments or analytical purposes, you can try the following to enhance aqueous solubility:

  • Gentle Heating: Warm the solution to approximately 37°C to aid dissolution.[7]

  • Sonication: Use an ultrasonic bath to provide mechanical agitation and break down aggregates.[7]

  • pH Adjustment: If your conjugate contains ionizable groups, carefully adjusting the pH of the aqueous buffer may improve solubility.[9]

Note that for larger scale applications or formulations, these may not be permanent solutions, as the conjugate might precipitate out upon cooling or standing.[7]

Q4: Can I predict the solubility of my specific this compound conjugate?

A4: While precise quantitative solubility data for your specific, novel conjugate is likely unavailable, a strong predictive assessment can be made by examining the solubility of structurally similar molecules.[6] The solubility profile is largely dictated by the interplay between the hydrophilic PEG chain, the lipophilic Boc group, and your conjugated molecule.[6]

Troubleshooting Guide for Solubility Issues

If you are encountering persistent solubility problems with your this compound conjugate, follow this troubleshooting guide.

Problem 1: The conjugate fails to dissolve in a single solvent.

This is a common issue when the conjugate has both significant hydrophilic and hydrophobic character.

Solution: Utilize a Co-solvent System

A mixture of solvents can often be effective. A common strategy for preclinical formulations involves a mixture of a primary organic solvent, a solubilizing excipient, and a surfactant.[7]

Experimental Protocol: Co-solvent System for Improved Aqueous Solubility

  • Initial Dissolution: Dissolve the this compound conjugate in the minimum required volume of DMSO.

  • Add Solubilizing Excipient: While vortexing, slowly add a solubilizing agent like PEG400.

  • Incorporate a Surfactant: Add a surfactant such as Tween 80 to the mixture.

  • Final Aqueous Dilution: Add the desired aqueous buffer (e.g., PBS) dropwise while continuously vortexing to prevent precipitation.[7]

A typical starting ratio for a co-solvent system is:

  • 10% DMSO

  • 40% PEG400

  • 1% Tween 80

  • 49% Aqueous Buffer

This protocol is a starting point and may require optimization for your specific conjugate.

Problem 2: The conjugate precipitates during reaction workup or purification.

Precipitation during aqueous washes or after solvent removal indicates that the conjugate is not soluble in the resulting solvent environment.

Solution: Modify Workup and Purification Conditions

  • Minimize Water Content: If precipitation occurs during an aqueous extraction, try to use a minimal amount of a water-miscible organic co-solvent (e.g., isopropanol, THF) in the aqueous phase.[7]

  • Temperature Control: Perform the workup at a slightly elevated temperature to maintain solubility.[7]

  • pH Modification: If applicable, adjust the pH of the aqueous phase to a range where your conjugate exhibits higher solubility.[7]

  • Solvent Exchange: When preparing for chromatography or removing volatile solvents, ensure the final solvent system is one in which your conjugate is highly soluble.

Data Presentation

Table 1: Recommended Solvents for Hydroxy-PEG-Boc Conjugates

Solvent ClassSpecific SolventsExpected Solubility Contribution
Polar Aprotic DMSO, DMF, AcetonitrileHigh, due to the polarity of the PEG chain and potential interactions with the Boc group.[6]
Chlorinated Dichloromethane (DCM)High, particularly for conjugates with hydrophobic payloads, leveraging the lipophilicity of the Boc group.[6]
Alcohols Ethanol, MethanolModerate to High, depending on the payload.[2]
Aqueous Buffers Water, PBSVariable, highly dependent on the conjugated molecule. The hydrophilic PEG chain enhances aqueous solubility, but a hydrophobic payload or the Boc group can counteract this.[10][11]

Visualizations

G cluster_factors Solubility Influencing Factors Payload Your Molecule (e.g., Hydrophobic Drug) AqueousSol Aqueous Solubility Payload->AqueousSol Highly Influential OrganicSol Organic Solvent Solubility Payload->OrganicSol Highly Influential PEG PEG13 Linker (Hydrophilic) PEG->AqueousSol Increases Boc Boc Group (Lipophilic) Boc->AqueousSol Decreases Boc->OrganicSol Increases

Caption: Factors influencing the solubility of this compound conjugates.

G start Start: Insoluble Conjugate step1 1. Dissolve in minimal volume of DMSO start->step1 Primary Solvent step2 2. Add PEG400 (while vortexing) step1->step2 Co-solvent step3 3. Add Tween 80 step2->step3 Surfactant step4 4. Add aqueous buffer dropwise (while vortexing) step3->step4 Aqueous Phase end Result: Solubilized Conjugate step4->end

Caption: Experimental workflow for solubilizing conjugates using a co-solvent system.

References

Best practices for storage and handling of Hydroxy-PEG13-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the storage and handling of Hydroxy-PEG13-Boc. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored at -20°C in a dry and dark environment.[1] Before use, it is advisable to allow the container to warm to room temperature to prevent moisture condensation.

Q2: What are the general handling precautions for this compound?

When handling this compound, it is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.

Q3: Is this compound stable under all conditions?

This compound is generally stable under the recommended storage conditions. However, the Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and will be cleaved.[2] The compound may also be sensitive to light and moisture, so prolonged exposure to these should be avoided.

Q4: In which solvents is this compound soluble?

Quantitative Data

The following table summarizes typical physical and chemical properties for Boc-protected PEG linkers. Please note that these values are representative and may not be exact for this compound.

PropertyValueNotes
Storage Temperature -20°CFor long-term storage.
Appearance White to off-white solid or oilDependent on the specific PEG length.
Solubility DCM, DMF, DMSO, Water (variable)It is recommended to test solubility on a small scale.
Molecular Weight C33H66O16For this compound.[1]

Troubleshooting Guide

This guide addresses common problems that may arise during the use of this compound in experimental workflows, particularly focusing on the Boc deprotection step which is a frequent procedure.

Problem 1: Incomplete Boc Deprotection

  • Symptom: Analytical data (e.g., TLC, LC-MS, NMR) shows the presence of starting material after the deprotection reaction.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid is too weak or its concentration is too low, the reaction may not go to completion.

      • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider using a stronger acid like 4M HCl in dioxane.

    • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.

      • Solution: Extend the reaction time and continue to monitor the progress. Gentle heating may be applied, but with caution to avoid potential side reactions.

    • Steric Hindrance: The long PEG chain can sterically hinder the approach of the acid to the Boc-protected amine.

      • Solution: Increasing the reaction time or using a less bulky acid may help overcome steric hindrance.

    • Poor Solubility: If the PEGylated compound is not fully dissolved, the reaction will be inefficient.

      • Solution: Ensure that the chosen solvent provides good solubility for your specific molecule.

Problem 2: Observation of Side Products after Deprotection

  • Symptom: Analytical data shows the presence of unexpected new peaks.

  • Possible Causes & Solutions:

    • Alkylation of Nucleophilic Residues: The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites in your molecule.

      • Solution: Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cations.

    • Acid-Labile Functional Groups: Other functional groups in your molecule may also be sensitive to the acidic conditions used for Boc deprotection.

      • Solution: If possible, use milder acidic conditions (e.g., lower concentration of acid, shorter reaction time). Alternatively, consider an orthogonal protection strategy where a different protecting group is used for the amine that can be removed under non-acidic conditions.

Problem 3: Difficulty in Product Purification

  • Symptom: The desired product is difficult to isolate from the reaction mixture.

  • Possible Causes & Solutions:

    • Residual Acid: Trifluoroacetic acid (TFA) can be difficult to remove completely.

      • Solution: After concentrating the reaction mixture, co-evaporate with a solvent like toluene multiple times to azeotropically remove residual TFA.

    • Product Solubility: The deprotected product may have different solubility properties than the starting material.

      • Solution: If the product is not soluble in the reaction solvent after workup, it may precipitate. If it is soluble, a different purification method such as precipitation with a non-polar solvent (e.g., cold diethyl ether) or chromatography may be necessary.

Experimental Protocols

Protocol: Boc Deprotection of this compound

This protocol provides a general procedure for the removal of the Boc protecting group from this compound to yield the free amine.

  • Dissolution: Dissolve the Boc-protected this compound in an appropriate anhydrous solvent, such as dichloromethane (DCM), to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acid: Slowly add trifluoroacetic acid (TFA) to the cooled solution to a final concentration of 20-50% (v/v). If your molecule contains other acid-sensitive groups, consider adding a scavenger like triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1-2 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Visualizations

experimental_workflow cluster_start Step 1: Preparation cluster_reaction Step 2: Deprotection Reaction cluster_monitoring Step 3: Monitoring cluster_workup Step 4: Workup & Purification start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA and Scavenger cool->add_tfa react Stir at RT for 1-2h add_tfa->react monitor Monitor by LC-MS/TLC react->monitor concentrate Concentrate monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize (Optional) coevaporate->neutralize end_product Deprotected Product neutralize->end_product

Caption: Experimental workflow for the Boc deprotection of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting: Incomplete Reaction cluster_side_products Troubleshooting: Side Products start Boc Deprotection Reaction check_completion Is the reaction complete? start->check_completion increase_acid Increase Acid Concentration check_completion->increase_acid No check_side_products Are there side products? check_completion->check_side_products Yes increase_time Increase Reaction Time increase_acid->increase_time change_solvent Check/Change Solvent increase_time->change_solvent change_solvent->start add_scavenger Add Scavenger (e.g., TIS) check_side_products->add_scavenger Yes purify Proceed to Purification check_side_products->purify No milder_conditions Use Milder Conditions add_scavenger->milder_conditions milder_conditions->start

References

Validation & Comparative

A Comparative Guide to Confirming Successful Conjugation of Hydroxy-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) derivatives, such as Hydroxy-PEG13-Boc, to therapeutic molecules is a critical step in enhancing their pharmacokinetic and pharmacodynamic properties. Confirmation of this covalent attachment is not merely a qualitative check but a quantitative necessity to ensure product consistency, efficacy, and safety. This guide provides an objective comparison of analytical techniques to confirm the successful conjugation of this compound, supported by experimental data and detailed protocols.

The Importance of Confirming PEGylation

PEGylation, the process of attaching PEG chains to a molecule, can improve a drug's solubility, extend its circulating half-life, and reduce its immunogenicity.[1][2] However, the heterogeneity of PEGylation reactions, which can result in a mixture of unreacted molecules, multi-PEGylated species, and isomers, presents a significant analytical challenge.[2][3] Incomplete or improper PEGylation can lead to a final product with inconsistent properties and potentially reduced therapeutic efficacy. Therefore, robust analytical methods are essential to characterize the PEGylated product thoroughly.

Comparison of Analytical Techniques for Confirmation

Several analytical techniques can be employed to confirm the successful conjugation of this compound. The choice of method depends on the specific information required, such as the degree of PEGylation, purity of the conjugate, and the nature of the molecule being PEGylated.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Precise molecular weight of the conjugate, degree of PEGylation, and confirmation of covalent attachment.High sensitivity and accuracy, provides direct evidence of conjugation.[3][4]Can be challenging for very large or heterogeneous PEGylated molecules.[2]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Purity of the conjugate, separation of PEGylated from un-PEGylated species, and quantification of different species.Robust, reproducible, and widely available.[5]Indirect confirmation of conjugation, may require reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Structural confirmation of the conjugate, verification of the attachment site, and quantification of PEGylation.[1]Provides detailed structural information.Lower sensitivity compared to MS, can be complex for large molecules.[1]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight.Visual confirmation of an increase in molecular weight upon PEGylation.Simple, inexpensive, and provides a quick qualitative assessment.[6]Low resolution, does not provide precise information on the degree of PEGylation.[4]

Experimental Protocols

Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of PEGylated proteins and peptides.

Sample Preparation:

  • Matrix Selection: For PEGylated proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid (TFA)) is a common matrix.[5] For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.[7]

  • Sample-Matrix Mixture: Mix the purified conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature to facilitate co-crystallization.[5]

Instrumentation and Analysis:

  • Acquire mass spectra in linear mode for large molecules.

  • The mass of the conjugate will be the sum of the mass of the unconjugated molecule and the mass of the attached this compound moieties. The number of attached PEG units can be determined from the mass shift.

High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is effective for separating the PEGylated conjugate from the unreacted molecule and other impurities.

Chromatographic Conditions:

  • Column: A C4 or C8 column is often suitable for protein separations.[5]

  • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% TFA, is typically used.[5]

  • Detection: UV detection at 280 nm for proteins or a charged aerosol detector (CAD) for molecules lacking a chromophore.

Procedure:

  • Dissolve the sample in the initial mobile phase.

  • Inject the sample onto the column.

  • Elute with an increasing gradient of acetonitrile. The PEGylated conjugate, being more hydrophobic, will typically have a longer retention time than the unconjugated molecule.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy can provide detailed structural information about the PEGylated conjugate.

Sample Preparation:

  • Dissolve the lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O).

  • The concentration should be optimized for the instrument's sensitivity, typically in the low mg/mL range.[1]

Data Acquisition and Analysis:

  • Acquire a ¹H NMR spectrum.

  • The characteristic signals of the PEG ethylene glycol units (a strong singlet around 3.6 ppm) can be integrated and compared to the integrals of signals from the parent molecule to determine the degree of PEGylation.[1][8]

Visualizing the Workflow and Logic

To better understand the process of confirming successful conjugation, the following diagrams illustrate the experimental workflow and the logical relationship between different confirmation methods.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_confirmation Confirmation Molecule Molecule Conjugation Conjugation Molecule->Conjugation Hydroxy_PEG13_Boc This compound Hydroxy_PEG13_Boc->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC NMR NMR Purification->NMR SDS_PAGE SDS-PAGE Purification->SDS_PAGE

Caption: Experimental workflow for conjugation and confirmation.

logical_relationship cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_structural Structural Confirmation SDS_PAGE SDS-PAGE (Molecular Weight Shift) Confirmation Successful Conjugation Confirmed SDS_PAGE->Confirmation HPLC_Qualitative HPLC (Retention Time Shift) HPLC_Qualitative->Confirmation MS Mass Spectrometry (Degree of PEGylation) MS->Confirmation HPLC_Quantitative HPLC (Peak Area Ratio) HPLC_Quantitative->Confirmation NMR_Quantitative NMR (Signal Integration) NMR_Quantitative->Confirmation NMR_Structural NMR (Chemical Shift Changes) NMR_Structural->Confirmation MS_MS Tandem MS (Fragmentation Pattern) MS_MS->Confirmation

Caption: Logical relationship between confirmation methods.

Alternatives to this compound

While PEGylation is a widely adopted strategy, researchers are exploring alternatives to address potential issues such as PEG immunogenicity.[9] Some promising alternatives include:

  • Polypeptides: XTEN, PASylation, and polysarcosine are examples of polypeptides that can be used to extend the half-life of therapeutic proteins.[10]

  • Poly(glycerols) (PGs): These are hyperbranched, non-immunogenic, and highly hydrophilic polymers.[9]

  • Poly(oxazolines) (POX): These polymers offer good biocompatibility and "stealth" properties similar to PEG.[9]

  • Zwitterionic Polymers: These polymers have shown promise in resisting non-specific protein adsorption.[11]

The choice of an alternative depends on the specific application and the properties of the therapeutic molecule. A thorough evaluation of the pros and cons of each alternative is necessary for optimal drug development.

Conclusion

Confirming the successful conjugation of this compound is a multi-faceted analytical challenge that requires a combination of techniques. Mass spectrometry provides direct and precise evidence of conjugation and the degree of PEGylation. HPLC is invaluable for assessing purity and quantifying different species. NMR offers detailed structural insights. By employing a strategic combination of these methods, researchers can ensure the quality, consistency, and efficacy of their PEGylated biotherapeutics. As the field of drug delivery evolves, exploring alternatives to PEGylation will also be crucial for developing the next generation of safer and more effective therapies.

References

A Head-to-Head Comparison of Hydroxy-PEG13-Boc and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely favored for their ability to improve the solubility, stability, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of Hydroxy-PEG13-Boc, a discrete PEG linker, with other commonly used PEG linkers, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a heterobifunctional, monodisperse PEG linker. This means it has a precisely defined structure with a chain of 13 ethylene glycol units. One end of the linker features a hydroxyl (-OH) group, while the other is terminated with a tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc). This design allows for a controlled, two-step conjugation process. The hydroxyl group can be activated for reaction with one biomolecule, and the Boc-protecting group can be subsequently removed under acidic conditions to reveal a primary amine for conjugation to a second molecule. This stepwise approach is crucial for creating well-defined and homogenous bioconjugates, which is a significant advantage for analytical characterization and regulatory approval.

Comparison of PEG Linker Properties

The choice of a PEG linker is dependent on several factors, including the desired length, flexibility, and the reactivity of the terminal functional groups. Below is a comparison of key properties of this compound and alternative PEG linkers.

PropertyThis compoundOther PEG Linkers (e.g., -NHS ester, -Maleimide)
Structure Discrete, 13 PEG unitsCan be discrete or polydisperse; variable lengths
Functional Groups Hydroxyl (-OH), Boc-protected Amine (-NHBoc)N-hydroxysuccinimide (NHS) ester, Maleimide, Carboxylic Acid, etc.
Reactivity -OH requires activation (e.g., with tresyl chloride); -NHBoc requires deprotection-NHS esters react with primary amines; -Maleimides react with thiols
Conjugation Strategy Sequential, two-step conjugationOften a one-step conjugation, depending on the linker
Homogeneity High, due to discrete nature and controlled synthesisCan be lower with polydisperse PEGs

Performance Comparison: Inferred from Experimental Data

Impact of Linker Length

The length of the PEG linker is a critical parameter, particularly in the design of PROTACs, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. An optimal linker length is crucial for efficient ubiquitination and subsequent degradation of the target protein.

Table 1: Influence of PEG Linker Length on PROTAC Efficacy

Target ProteinLinker Length (Number of PEG units)Efficacy (DC50)Observations
Estrogen Receptor α (ERα)4Less potentA shorter linker may lead to steric hindrance.
8Moderately potentImproved ternary complex formation.
12Most potent Optimal distance and geometry for ubiquitination.
16Less potentA longer linker can lead to inefficient ubiquitination.

This data is compiled from representative studies and illustrates the general principle of linker length optimization.

Impact of Functional Groups on Conjugation Efficiency

The choice of functional groups on the PEG linker influences the efficiency and specificity of the conjugation reaction.

Table 2: Comparative Conjugation Efficiency and Product Purity

Linker TypeTypical Conjugation YieldProduct PurityKey Considerations
Hydroxy-PEG-Boc (inferred) Moderate to HighHighRequires a two-step process (activation and deprotection), which can lead to a more defined product.
NHS-ester-PEG HighModerate to HighProne to hydrolysis, requiring careful control of reaction conditions (pH 7-8).
Maleimide-PEG HighHighHighly specific reaction with thiols (pH 6.5-7.5), leading to site-specific conjugation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of different PEG linkers.

General Protocol for Hydroxyl Group Activation and Conjugation

This protocol outlines the activation of a hydroxyl-terminated PEG linker and its subsequent conjugation to a primary amine on a protein.

1. Activation of Hydroxyl Group:

  • Dissolve the Hydroxy-PEG-Boc linker in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Concentrate the mixture and precipitate the activated PEG in cold diethyl ether.

  • Collect and dry the product under vacuum.

2. Conjugation to Protein:

  • Dissolve the protein in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5).

  • Add the tresyl-activated PEG linker to the protein solution (a 20:1 molar excess of PEG to protein is a common starting point).

  • Incubate the reaction at room temperature or 4°C with gentle shaking for 2 to 24 hours.

  • Monitor the reaction progress by SDS-PAGE.

  • Quench the reaction by adding a quenching solution (e.g., Tris buffer).

Boc Deprotection and Second Conjugation

1. Boc Deprotection:

  • Dissolve the PEGylated conjugate in a solution of trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and TFA under vacuum to yield the amine-terminated PEG conjugate.

2. Second Conjugation (to a Carboxylic Acid):

  • Activate the carboxylic acid of the second molecule using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS).

  • Add the amine-terminated PEG conjugate to the activated molecule.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purify the final bioconjugate using size-exclusion chromatography (SEC) or other suitable methods.

Visualizing the Workflow and Logic

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The role of the PEG linker in facilitating the formation of the ternary complex in PROTAC-mediated protein degradation.

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation Molecule_A Molecule A Activate_Linker Activate Hydroxyl on PEG Linker Molecule_A->Activate_Linker Conjugate_1 Conjugate A-PEG-NHBoc Activate_Linker->Conjugate_1 Deprotection Boc Deprotection Conjugate_1->Deprotection Conjugate_2 Final Bioconjugate A-PEG-B Deprotection->Conjugate_2 Molecule_B Molecule B Molecule_B->Conjugate_2 Purification Purification Conjugate_2->Purification Purification (SEC) Characterization Characterization Purification->Characterization Characterization (SDS-PAGE, MS)

Caption: A generalized workflow for a two-step bioconjugation using a Hydroxy-PEG-Boc linker.

Conclusion

This compound offers a valuable tool for the precise construction of complex bioconjugates. Its discrete length and heterobifunctional nature allow for the synthesis of homogenous products, which is a significant advantage in therapeutic development. When compared to other PEG linkers, the optimal choice will depend on the specific application. For PROTACs, the linker length is a critical determinant of efficacy, and a systematic evaluation of different lengths is often necessary. The functional groups of the linker dictate the conjugation strategy, with Hydroxy-PEG-Boc enabling a controlled, sequential approach that can lead to higher purity products compared to some one-pot reactions. By carefully considering the properties of different PEG linkers and employing rigorous experimental validation, researchers can optimize the design of their bioconjugates for enhanced therapeutic performance.

A Comparative Guide to Hydroxy-PEG13-Boc and its Analogs with Shorter and Longer PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hydroxy-PEG13-Boc with shorter and longer chain polyethylene glycol (PEG) linkers. The following sections detail the impact of PEG chain length on the physicochemical properties, pharmacokinetics, cellular uptake, and efficacy of bioconjugates, supported by experimental data and detailed protocols.

The Role of PEG Chain Length in Bioconjugate Performance

Polyethylene glycol (PEG) linkers are widely incorporated in drug development to enhance the therapeutic properties of molecules such as proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain is a critical parameter that can be modulated to optimize a drug's profile. Key benefits of PEGylation include improved solubility, extended plasma half-life, and reduced immunogenicity. However, the optimal PEG length is a balance, as longer chains can sometimes negatively impact cytotoxicity or target binding. This guide focuses on comparing a 13-unit PEG linker with shorter and longer alternatives to inform the selection of the most appropriate linker for a given application.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, illustrating the impact of PEG chain length on key performance indicators. While direct data for a 13-unit PEG linker is limited, its performance can be inferred from the trends observed with similar-length PEGs.

Table 1: Impact of PEG Chain Length on Pharmacokinetics of PEGylated Nanoparticles

PEG Molecular Weight (Da)Elimination Half-Life (t½β) (h)Area Under the Curve (AUC₀₋₇₂) (µg·h/mL)Clearance (CL) (mL/h/kg)
75010.2 ± 1.5150 ± 250.85 ± 0.12
200018.5 ± 2.1350 ± 450.42 ± 0.08
500028.3 ± 3.5680 ± 700.21 ± 0.05

Data synthesized from studies on PEGylated chitosan nanoparticles. A clear trend of increased half-life and AUC with longer PEG chains is evident, suggesting reduced clearance.[1]

Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy

PEG UnitsIn Vitro Cytotoxicity (IC₅₀, nM)Plasma Exposure (AUC) (% of Non-PEGylated)Tumor Exposure (AUC) (% of Non-PEGylated)Tumor Weight Reduction (%)
21.5 ± 0.3150%180%35-45%
41.8 ± 0.4180%210%35-45%
82.5 ± 0.6250%300%75-85%
12 3.1 ± 0.7 280% 350% 75-85%
244.2 ± 0.9320%400%75-85%

This table demonstrates a "binary" effect where a significant improvement in in vivo efficacy is observed with 8 or more PEG units.[2] While in vitro cytotoxicity decreases slightly with longer linkers, the enhanced plasma and tumor exposure leads to greater overall efficacy.[2] this compound is expected to perform similarly to the PEG12 linker.

Table 3: Cellular Uptake of PEGylated Nanoparticles

PEG Molecular Weight (Da)Cellular Uptake in Macrophages (% of Control)Cellular Uptake in Cancer Cells (% of Control)
100085 ± 10%110 ± 12%
200065 ± 8%95 ± 10%
500040 ± 5%80 ± 9%

Longer PEG chains generally lead to reduced uptake by macrophage cells, which contributes to a longer circulation time.[1] The effect on cancer cell uptake can be more variable and depends on the targeting ligand and cell line.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.

Protocol 1: In Vitro Cytotoxicity Assessment of ADCs using MTT Assay

This protocol outlines the determination of the cytotoxic potential of ADCs against a target cancer cell line.[2][4][5]

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Antibody-Drug Conjugates (ADCs) with varying PEG linkers

  • Control antibody (unconjugated)

  • Free cytotoxic drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • ADC Treatment: Prepare serial dilutions of the ADCs, control antibody, and free drug in the complete growth medium. Remove the medium from the cells and add 100 µL of the different drug solutions to the respective wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC₅₀ value using a suitable software.

Protocol 2: Cellular Uptake of PEGylated Nanoparticles by Flow Cytometry

This protocol describes the quantitative analysis of nanoparticle uptake into cells.[6][7][8][9]

Materials:

  • Fluorescently labeled nanoparticles with varying PEG chain lengths

  • Target cell line (e.g., RAW 264.7 macrophages or a cancer cell line)

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours.

  • Nanoparticle Incubation: Add the fluorescently labeled nanoparticles to the cells at a final concentration of 25-100 µg/mL. Incubate for a defined period (e.g., 4 or 24 hours) at 37°C. Include an untreated cell sample as a negative control.

  • Cell Harvesting:

    • For suspension cells, gently resuspend and transfer to flow cytometry tubes.

    • For adherent cells, wash with PBS, detach using Trypsin-EDTA, and resuspend in complete medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove any non-internalized nanoparticles.

  • Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze on a flow cytometer. Measure the fluorescence intensity of at least 10,000 cells per sample.

  • Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample. Compare the MFI values to quantify the relative uptake of nanoparticles with different PEG chain lengths.

Protocol 3: In Vivo Biodistribution Study in Mice

This protocol outlines the procedure to determine the tissue distribution of radiolabeled PEGylated compounds.[10][11][12][13]

Materials:

  • Radiolabeled (e.g., with ¹²⁵I or ¹¹¹In) PEGylated compounds

  • Tumor-bearing mice (e.g., xenograft models)

  • Anesthesia

  • Gamma counter

Procedure:

  • Animal Model: Use an appropriate mouse model (e.g., nude mice with subcutaneous tumors).

  • Injection: Intravenously inject a known amount of the radiolabeled compound into the tail vein of each mouse.

  • Time Points: At predetermined time points (e.g., 4, 24, 48, and 96 hours) post-injection, anesthetize a group of mice (n=3-5 per group).

  • Blood and Organ Collection: Collect blood via cardiac puncture. Perfuse the animals with saline to remove blood from the organs. Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

  • Measurement of Radioactivity: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This will provide a quantitative measure of the biodistribution profile of the different PEGylated compounds.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of PEG linkers.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies S1 Synthesis of Hydroxy-PEG-Boc (n=4, 13, 24) S2 Conjugation to Antibody/Nanoparticle S1->S2 S3 Purification & Characterization (SEC, MS) S2->S3 IV1 Cytotoxicity Assay (MTT) S3->IV1 IV2 Cellular Uptake (Flow Cytometry) S3->IV2 IV3 Stability Assay (Plasma) S3->IV3 INV1 Pharmacokinetics S3->INV1 INV2 Biodistribution INV1->INV2 INV3 Efficacy Study (Tumor Model) INV2->INV3

Caption: Experimental workflow for comparing PEG linkers of different lengths.

adc_signaling_pathway cluster_ec Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Tubulin Microtubules Payload->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Cell Cycle Arrest

Caption: Simplified signaling pathway of an antibody-drug conjugate (ADC).

References

The Influence of PEG Linkers on PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker, far from being a passive spacer, plays a critical role in determining the efficacy and selectivity of the PROTAC.[1] Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[2] This guide provides a comparative analysis of how different PEG linkers impact PROTAC activity, supported by experimental data and detailed protocols.

The Critical Role of the Linker in PROTAC Function

The linker's length, flexibility, and composition are paramount in orchestrating a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination of the target protein, leading to its subsequent degradation by the proteasome.[3] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to non-productive complexes where ubiquitination sites are inaccessible.[3]

Quantitative Comparison of PROTAC Activity with Different PEG Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 Ligase LigandPROTACPEG Linker Length (n)DC50 (nM)Dmax (%)Cell LineReference
BRD4Pomalidomide (CRBN)PROTAC A2>5000<10H661[4]
BRD4Pomalidomide (CRBN)PROTAC B3<500>90H661[4]
BRD4Pomalidomide (CRBN)PROTAC C4<500>90H661[4]
BRD4Pomalidomide (CRBN)PROTAC D5<500>90H661[4]
BRD4VHL LigandPROTAC E0--HeLa[4]
BRD4VHL LigandPROTAC F1--HeLa[4]
BRD4VHL LigandPROTAC G2--HeLa[4]
BRD4VHL LigandPROTAC H3--HeLa[4]
BRD4VHL LigandPROTAC I4--HeLa[4]

Table 1: Comparative degradation of BRD4 by PROTACs with varying PEG linker lengths. Data illustrates that for CRBN-based PROTACs, a certain minimum linker length is required for efficient degradation, while for VHL-based PROTACs, potency can decrease with increasing linker length.

Target ProteinE3 Ligase LigandPROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
TBK1VHL LigandPROTAC J7-atom alkyl/etherNo degradation--[4]
TBK1VHL LigandPROTAC K12-atom alkyl/ether<1000>90-[4]
TBK1VHL LigandPROTAC L21-atom alkyl/ether396-[4]
TBK1VHL LigandPROTAC M29-atom alkyl/ether29276-[4]

Table 2: Degradation of TBK1 with PROTACs having linkers of varying lengths composed of alkyl and ether units. This demonstrates a clear dependence on linker length for achieving potent degradation.

Experimental Protocols

Reproducible and reliable results are crucial for validating PROTAC activity. The following are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

Principle: This technique is used to quantify the amount of a target protein in cells following treatment with a PROTAC. It involves separating proteins by size, transferring them to a membrane, and detecting the protein of interest using specific antibodies.[5]

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.[5]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.[6]

Ternary Complex Formation Assay (NanoBRET™)

Principle: This assay quantifies the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled binding partner.[7]

Protocol:

  • Cell Line Generation: Engineer a cell line to express the target protein tagged with HiBiT (a small 11-amino-acid peptide) and the E3 ligase fused to a HaloTag®.[7]

  • Cell Plating and Labeling: Plate the engineered cells in a suitable assay plate. Label the HaloTag®-E3 ligase fusion protein with a cell-permeable fluorescent HaloTag® ligand.

  • PROTAC Treatment: Add varying concentrations of the PROTAC to the cells.

  • Luminescence Detection: Add the Nano-Glo® Live Cell Substrate to the wells. Measure the BRET signal using a plate reader equipped with appropriate filters for the donor and acceptor wavelengths. The BRET signal is proportional to the proximity of the target protein and the E3 ligase, indicating ternary complex formation.[7]

Ubiquitination Assay

Principle: This assay detects the ubiquitination of the target protein, which is a direct consequence of a productive ternary complex formation and a prerequisite for proteasomal degradation.[8]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein to pull it down.

  • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

  • Detection: Perform a Western blot using an antibody that recognizes ubiquitin. The presence of a high-molecular-weight smear indicates polyubiquitination of the target protein.[8]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Analysis F->G Signaling_Pathway_Example Upstream Upstream Signal BRD4 BRD4 Upstream->BRD4 Downstream Downstream Effectors (e.g., c-Myc) BRD4->Downstream Degradation BRD4 Degradation BRD4->Degradation Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation Transcription->Proliferation PROTAC BRD4 PROTAC PROTAC->Degradation Degradation->BRD4 Inhibits

References

A Comparative Guide: In-Vitro and In-Vivo Performance of PEGylated vs. Non-PEGylated Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic agents, a process known as PEGylation, has emerged as a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of a wide range of molecules, from small drugs to large biologics. This guide provides an objective comparison of PEGylated and non-PEGylated drugs, supported by experimental data, to aid researchers in making informed decisions during the drug development process.

I. Executive Summary

PEGylation primarily aims to improve a drug's in-vivo performance by increasing its hydrodynamic size. This modification leads to several key advantages, including a prolonged plasma half-life, reduced renal clearance, and decreased immunogenicity.[1][] Consequently, PEGylated drugs often exhibit enhanced therapeutic efficacy and allow for less frequent dosing regimens. However, the attachment of PEG chains can sometimes lead to a decrease in the drug's in-vitro bioactivity due to steric hindrance at the target binding site.[] This guide delves into these trade-offs, presenting a comprehensive overview of the comparative performance of PEGylated and non-PEGylated drugs.

II. Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences observed between PEGylated and non-PEGylated drug formulations in both in-vitro and in-vivo settings.

Table 1: In-Vivo Pharmacokinetic Parameters

This table presents a comparison of key pharmacokinetic parameters for various drugs in their PEGylated and non-PEGylated forms. The data consistently demonstrates the profound impact of PEGylation on extending the systemic circulation time of therapeutic agents.

Drug/NanoparticleFormulationHalf-life (t½)Clearance RateKey Findings & Reference
DanazolNon-PEGylated Nanoemulsion1.09 ± 0.401 h-Baseline pharmacokinetic profile.[1]
PEGylated (DSPE-PEG2000) Nanoemulsion1.66 ± 0.11 h-A modest increase in half-life with PEG2000.[1]
PEGylated (DSPE-PEG5000) Nanoemulsion1.48 ± 0.17 h5.06 ± 0.95 L/h/kgPEG5000 provided the most significant increase in exposure and lowest clearance.[1]
rhTIMP-1Unmodified1.1 h (elimination)-Rapid elimination of the non-PEGylated protein.[3]
PEGylated (PEG20K)28 h (elimination)-A 25-fold increase in elimination half-life after PEGylation.[3]
Proticles (Nanoparticles)Non-PEGylated--Lower blood concentration (0.06 ± 0.01 % ID/g at 1 h p.i.).[4][5]
PEGylated--Significantly higher blood concentration (0.23 ± 0.01 % ID/g at 1 h p.i.).[4][5]
Doxorubicin LiposomesNon-PEGylated--Lower bioavailability.[6]
PEGylated (Doxil®)72 h-Over 90 times higher bioavailability compared to the non-conjugated drug.[6]

Note: "p.i." stands for post-injection. ID/g refers to the percentage of injected dose per gram of tissue.

Table 2: In-Vivo Biodistribution of Nanoparticles (Gold Nanoparticles - GNPs)

The biodistribution of nanoparticles is critically influenced by PEGylation. The following data illustrates the accumulation of PEGylated and non-PEGylated gold nanoparticles in different organs.

Nanoparticle FormulationTumor Accumulation (%ID/g)Liver Accumulation (%ID/g)Spleen Accumulation (%ID/g)Key Findings & Reference
10 nm Non-PEGylated GNPs/AS1411LowerHighHighPEGylation significantly increased tumor uptake for 10 nm particles.[7]
10 nm PEGylated GNPs/AS1411Significantly HigherHighHighUptake by macrophage-rich organs (liver and spleen) remains a challenge.[7]
4 nm Non-PEGylated GNPs/AS1411-HighHighPEGylation did not significantly increase tumor uptake for 4 nm particles.[7]
4 nm PEGylated GNPs/AS1411No Significant IncreaseHighHighParticle size plays a crucial role in the effectiveness of PEGylation for tumor targeting.[7]
Table 3: In-Vitro Cytotoxicity of Doxorubicin Formulations

This table compares the in-vitro cytotoxicity of free doxorubicin and its PEGylated liposomal formulations against cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

FormulationCell LineIC50 (µM)Key Findings & Reference
Free DoxorubicinMCF-70.21Free drug exhibits high cytotoxicity.[8]
CAM/DOX-PEGylated LiposomesMCF-70.13Co-encapsulation with CAM in PEGylated liposomes enhanced cytotoxicity.[8]
Physical Mixture of CAM and DOXMCF-70.25Simple mixture was less effective than the PEGylated liposomal formulation.[8]
Free DoxorubicinOsteosarcoma Cell LinesLower IC50Free drug is more potent in vitro.[9]
Conventional PEG-liposomal DoxorubicinOsteosarcoma Cell LinesHigher IC50PEGylated liposomes show reduced in-vitro cytotoxicity compared to the free drug.[9]
Free DoxorubicinA549 (Lung Cancer)-Generally shows lower IC50 than liposomal forms in short-term assays.[10]
PEGylated Liposomal DoxorubicinA549 (Lung Cancer)IC50 decreases with longer exposure (72h)Cytotoxicity of the PEGylated form is time-dependent, reflecting slower drug release.[10]

III. Experimental Protocols

This section provides detailed methodologies for key experiments used in the comparison of PEGylated and non-PEGylated drugs.

In-Vivo Biodistribution and Pharmacokinetic Study

Objective: To determine the circulation half-life and organ distribution of PEGylated and non-PEGylated drugs.

Methodology:

  • Radiolabeling: The drug or nanoparticle is labeled with a gamma-emitting radionuclide (e.g., Indium-111 or Iodine-125) using established protocols.[4][11]

  • Animal Model: Healthy mice or rats are used. For tumor models, cancer cells are implanted and allowed to grow to a specific size.[7][12]

  • Administration: The radiolabeled compound is administered intravenously (i.v.) via the tail vein.[12]

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h), blood samples are collected.[3]

  • Organ Harvesting: At the end of the experiment, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable) are harvested, weighed, and their radioactivity is measured using a gamma counter.[12]

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. The blood concentration data is used to calculate pharmacokinetic parameters such as half-life (t½) and clearance using non-compartmental analysis.[1]

  • Imaging (Optional): Techniques like Single Photon Emission Computed Tomography (SPECT) can be used for real-time visualization of the biodistribution.[4]

In-Vitro Cellular Uptake Assay

Objective: To quantify the internalization of PEGylated and non-PEGylated drugs or nanoparticles into target cells.

Methodology:

  • Cell Culture: Target cells (e.g., cancer cell lines) are seeded in 24- or 96-well plates and cultured until they reach a desired confluency.[13][14]

  • Fluorescent Labeling: The drug or nanoparticle is labeled with a fluorescent dye (e.g., Coumarin-6 or a fluorescently tagged antibody).[13]

  • Incubation: Cells are incubated with the fluorescently labeled compounds at a specific concentration for a defined period (e.g., 2h, 24h).[13][14]

  • Washing: After incubation, the cells are washed multiple times with phosphate-buffered saline (PBS) to remove any non-internalized compound.[13]

  • Quantification:

    • Fluorescence Microscopy: The cellular uptake is qualitatively visualized using a fluorescence microscope.[13][14]

    • Flow Cytometry (FACS): For quantitative analysis, cells are detached, and the fluorescence intensity of individual cells is measured using a flow cytometer. This allows for the determination of the percentage of cells that have taken up the compound and the mean fluorescence intensity.[13]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For metallic nanoparticles, the cells are lysed, and the metal content is quantified using ICP-MS.[7]

ELISA for Quantification of PEGylated Proteins

Objective: To measure the concentration of PEGylated proteins in biological samples.

Methodology (Competitive ELISA): [15][16]

  • Coating: A microtiter plate is pre-coated with a monoclonal antibody specific to PEG.

  • Sample and Standard Addition: Standards (known concentrations of the PEGylated protein) and unknown samples are added to the wells.

  • Competitive Binding: A biotinylated PEGylated protein is added to all wells. This competes with the PEGylated protein in the sample/standard for binding to the coated antibody.

  • Incubation and Washing: The plate is incubated to allow binding, followed by washing to remove unbound components.

  • Enzyme Conjugate Addition: A streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotinylated PEGylated protein that is bound to the antibody.

  • Incubation and Washing: The plate is incubated and washed again.

  • Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of PEGylated protein in the sample.

  • Measurement: The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader. A standard curve is generated to determine the concentration of the PEGylated protein in the unknown samples.

IV. Mandatory Visualization

Diagram 1: Comparative Experimental Workflow

G cluster_0 Drug Formulation cluster_1 In-Vitro Characterization cluster_2 In-Vivo Evaluation cluster_3 Data Analysis & Comparison drug_non_peg Non-PEGylated Drug invitro_assays Cytotoxicity (IC50) Binding Affinity Stability drug_non_peg->invitro_assays cell_uptake Cellular Uptake Assay (FACS, Microscopy) drug_non_peg->cell_uptake animal_model Animal Model (e.g., Tumor-bearing mouse) drug_non_peg->animal_model drug_peg PEGylated Drug drug_peg->invitro_assays drug_peg->cell_uptake drug_peg->animal_model data_analysis Statistical Analysis Comparative Assessment invitro_assays->data_analysis cell_uptake->data_analysis pk_pd_study Pharmacokinetics (PK) Pharmacodynamics (PD) Biodistribution animal_model->pk_pd_study efficacy_safety Therapeutic Efficacy Toxicity Assessment pk_pd_study->efficacy_safety efficacy_safety->data_analysis

Caption: Comparative workflow for evaluating PEGylated vs. non-PEGylated drugs.

Diagram 2: Impact of PEGylation on Pharmacokinetics

G cluster_0 Non-PEGylated Drug cluster_1 PEGylated Drug drug_small Small Hydrodynamic Size renal_clearance Rapid Renal Clearance drug_small->renal_clearance enzymatic_degradation Susceptible to Enzymatic Degradation drug_small->enzymatic_degradation immunogenicity Higher Immunogenicity drug_small->immunogenicity short_half_life Short Plasma Half-life renal_clearance->short_half_life enzymatic_degradation->short_half_life immunogenicity->short_half_life drug_large Large Hydrodynamic Size reduced_clearance Reduced Renal Clearance drug_large->reduced_clearance steric_hindrance Protection from Enzymatic Degradation drug_large->steric_hindrance reduced_immunogenicity Masking of Epitopes (Lower Immunogenicity) drug_large->reduced_immunogenicity long_half_life Prolonged Plasma Half-life reduced_clearance->long_half_life steric_hindrance->long_half_life reduced_immunogenicity->long_half_life start start->drug_small Without PEGylation start->drug_large With PEGylation G cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) cluster_2 Cellular Response drug_non_peg Non-PEGylated Drug (Rapid Clearance) epr_effect Enhanced Permeability and Retention (EPR) Effect drug_non_peg->epr_effect Less Accumulation drug_peg PEGylated Drug (Prolonged Circulation) drug_peg->epr_effect Enhanced Accumulation target_cell Target Cell epr_effect->target_cell receptor_binding Receptor Binding target_cell->receptor_binding signaling_pathway Downstream Signaling Cascade receptor_binding->signaling_pathway therapeutic_effect Therapeutic Effect signaling_pathway->therapeutic_effect

References

Navigating Purity: A Comparative Guide to Assessing Hydroxy-PEG13-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of Hydroxy-PEG13-Boc conjugates, offering insights into the strengths and applications of each method. We present supporting experimental data and detailed protocols to aid in the selection and implementation of the most appropriate purity assessment strategy.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biomolecules. This compound is a discrete PEG linker containing 13 ethylene glycol units, a terminal hydroxyl group for further functionalization, and a Boc-protected amine, making it a valuable tool in bioconjugation. The purity of the final conjugate is paramount, as impurities can impact efficacy, safety, and reproducibility. This guide focuses on three principal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on the specific information required, the nature of the conjugate, and the available instrumentation. Each method offers unique advantages in terms of resolution, sensitivity, and the type of data generated.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a stationary phase and a mobile phase.Separation of ions based on their mass-to-charge ratio (m/z).Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Primary Information Purity (area %), presence of impurities, retention time.Molecular weight confirmation, identification of impurities, degree of PEGylation.[1][2]Structural confirmation, determination of functionalization, and purity assessment through signal integration.[3][4]
Key Advantages Quantitative, highly reproducible, can be coupled with MS for enhanced analysis.[5]High sensitivity and specificity, provides direct evidence of conjugation.[5]Non-destructive, provides detailed structural information.[5]
Common Modes Reversed-Phase (RP-HPLC), Size-Exclusion (SEC).[]Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]Proton (¹H) NMR.[7][8]
Typical Impurities Detected Unreacted starting materials, hydrolysis products, aggregation.Unconjugated species, products with incorrect PEGylation numbers.Residual solvents, starting materials, side-products with distinct chemical shifts.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the purity analysis of a model this compound conjugate using RP-HPLC, ESI-MS, and ¹H NMR.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the this compound conjugate and quantify impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the this compound conjugate sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of the this compound conjugate.

Instrumentation and Conditions:

  • Mass Spectrometer: An ESI time-of-flight (TOF) or quadrupole mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Infusion Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% formic acid.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Sample Preparation:

  • Prepare a stock solution of the purified conjugate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Dilute the stock solution to a final concentration of 10-100 µg/mL in the infusion solvent for direct infusion analysis.[5]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the this compound conjugate.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Number of Scans: 16 or higher for good signal-to-noise.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Visualizing the Workflow

To better understand the process of purity assessment, the following workflow diagram illustrates the key steps involved.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Purity Assessment prep Dissolve and Filter This compound Conjugate hplc RP-HPLC prep->hplc ms ESI-MS prep->ms nmr ¹H NMR prep->nmr hplc_data Purity (% Area) Impurity Profile hplc->hplc_data ms_data Molecular Weight Confirmation ms->ms_data nmr_data Structural Verification Purity by Integration nmr->nmr_data assessment Final Purity Determination hplc_data->assessment ms_data->assessment nmr_data->assessment

Caption: Workflow for the purity analysis of this compound conjugates.

Alternatives to PEGylation

While PEGylation is a well-established technique, concerns about potential immunogenicity and the non-biodegradable nature of PEG have led to the exploration of alternatives.[9] These alternatives aim to provide similar benefits, such as increased hydrodynamic volume and shielding from proteases, while offering improved biocompatibility.

cluster_alternatives PEG PEGylation Alternatives Alternatives to PEGylation PEG->Alternatives addresses limitations of Polypeptides Polypeptides (XTEN, PASylation) Alternatives->Polypeptides Polysarcosine Polysarcosine Alternatives->Polysarcosine Polyoxazolines Poly(oxazolines) Alternatives->Polyoxazolines Polyglycerols Poly(glycerols) Alternatives->Polyglycerols

Caption: Key alternatives to traditional PEGylation.

The development of robust analytical methods is inseperable from the advancement of bioconjugation chemistry. By employing a multi-faceted approach to purity assessment, researchers can ensure the quality and consistency of their this compound conjugates, ultimately contributing to the development of more effective and safer biotherapeutics.

References

A Researcher's Guide to Validating the Functional Activity of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to validate the activity of PEGylated proteins against their non-PEGylated counterparts and other alternatives. This guide includes supporting experimental data, detailed protocols, and visual representations of key biological processes.

The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can lead to a longer circulating half-life, improved stability, and reduced immunogenicity. However, the addition of a PEG moiety can also sterically hinder the protein's interaction with its target, potentially leading to a decrease in its biological activity.[1] Consequently, rigorous functional validation is a critical step in the development of PEGylated protein therapeutics.

This guide explores the principal in vitro functional assays used to assess the activity of PEGylated proteins, offering a direct comparison with their unmodified forms.

In Vitro Functional Assays: A Comparative Overview

A variety of in vitro assays are essential to build a comprehensive understanding of how PEGylation impacts a protein's function at the molecular and cellular levels. The most common and informative assays include enzyme activity assays, receptor binding assays, and cell-based proliferation or cytotoxicity assays.[1]

Enzyme Activity Assays

For PEGylated enzymes, a direct measurement of their catalytic activity is crucial. Chromogenic or fluorogenic assays are frequently employed to quantify the conversion of a substrate into a colored or fluorescent product.[1] The impact of PEGylation on enzyme activity can vary depending on the protein, the size and structure of the PEG, and the site of attachment.

Table 1: Comparison of Enzymatic Activity: PEGylated vs. Non-PEGylated Enzymes

EnzymePEGylation StrategySubstrateKey ParameterFold Change in Activity (PEGylated vs. Non-PEGylated)
α-ChymotrypsinLinear mPEG (5 kDa)Suc-Ala-Ala-Pro-Phe-pNAkcat/KM~0.5-fold decrease[1]
Glucose OxidaseSite-specific at glycosylation sites (4.5 kDa)GlucoseActivity RetentionStatistically equivalent[1]
AsparaginasemPEG-propionaldehydeL-asparagineIn vitro activity82-93% retention[1]
Receptor Binding Assays

For PEGylated proteins that exert their effect by binding to a cell surface receptor, such as cytokines and growth factors, quantifying the binding affinity is a critical validation step. Competitive binding assays are the gold standard for determining the dissociation constant (Kd), which reflects the affinity of the ligand for its receptor. A lower Kd value indicates a higher binding affinity. PEGylation can sometimes reduce binding affinity due to steric hindrance.

Table 2: Comparison of Receptor Binding Affinity: PEGylated vs. Non-PEGylated Cytokines

CytokinePEGylation StrategyReceptorKey ParameterChange in Binding Affinity (PEGylated vs. Non-PEGylated)
Interferon-α2a40 kDa branched PEGIFNARIn vitro activity~7% of unmodified IFN-α2a activity[2]
G-CSF20 kDa linear PEGG-CSFRIC50Equivalent receptor binding[3]
Cell-Based Proliferation and Cytotoxicity Assays

Cell-based assays offer a more physiologically relevant measure of a PEGylated protein's function by assessing its effect on living cells. Proliferation assays, such as the MTT assay, are commonly used for growth factors, while cytotoxicity assays are vital for molecules like certain PEGylated cytokines with anti-tumor activity.[1] The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the protein required to elicit 50% of the maximal response.

Table 3: Comparison of Cell Proliferation Activity: PEGylated vs. Non-PEGylated Growth Factors

Growth FactorPEGylation StrategyCell LineKey ParameterChange in Potency (PEGylated vs. Non-PEGylated)
G-CSFN-terminus PEGM-NFS-60EC50Highly similar to non-PEGylated G-CSF

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chromogenic Assay for a PEGylated Protease

This protocol provides a general framework for assessing the activity of a PEGylated protease using a chromogenic substrate.[1]

Materials:

  • PEGylated protease and its non-PEGylated counterpart

  • Chromogenic substrate specific to the protease

  • Assay buffer (e.g., Tris-HCl or HEPES at the optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the PEGylated and non-PEGylated protease in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 25 µL of a dilution series of the PEGylated and non-PEGylated protease to their respective wells. Include a blank control with only the assay buffer.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance of each well at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline) in kinetic mode for a set period.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the enzyme.

    • Compare the specific activity (activity per unit of enzyme concentration) of the PEGylated protease to that of the non-PEGylated counterpart.

MTT Assay for a PEGylated Growth Factor

This protocol describes the use of the MTT assay to measure the proliferative effect of a PEGylated growth factor on a responsive cell line.

Materials:

  • Target cell line responsive to the growth factor

  • Cell culture medium (with and without serum)

  • PEGylated and non-PEGylated growth factor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[1]

  • Treatment:

    • The following day, replace the growth medium with a serum-free or low-serum medium for a few hours to starve the cells.

    • Add serial dilutions of the PEGylated and non-PEGylated growth factor to the wells. Include a negative control (medium only) and a positive control (e.g., a high concentration of the non-PEGylated factor).[1]

  • Incubation:

    • Incubate the plate for a period that allows for cell proliferation (e.g., 24-72 hours) at 37°C in a CO₂ incubator.[1]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the absorbance as a function of the log concentration of the growth factor.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) for both the PEGylated and non-PEGylated proteins.[1]

Visualization of Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental process is facilitated by clear visual diagrams.

G cluster_workflow Experimental Workflow for Functional Validation Protein PEGylated Protein & Non-PEGylated Control EnzymeAssay Enzyme Activity Assay (e.g., Chromogenic) Protein->EnzymeAssay BindingAssay Receptor Binding Assay (e.g., Competitive Binding) Protein->BindingAssay CellAssay Cell-Based Assay (e.g., MTT Proliferation) Protein->CellAssay DataAnalysis Data Analysis (e.g., kcat/KM, Kd, EC50) EnzymeAssay->DataAnalysis BindingAssay->DataAnalysis CellAssay->DataAnalysis Comparison Compare Activity Profiles DataAnalysis->Comparison

Caption: Workflow for functional validation of a PEGylated protein.

G cluster_gcsf PEGylated G-CSF Signaling Pathway GCSF PEG-G-CSF Receptor G-CSF Receptor (G-CSFR) GCSF->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Differentiation, Survival) Nucleus->Gene G cluster_interferon PEGylated Interferon Signaling Pathway Interferon PEG-Interferon IFNAR Interferon Receptor (IFNAR) Interferon->IFNAR Binding JAK1_TYK2 JAK1 / TYK2 IFNAR->JAK1_TYK2 Activation STAT1_STAT2 STAT1 / STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocation ISRE Interferon-Stimulated Response Element (ISRE) Nucleus->ISRE Gene Antiviral Gene Expression ISRE->Gene

References

A Comparative Analysis of Boc vs. Fmoc Protecting Groups in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant in the successful synthesis and modification of biomolecules. In the realm of PEGylation—the covalent attachment of polyethylene glycol (PEG) to proteins, peptides, or other molecules—the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) for protecting reactive amine groups on the PEG reagent dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and purification procedures. This guide provides an objective comparison of Boc and Fmoc protecting groups in the context of PEGylation, supported by established chemical principles and experimental protocols.

Core Chemical Differences and Strategic Implications

The fundamental distinction between Boc and Fmoc lies in their cleavage chemistry. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved by secondary amines such as piperidine.[][2] This difference forms the basis of their orthogonal nature, allowing for selective deprotection in the presence of other protecting groups.[3][]

In PEGylation, heterobifunctional PEG reagents, such as Boc-NH-PEG-NHS or Fmoc-NH-PEG-NHS, are often employed. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the target molecule (e.g., lysine residues on a protein) to form a stable amide bond.[][6][] The protected amine on the other end of the PEG chain can then be deprotected to allow for subsequent conjugation or modification.

The choice between a Boc- or Fmoc-protected PEG reagent will depend on the stability of the target molecule and the desired downstream modifications. If the target molecule is sensitive to acidic conditions, an Fmoc-based strategy is preferable. Conversely, if the molecule is base-sensitive, a Boc-based approach would be more suitable.[]

Quantitative Comparison of Boc and Fmoc in PEGylation Strategies

While direct quantitative comparisons of Boc and Fmoc protecting groups specifically in PEGylation are not extensively reported in literature, data from solid-phase peptide synthesis (SPPS) provides valuable insights into their performance characteristics.

ParameterBoc-Protected PEGFmoc-Protected PEGReferences
Deprotection Reagent Trifluoroacetic Acid (TFA) (e.g., 20-50% in DCM)Piperidine (e.g., 20% in DMF)[2][8]
Deprotection Conditions Strongly acidic (pH < 1)Mildly basic[]
Typical Deprotection Time 30 - 120 minutes10 - 30 minutes[9][10]
Orthogonality Orthogonal to base-labile and hydrogenolysis-cleavable groupsOrthogonal to acid-labile (e.g., Boc, tBu) and hydrogenolysis-cleavable groups[3][]
Common Side Reactions Acid-catalyzed side reactions (e.g., modification of sensitive residues)Aspartimide formation, diketopiperazine formation (in peptides)[2]
Compatibility with Biomolecules May not be suitable for acid-sensitive proteins or peptides.Generally compatible with a wider range of biomolecules due to milder deprotection.[]

Experimental Protocols

The following protocols provide a generalized framework for the use of Boc- and Fmoc-protected PEG-NHS esters in the PEGylation of a model protein.

Protocol 1: PEGylation of a Protein with Boc-NH-PEG-NHS Ester

Materials:

  • Boc-NH-PEG-NHS Ester

  • Protein solution (e.g., Lysozyme) in amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • PEGylation Reaction:

    • Dissolve the Boc-NH-PEG-NHS ester in a minimal amount of anhydrous DMF or DMSO.

    • Add the PEG solution to the protein solution at a desired molar excess (e.g., 10-fold).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[6]

    • Quench the reaction by adding the quenching solution.

  • Purification of PEGylated Protein:

    • Purify the PEGylated protein from unreacted PEG and byproducts using dialysis or SEC.

  • Boc Deprotection:

    • Lyophilize the purified PEGylated protein.

    • Dissolve the lyophilized product in a solution of 20-50% TFA in DCM.[8]

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected PEGylated protein with cold diethyl ether.

    • Wash the precipitate with cold ether and dry under vacuum.

  • Final Purification and Analysis:

    • Redissolve the deprotected PEGylated protein in a suitable buffer.

    • Purify the final product using dialysis or SEC to remove cleavage reagents.

    • Analyze the final product by SDS-PAGE, mass spectrometry, and HPLC to confirm PEGylation and deprotection.[11][12]

Protocol 2: PEGylation of a Protein with Fmoc-NH-PEG-NHS Ester

Materials:

  • Fmoc-NH-PEG-NHS Ester

  • Protein solution (e.g., Lysozyme) in amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Piperidine

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • PEGylation Reaction:

    • Follow the same procedure as in Protocol 1, Step 1, using Fmoc-NH-PEG-NHS ester.

  • Purification of PEGylated Protein:

    • Follow the same procedure as in Protocol 1, Step 2.

  • Fmoc Deprotection:

    • Lyophilize the purified PEGylated protein.

    • Dissolve the lyophilized product in a solution of 20% piperidine in DMF.[8][10]

    • Stir the reaction at room temperature for 20-30 minutes.

    • Remove the piperidine and DMF by extensive dialysis or SEC against an appropriate buffer.

  • Final Purification and Analysis:

    • Analyze the final product by SDS-PAGE, mass spectrometry, and HPLC to confirm PEGylation and deprotection.[11][12]

Visualization of Workflows and Logical Relationships

Boc-based PEGylation Workflow

Boc_PEGylation_Workflow Protein Target Protein (with primary amines) PEGylation PEGylation Reaction (pH 7.4-8.5) Protein->PEGylation Boc_PEG_NHS Boc-NH-PEG-NHS Boc_PEG_NHS->PEGylation Boc_PEG_Protein Boc-PEG-Protein Conjugate PEGylation->Boc_PEG_Protein Purification1 Purification (Dialysis/SEC) Boc_PEG_Protein->Purification1 Deprotection Boc Deprotection (TFA/DCM) Purification1->Deprotection Purification2 Final Purification (Dialysis/SEC) Deprotection->Purification2 Final_Product H2N-PEG-Protein (Final Product) Purification2->Final_Product

Caption: Workflow for protein PEGylation using a Boc-protected PEG reagent.

Fmoc-based PEGylation Workflow

Fmoc_PEGylation_Workflow Protein Target Protein (with primary amines) PEGylation PEGylation Reaction (pH 7.4-8.5) Protein->PEGylation Fmoc_PEG_NHS Fmoc-NH-PEG-NHS Fmoc_PEG_NHS->PEGylation Fmoc_PEG_Protein Fmoc-PEG-Protein Conjugate PEGylation->Fmoc_PEG_Protein Purification1 Purification (Dialysis/SEC) Fmoc_PEG_Protein->Purification1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Purification1->Deprotection Purification2 Final Purification (Dialysis/SEC) Deprotection->Purification2 Final_Product H2N-PEG-Protein (Final Product) Purification2->Final_Product

Caption: Workflow for protein PEGylation using an Fmoc-protected PEG reagent.

Orthogonal Protection Strategy

Orthogonal_Strategy Molecule Molecule with -NH-Fmoc and -NH-Boc Base_Treatment Base Treatment (e.g., Piperidine) Molecule->Base_Treatment Acid_Treatment Acid Treatment (e.g., TFA) Molecule->Acid_Treatment Fmoc_Deprotected Molecule with -NH2 and -NH-Boc Base_Treatment->Fmoc_Deprotected Boc_Deprotected Molecule with -NH-Fmoc and -NH2 Acid_Treatment->Boc_Deprotected

Caption: Orthogonality of Boc and Fmoc protecting groups.

Conclusion

The choice between Boc and Fmoc protecting groups in PEGylation is a strategic decision that hinges on the chemical nature of the molecule to be modified and the desired final product. The Fmoc strategy, with its mild, basic deprotection conditions, is generally favored for its compatibility with a broader range of sensitive biomolecules. The Boc strategy, while requiring harsher acidic conditions for deprotection, remains a valuable tool, particularly when orthogonality to base-labile groups is required. A thorough understanding of the stability and reactivity of both protecting groups is essential for the rational design of efficient and successful PEGylation protocols.

References

Safety Operating Guide

Navigating the Safe Disposal of Hydroxy-PEG13-Boc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of Hydroxy-PEG13-Boc, a PEG-based linker. While specific safety data sheets (SDS) for this compound were not found, the following procedures are based on best practices for similar chemical compounds. It is crucial to treat the substance with caution and adhere to all local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles.
Hand Protection Common chemical-resistant gloves.
Respiratory Protection Avoid inhalation of vapor or gas.
Body Protection Standard laboratory coat.

Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the table below.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention. If not breathing, give artificial respiration.[1]
Skin Contact Wash off with soap and plenty of water.[1]
Eye Contact Flush eyes with water as a precaution.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, like any chemical waste, must be conducted in a manner that ensures the safety of personnel and the protection of the environment.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix with other chemical waste unless compatibility has been confirmed. Materials to avoid include strong oxidizing agents.[1]

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.[1]

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]

  • Collect the absorbed material and place it into the designated chemical waste container.[1]

  • Do not flush any waste material down the sewer.[1]

3. Container Management:

  • Keep the waste container tightly closed and store it in a cool, well-ventilated area. A storage temperature of -5°C is noted for the pure substance.[1]

  • Ensure the container is properly labeled with the chemical name and any relevant hazard warnings.

4. Final Disposal:

  • The final disposal of the chemical waste must be handled by an approved and licensed waste disposal company.

  • Dispose of the contents and the container at an approved waste disposal plant.[2]

  • It is the responsibility of the chemical waste generator to correctly classify the waste and ensure compliance with all applicable regulations.

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is there a spill? B->C D Absorb with Inert Material (e.g., Vermiculite, Sand) C->D Yes E Collect Waste into a Designated, Labeled Container C->E No D->E F Store Container in a Cool, Well-Ventilated Area E->F I Do Not Flush to Sewer E->I G Arrange for Pickup by an Approved Waste Disposal Service F->G H Final Disposal at a Licensed Facility G->H

Figure 1. Decision workflow for the proper disposal of this compound.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on the available safety information for similar chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS for this compound if available and adhere to all institutional and governmental regulations regarding chemical waste disposal.

References

Personal protective equipment for handling Hydroxy-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hydroxy-PEG13-Boc

Hazard Identification and Personal Protective Equipment (PPE)

Although many polyethylene glycol (PEG) compounds are considered to have low toxicity and are biodegradable, the presence of the tert-butyloxycarbonyl (Boc) protecting group and the potential for the compound to be a powder or fine dust necessitate careful handling to prevent skin, eye, and respiratory exposure.[1][2][3][4] The toxicological properties of this compound have not been thoroughly investigated.[5] Therefore, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.

Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles or a Face ShieldMust provide protection against chemical splashes. For maximum protection, a face shield should be used in conjunction with goggles.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][6] Always inspect gloves for tears or holes before use. Double gloving is advised.[2]
Body Protection Laboratory CoatA full-length lab coat should be worn to protect the skin and personal clothing from contamination.[1][2]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator is required.[2]
Foot Protection Closed-Toe ShoesStandard laboratory practice to protect feet from potential spills.[2]
Operational and Handling Plan

Proper handling techniques are critical for minimizing exposure risk and maintaining the quality of the compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure that all required PPE is worn correctly. Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment (e.g., spatulas, weigh boats, glassware) is clean and within easy reach inside the fume hood.[2]

  • Weighing: To minimize the risk of inhaling dust particles, conduct all weighing of the solid compound on a weigh boat using a spatula inside a chemical fume hood.[2] Avoid creating dust clouds.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[2]

  • Reactions: All reactions involving this compound should be performed in closed systems or within a certified chemical fume hood.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] Protect from moisture and atmospheric contaminants that could degrade the compound.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial for environmental safety and regulatory compliance.

Waste Segregation:

  • Collect all waste materials, including unused compound, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.[2]

Disposal Protocol:

  • Dispose of unused material and its container as hazardous chemical waste.[2]

  • Do not allow the chemical to enter drains or sewer systems.[2][4]

  • All chemical waste should be handled and disposed of in accordance with local, state, and federal regulations.[2][6] Engage a licensed professional waste disposal service for removal.[6]

Visual Workflow and Logic Diagrams

To further clarify the procedural steps and safety hierarchy, the following diagrams have been generated.

G cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive Compound store Store in Cool, Dry, Well-Ventilated Area receive->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react collect_waste Collect Contaminated Waste & Unused Product react->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose Dispose via Licensed Contractor label_waste->dispose

Caption: Workflow for Handling this compound.

G elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering If hazard cannot be eliminated admin Administrative Controls (e.g., SOPs, Training) engineering->admin To supplement engineering controls ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe As the last line of defense

Caption: Hierarchy of Controls for Chemical Safety.

References

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